molecular formula C16H23ClN2O2 B1447252 Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride CAS No. 1523571-82-5

Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride

Cat. No.: B1447252
CAS No.: 1523571-82-5
M. Wt: 310.82 g/mol
InChI Key: IUZFRBWCAMPBTR-UHFFFAOYSA-N
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Description

Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride is a useful research compound. Its molecular formula is C16H23ClN2O2 and its molecular weight is 310.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl 1,9-diazaspiro[4.5]decane-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2.ClH/c19-15(20-12-14-6-2-1-3-7-14)18-11-5-9-16(18)8-4-10-17-13-16;/h1-3,6-7,17H,4-5,8-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZFRBWCAMPBTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN2C(=O)OCC3=CC=CC=C3)CNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1523571-82-5
Record name 1,7-Diazaspiro[4.5]decane-1-carboxylic acid, phenylmethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1523571-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive, step-by-step methodology for the synthesis of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride, a valuable heterocyclic building block in modern drug discovery. The 1,7-diazaspiro[4.5]decane scaffold is a privileged structure found in numerous biologically active compounds. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for reagent selection, and the critical parameters that ensure a successful and reproducible synthesis. The described multi-step synthesis is designed for robustness, beginning with commercially available starting materials and proceeding through the formation of a key lactam intermediate, which is subsequently reduced and converted to the final hydrochloride salt. This document is intended for researchers, medicinal chemists, and process development scientists who require a practical and scientifically grounded approach to accessing this important chemical entity.

The Significance of the Diazaspiro[4.5]decane Scaffold

The diazaspiro[4.5]decane framework is a core structural motif in a variety of pharmacologically active agents. Its rigid, three-dimensional spirocyclic nature allows for precise orientation of substituents in chemical space, making it an attractive scaffold for targeting complex biological receptors. Derivatives have been investigated for a range of therapeutic applications, including as antifungal agents and chitin synthase inhibitors.[1] The specific title compound, with its orthogonal protecting groups—a benzyl carbamate (Cbz) at the N1 position and a protonated amine at N7—serves as a versatile intermediate for further chemical elaboration in the synthesis of compound libraries for drug development.

Overall Synthetic Strategy

The synthesis of this compound is best approached through a linear sequence that constructs the spirocyclic core and then modifies the functional groups. Our strategy is centered on the formation of a spiro-lactam intermediate, which provides a stable and easily purifiable precursor to the final diamine.

The key transformations in this synthesis are:

  • Reductive Amination: Coupling of N-Cbz-4-piperidone with an appropriate amino ester to form a secondary amine precursor.

  • Intramolecular Cyclization: Thermal condensation to form the key spiro-lactam, 1-(benzyloxycarbonyl)-1,7-diazaspiro[4.5]decan-8-one.

  • Lactam Reduction: Reduction of the cyclic amide to the corresponding secondary amine using a powerful hydride reducing agent.

  • Salt Formation: Treatment of the resulting free base with hydrochloric acid to yield the stable, crystalline hydrochloride salt.

This workflow is outlined in the diagram below.

G start N-Cbz-4-piperidone + Ethyl 4-aminobutanoate step1 Reductive Amination (e.g., NaBH(OAc)₃) start->step1 intermediate1 Linear Amino Ester Intermediate step1->intermediate1 step2 Intramolecular Cyclization (Thermal) intermediate1->step2 intermediate2 Spiro-Lactam Intermediate (1-(Cbz)-1,7-diazaspiro[4.5]decan-8-one) step2->intermediate2 step3 Lactam Reduction (e.g., LiAlH₄) intermediate2->step3 intermediate3 Free Base (Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate) step3->intermediate3 step4 Salt Formation (HCl in organic solvent) intermediate3->step4 product Target Product (Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride) step4->product

Caption: Overall synthetic workflow for the target compound.

Detailed Synthesis Protocols

This section provides detailed, step-by-step procedures for the synthesis of the target molecule.

Step 1: Synthesis of 1-(Benzyloxycarbonyl)-1,7-diazaspiro[4.5]decan-8-one

This initial step involves a one-pot reductive amination followed by an intramolecular cyclization to form the crucial lactam intermediate.

Causality and Experimental Choices:

  • Reductive Amination: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is mild, selective for imines and aldehydes/ketones, and tolerant of a wide range of functional groups. It does not readily reduce the ester functionality of the coupling partner.

  • Solvent: Dichloroethane (DCE) or Dichloromethane (DCM) are excellent solvents for this reaction, as they are non-protic and effectively solubilize the reactants.

  • Cyclization: The intramolecular aminolysis of the ester is typically achieved by heating the reaction mixture after the reductive amination is complete. This drives off the ethanol byproduct and favors the formation of the thermodynamically stable six-membered lactam ring.

Experimental Protocol:

  • To a stirred solution of N-Cbz-4-piperidone (1.0 eq) in 1,2-dichloroethane (DCE, approx. 0.2 M), add ethyl 4-aminobutanoate hydrochloride (1.1 eq) followed by triethylamine (1.2 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes. The reaction is mildly exothermic.

  • Allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC or LC-MS for the disappearance of the N-Cbz-4-piperidone.

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude amino ester is then dissolved in a high-boiling point solvent such as toluene or xylene and heated to reflux (approx. 110-140 °C) for 8-12 hours to effect cyclization.

  • Cool the reaction mixture to room temperature. The product may precipitate upon cooling. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the pure spiro-lactam.

Step 2: Reduction to Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate

The conversion of the spiro-lactam to the target diamine scaffold requires the complete reduction of the amide carbonyl group.

Causality and Experimental Choices:

  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[2] It is a potent, non-selective reducing agent capable of reducing amides to amines. Other reagents like borane-tetrahydrofuran complex (BH₃·THF) can also be used, but LiAlH₄ often provides cleaner and faster conversions for this type of substrate.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the standard solvent for LiAlH₄ reductions due to its ability to solubilize the hydride reagent and its relative inertness under the reaction conditions.

  • Work-up: A Fieser work-up (sequential addition of water, aqueous NaOH, and more water) is a standard and highly effective method for quenching LiAlH₄ reactions.[2] It results in the formation of granular inorganic salts that are easily removed by filtration, simplifying purification.

Experimental Protocol:

  • Prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous tetrahydrofuran (THF) in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.

  • Dissolve the spiro-lactam from Step 1 (1.0 eq) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential, dropwise addition of:

    • 'x' mL of water

    • 'x' mL of 15% aqueous NaOH solution

    • '3x' mL of water (where 'x' is the mass of LiAlH₄ used in grams).

  • Allow the resulting slurry to stir vigorously at room temperature for 1 hour.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure to yield the crude free base as an oil or solid. This material is often of sufficient purity for the next step.

Step 3: Formation of this compound

The final step is the conversion of the free base to its hydrochloride salt, which is typically a more stable, crystalline, and easily handled solid.

Causality and Experimental Choices:

  • Reagent: A solution of hydrogen chloride (HCl) in a non-protic organic solvent is ideal.[2][3] Common choices include HCl in diethyl ether, 1,4-dioxane, or methanol/isopropanol. This allows for the protonation of the more basic N7 amine without affecting the N1-carbamate and facilitates the precipitation of the salt.

  • Solvent: The choice of solvent for precipitation is critical. Diethyl ether, methyl tert-butyl ether (MTBE), or ethyl acetate are often used as they readily dissolve the free base but have low solubility for the resulting hydrochloride salt, promoting crystallization.

Experimental Protocol:

  • Dissolve the crude free base from Step 2 in a minimal amount of a suitable solvent, such as ethyl acetate or methanol.

  • Cool the solution in an ice bath.

  • To the stirred solution, add a solution of 2 M to 4 M HCl in diethyl ether or 1,4-dioxane (1.1-1.2 eq) dropwise.

  • A white precipitate should form immediately or upon further stirring.

  • Stir the suspension at 0 °C for 1 hour to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold diethyl ether or MTBE to remove any non-polar impurities.

  • Dry the product under high vacuum to afford this compound as a white to off-white solid.

Data Summary and Characterization

The following table summarizes the key parameters for each step of the synthesis.

StepReactionKey ReagentsSolventTemp.TimeTypical Yield
1 Reductive Amination & CyclizationN-Cbz-4-piperidone, NaBH(OAc)₃DCE, TolueneRT then Reflux12-18 h then 8-12 h60-75%
2 Lactam Reduction1-(Cbz)-spiro-lactam, LiAlH₄Anhydrous THFReflux4-6 h85-95%
3 Salt FormationFree Base, HCl in Ether/DioxaneEthyl Acetate / Ether0 °C1 h>95%

Expected Characterization Data:

  • ¹H NMR: Will show characteristic peaks for the benzyl group (aromatic protons ~7.3 ppm, CH₂ ~5.1 ppm), as well as complex aliphatic signals for the spirocyclic core. The N-H protons of the ammonium salt will appear as a broad singlet.

  • Mass Spectrometry (ESI+): Will show the molecular ion peak corresponding to the free base ([M+H]⁺).

  • Melting Point: The hydrochloride salt should exhibit a sharp melting point, indicating good purity.

Safety Precautions

  • Lithium Aluminum Hydride (LiAlH₄): Is a highly reactive, pyrophoric, and water-reactive solid. It must be handled under an inert atmosphere and away from moisture. Quenching must be performed slowly and with extreme caution, especially on a large scale.

  • Solvents: Dichloromethane and 1,2-dichloroethane are suspected carcinogens and should be handled in a well-ventilated fume hood. Diethyl ether and THF are extremely flammable.

  • Reagents: Benzyl chloroformate is corrosive and lachrymatory. Hydrogen chloride solutions are highly corrosive.

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By understanding the rationale behind the choice of reagents and reaction conditions for each key transformation—reductive amination, lactam formation, amide reduction, and salt formation—researchers can confidently execute this synthesis. This versatile building block, now readily accessible, can serve as a valuable starting point for the development of novel therapeutics based on the privileged diazaspiro[4.5]decane scaffold.

References

  • Li, L., Hu, Q., Zhou, P., Xie, H., Zhang, X., Zhang, H., Hu, Y., Yin, F., & Hu, Y. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9. Available from: [Link]

  • Pervak, I., Vaskevich, R. I., Pervak, Y., & Tolmachev, A. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Chemistry of Heterocyclic Compounds, 54, 580-584. Available from: [Link]

  • Zhang, M., Li, P., Liu, X., Yang, S., Song, B., & Zhu, H. (2019). Design, synthesis and biological evaluation of novel diazaspiro[4.5]decan-1-one derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 182, 111669. Available from: [Link]

  • Nikolaou, A., et al. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. Available from: [Link]

  • ACS Green Chemistry Institute. tert-Butyl Carbamate (BOC) Deprotection. Reagent Guides. Available from: [Link]

  • ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond? Available from: [Link]

  • Reddit. (2023). Boc De-protection. r/Chempros. Available from: [Link]

  • Owuor, P. O., & Goundry, W. R. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25181–25185. Available from: [Link]

  • PrepChem.com. Synthesis of 7-Benzyl-2-methyl-2,7-diazaspiro[4.4]nonane Dihydrochloride. Available from: [Link]

Sources

An In-depth Technical Guide to Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry. The unique spirocyclic scaffold of this molecule offers a rigid three-dimensional structure, making it a valuable building block in the design of novel therapeutic agents.

Chemical Identity and Structure

This compound is the hydrochloride salt of a benzyl-protected diazaspiro compound. The core structure features a piperidine ring and a pyrrolidine ring sharing a single carbon atom. The benzyl carboxylate group is attached to one of the nitrogen atoms, providing a means for further functionalization or deprotection in synthetic schemes.

Key Identifiers:

PropertyValueSource
Chemical Name This compound-
Molecular Formula C₁₆H₂₃ClN₂O₂[2]
Molecular Weight 310.82 g/mol [2]
Canonical SMILES C1CCN(C(C1)N2CCCC2)C(=O)OCC3=CC=CC=C3.Cl-
InChI Key Information not available-

Structural Diagram:

Caption: Structure of this compound

Physicochemical Properties

Detailed experimental data for the hydrochloride salt are limited. The information below is based on data for structurally related compounds and general chemical principles. Researchers should verify these properties experimentally for the specific batch in use.

PropertyValueRemarks
Melting Point Not availableExpected to be a crystalline solid with a defined melting point.
Boiling Point Not availableDecomposition is likely at elevated temperatures.
Solubility Soluble in water, methanol, and DMSO.The hydrochloride salt form generally imparts greater aqueous solubility compared to the free base. The benzyl group contributes to some solubility in organic solvents[1].
Appearance White to off-white solidBased on typical appearance of similar hydrochloride salts.

Spectroscopic Data

¹H NMR:

  • Aromatic protons (benzyl group): Multiplet around 7.2-7.4 ppm.

  • CH₂ (benzyl): Singlet around 5.1 ppm.

  • Protons on the diazaspiro[4.5]decane core: A complex series of multiplets in the aliphatic region (1.5-3.5 ppm).

¹³C NMR:

  • Aromatic carbons (benzyl group): Signals between 127-137 ppm.

  • Carbonyl carbon (carboxylate): Signal around 155 ppm.

  • CH₂ (benzyl): Signal around 67 ppm.

  • Spiro carbon: A quaternary signal in the aliphatic region.

  • Other aliphatic carbons: Signals in the range of 20-60 ppm.

Infrared (IR) Spectroscopy:

  • N-H stretch (from hydrochloride): Broad absorption in the 2400-3200 cm⁻¹ region.

  • C=O stretch (carboxylate): Strong absorption around 1700-1720 cm⁻¹.

  • C-O stretch: Strong absorption around 1230-1250 cm⁻¹.

  • Aromatic C-H stretch: Above 3000 cm⁻¹.

  • Aliphatic C-H stretch: Below 3000 cm⁻¹.

Mass Spectrometry (MS):

  • The mass spectrum would be expected to show the molecular ion of the free base (C₁₆H₂₂N₂O₂) upon loss of HCl. The fragmentation pattern would likely involve cleavage of the benzyl group and fragmentation of the spirocyclic core.

Synthesis and Reactivity

The synthesis of the diazaspiro[4.5]decane scaffold can be achieved through various synthetic routes. One-step methods involving palladium-catalyzed domino reactions have been reported for the construction of similar diazaspiro[4.5]decane systems with exocyclic double bonds[3][4]. Patent literature also describes multi-step syntheses for related diazaspiro compounds[5][6][7].

General Synthetic Approach:

A plausible synthetic pathway to this compound would involve the initial construction of the 1,7-diazaspiro[4.5]decane core, followed by protection of one of the secondary amines with a benzyl chloroformate to introduce the carbamate group. The final step would be the formation of the hydrochloride salt by treatment with hydrochloric acid.

Caption: Generalized synthetic workflow.

Reactivity:

The reactivity of this compound is dictated by its functional groups. The secondary amine is nucleophilic and can participate in various coupling reactions. The benzyl carbamate is a protecting group that can be removed under hydrogenolysis conditions to liberate the free amine, allowing for further synthetic transformations at this position.

Relevance in Drug Discovery

The diazaspiro[4.5]decane scaffold is considered a "privileged" structure in medicinal chemistry due to its rigid, three-dimensional conformation, which can lead to high-affinity and selective interactions with biological targets[8]. This makes it an attractive core for the development of novel therapeutics.

Neurokinin-1 (NK-1) Receptor Antagonism:

A prominent application of the diazaspiro[4.5]decane scaffold is in the development of neurokinin-1 (NK-1) receptor antagonists[9][10][11][12][13]. The NK-1 receptor is a G-protein coupled receptor (GPCR) involved in various physiological and pathophysiological processes, including pain transmission, inflammation, and emesis[10][12]. NK-1 receptor antagonists have been investigated for the treatment of:

  • Chemotherapy-induced nausea and vomiting (CINV)[10]

  • Postoperative nausea and vomiting (PONV)

  • Depression and other central nervous system (CNS) disorders

The rigid nature of the spirocyclic system in compounds like this compound is believed to be crucial for achieving potent and orally bioavailable NK-1 receptor antagonists.

Other Potential Applications:

The versatility of the diazaspiro scaffold has led to its exploration in other therapeutic areas, including the development of anticancer agents[8][11][14]. The ability to readily modify the scaffold at its nitrogen centers allows for the generation of diverse chemical libraries for screening against various biological targets.

Drug_Discovery_Relevance cluster_0 Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate HCl cluster_1 Therapeutic Targets & Applications A Rigid 3D Scaffold C NK-1 Receptor Antagonism A->C D Anticancer Agents A->D E Other CNS Disorders A->E B Tunable Functionality B->C B->D B->E

Caption: Relevance in Drug Discovery.

Safe Handling and Storage

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a laboratory coat.

Handling:

  • Avoid contact with skin and eyes.

  • Avoid formation of dust and aerosols.

  • Ensure adequate ventilation in the handling area.

  • Handle in accordance with good industrial hygiene and safety practices.

Storage:

  • Store in a tightly closed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable research chemical with a promising scaffold for drug discovery, particularly in the area of NK-1 receptor antagonism. While detailed experimental data for this specific hydrochloride salt is limited in the public domain, this guide provides a foundational understanding of its chemical properties based on its structure and data from related compounds. Researchers are encouraged to perform their own analytical characterization for any new batches of this compound.

References

  • Data derived from structurally similar compounds available
  • BioWorld. (2002, December 20).
  • Information not available in the provided search results.
  • CymitQuimica. (n.d.). CAS 960294-14-8: benzyl 1,7-diazaspiro[4.
  • Universal Biologicals. (n.d.). 7-Benzyl-1,7-diazaspiro[4.5]decane.
  • Echemi. (n.d.). 2-benzyl-2-aza-spiro[4.5]decane-4-carboxylic acid hydrochloride.
  • El-Sayed, W. A., et al. (2023). One-Pot Synthesis of 1-Thia-4-azaspiro[4.4/5]alkan-3-ones via Schiff Base: Design, Synthesis, and Apoptotic Antiproliferative Properties of Dual EGFR/BRAFV600E Inhibitors. PMC - NIH.
  • Li, L., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9.
  • Benchchem. (n.d.). Spectroscopic Data of 6,7-Diazaspiro[4.5]decane: A Comprehensive Review.
  • MDPI. (n.d.). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
  • Azimi, E., et al. (2016).
  • Li, L., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(29), 5356-9.
  • El-Sofy, W. A., et al. (2025). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides.
  • Benchchem. (n.d.). Benzyl 3-oxo-1-oxa-8-azaspiro[4.
  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Muñoz, M., & Covenas, R. (2014). Neurokinin-1 Receptor Antagonists as Antitumor Drugs in Gastrointestinal Cancer: A New Approach. PMC - PubMed Central.
  • Lieb, K., et al. (2014). Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System. PMC.
  • Muñoz, M., & Covenas, R. (2025). Antagonists at the neurokinin receptors - Recent patent literature.
  • Google Patents. (1978).
  • PubChem. (n.d.). 1,4-Diazaspiro[4.5]decane.
  • Google Patents. (n.d.). CN111620869A - Synthesis method of tert-butyl-1, 7-diazaspiro [3.5] nonane-1-formylester.
  • Google Patents. (n.d.). US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
  • Google Patents. (n.d.).
  • ChemicalBook. (n.d.). Benzyl 8-oxo-1-azaspiro[4.
  • ChemicalBook. (n.d.). Benzyl 2-thia-3,7-diazaspiro[4.
  • ChemicalBook. (n.d.). Benzyl 8-hydroxy-1-azaspiro[4.
  • ChemicalBook. (n.d.). 2-BENZYL-4-PHENYL-2,7-DIAZASPIRO[4.5]DECAN-1-ONE HYDROCHLORIDE Product Description.
  • PubChem. (n.d.). 7-Benzyl-4-methyl-2,7-diazaspiro[4.5]decane.

Sources

Foreword: The Architectural Challenge of the Spiro-Core

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structural Analysis of Diazaspirocyclic Compounds

Diazaspirocyclic compounds, characterized by two nitrogen-containing rings joined by a single common carbon atom, represent a class of molecules with profound significance in modern drug discovery. Their inherent three-dimensional rigidity and structural complexity allow for precise interactions with biological targets, making them privileged scaffolds in medicinal chemistry.[1][2] However, the very features that make them attractive also present formidable challenges to their structural elucidation. The fixed spatial arrangement, the presence of multiple stereocenters, and the often-subtle differences between diastereomers demand a multi-faceted, integrated analytical approach.

This guide eschews a rigid, technique-by-technique recitation of methods. Instead, it presents a logical, problem-solving narrative that mirrors the process of discovery in a research environment. As a senior application scientist, my objective is not merely to list protocols but to illuminate the causality behind our analytical choices—why we select a specific experiment, what we expect to learn, and how that knowledge guides our next step. The core philosophy is the construction of a self-validating system , where data from orthogonal techniques converge to provide an unambiguous and trustworthy structural assignment.

Part 1: The Foundational Blueprint - Elucidating the 2D Structure

Before we can appreciate the three-dimensional architecture of a diazaspirocyclic molecule, we must first establish its fundamental connectivity—the 2D blueprint. This initial phase is critical, as any error here will invalidate all subsequent stereochemical analysis.

The Molecular Formula: The Essential Starting Point via Mass Spectrometry

The first question for any unknown compound is "What is it made of?". High-Resolution Mass Spectrometry (HRMS) is the definitive tool to answer this. By measuring the mass-to-charge ratio (m/z) with high precision, we can determine the elemental composition and, therefore, the molecular formula.

Causality: An accurate molecular formula is non-negotiable. It provides the degree of unsaturation (double bond equivalents), which immediately informs the number of rings and π-bonds present, setting the stage for NMR analysis. It is the first and most crucial constraint applied in the structure elucidation puzzle.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Dissolve 0.1-1.0 mg of the purified compound in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of ~10-100 µg/mL.

  • Ionization: Utilize Electrospray Ionization (ESI) in positive ion mode, as the basic nitrogen atoms in diazaspirocycles are readily protonated to form [M+H]⁺ ions.

  • Mass Analyzer: Employ a high-resolution mass analyzer, such as a Time-of-Flight (ToF) or Orbitrap instrument, capable of mass accuracy below 5 ppm.

  • Data Acquisition: Acquire the full scan spectrum over a relevant m/z range (e.g., 100-1000 amu).

  • Formula Determination: Use the instrument's software to calculate the elemental formula for the observed accurate mass of the [M+H]⁺ ion, constraining the search to plausible elements (C, H, N, O).

Data Presentation: HRMS Results

ParameterResultInterpretation
Ion ModeESI PositiveProtonation of basic nitrogen atoms
Observed [M+H]⁺251.1808Measured accurate mass
Calculated Mass for C₁₅H₂₃N₂O⁺251.1805Theoretical mass for proposed formula
Mass Error1.2 ppmHigh confidence in formula assignment
Molecular FormulaC₁₅H₂₂N₂ODeduced neutral formula

Tandem MS (MS/MS) can further aid in structural confirmation by inducing fragmentation. The fragmentation patterns of spirocyclic systems can be complex but often reveal characteristic losses of substituents or ring cleavages that provide clues to the compound's structure.[3]

Mapping the Atomic Framework with 2D NMR Spectroscopy

With the molecular formula in hand, Nuclear Magnetic Resonance (NMR) spectroscopy becomes our primary tool for assembling the atomic puzzle pieces.[4] While 1D ¹H and ¹³C spectra provide a census of protons and carbons, it is the suite of 2D NMR experiments that reveals the connectivity.

Causality: A systematic 2D NMR workflow allows us to build the carbon skeleton and place heteroatoms with confidence. Each experiment provides a specific type of correlation, and together they form a logical chain of evidence.

Experimental Protocol: 2D NMR Connectivity Workflow

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

  • ¹H and ¹³C Spectra: Acquire standard 1D proton and carbon spectra to identify the number and types of signals.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through 2 or 3 bonds (¹H-¹H J-coupling). It is used to trace out spin systems within the molecule (e.g., an ethyl group, a chain of CH-CH-CH₂).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon it is directly attached to. It definitively assigns the carbon resonance for each protonated carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the molecular skeleton. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds. By observing these long-range connections, we can piece together the different spin systems identified in the COSY spectrum and place quaternary carbons and heteroatoms.[5]

Visualization: 2D NMR Workflow for Planar Structure Elucidation

G cluster_start Initial Data cluster_analysis Connectivity Analysis HRMS HRMS Final_Structure Proposed 2D Structure (Planar Skeleton) HRMS->Final_Structure Provides Molecular Formula NMR_1D 1D NMR (¹H, ¹³C) COSY COSY (¹H-¹H Connections) NMR_1D->COSY HSQC HSQC (¹H-¹³C Direct Attachments) NMR_1D->HSQC HMBC HMBC (¹H-¹³C Long-Range) COSY->HMBC Defines Spin Systems HSQC->HMBC Guides Interpretation HMBC->Final_Structure Assembles Fragments

Caption: Workflow for determining the 2D structure of a diazaspirocyclic compound.

Part 2: Defining the Three-Dimensional Architecture - Stereochemistry

With the planar structure established, we confront the most defining feature of spirocyclic compounds: their complex and rigid 3D geometry.

The Spirocyclic Challenge: Relative Configuration and Diastereotopicity

The spiro-carbon itself is a stereocenter if the rings attached to it are appropriately substituted. Assigning the relative configuration of substituents on the two rings is non-trivial. Furthermore, the rigid, chiral environment of the molecule often renders geminal protons (CH₂ groups) chemically non-equivalent. These are known as diastereotopic protons , and they will appear as two separate signals, each with its own coupling pattern, complicating the ¹H NMR spectrum.[6]

Causality: Understanding the spatial relationships between atoms is crucial. The Nuclear Overhauser Effect (NOE) allows us to probe these relationships by detecting protons that are close in space, regardless of whether they are connected through bonds.

Experimental Protocol: NOESY for Relative Stereochemistry

  • Experiment Selection: A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment is performed. ROESY is often preferred for medium-sized molecules where the NOE effect might be close to zero.

  • Acquisition: The experiment is run with a specific "mixing time" (e.g., 300-800 ms) that allows for magnetization transfer between spatially close protons.

  • Interpretation: Cross-peaks in the NOESY spectrum indicate that two protons are close in space (typically < 5 Å). By systematically analyzing these correlations, a 3D model of the relative stereochemistry can be constructed. For example, a strong NOE between a proton on ring A and a proton on ring B can define their relative orientation across the spiro-junction.

The Gold Standard: Unambiguous Absolute Configuration by X-Ray Crystallography

When a molecule can be crystallized, single-crystal X-ray crystallography provides the most definitive and unambiguous structural information, including the absolute configuration.[7][8] It is the ultimate arbiter in structural disputes.

Causality: X-ray diffraction works by scattering X-rays off the electron clouds of the atoms in an ordered crystal lattice.[8] The resulting diffraction pattern can be mathematically deconvoluted to generate a 3D electron density map, into which the atomic model is built. For chiral molecules, anomalous dispersion effects can be used to determine the absolute configuration, definitively distinguishing between enantiomers.[7]

Experimental Protocol: Single-Crystal X-Ray Crystallography

  • Crystallization: This is often the rate-limiting step.[7] The purified compound is dissolved in a minimal amount of solvent and brought to a state of supersaturation very slowly. Common methods include slow evaporation, vapor diffusion, and solvent layering.

  • Crystal Selection & Mounting: A single, well-formed crystal of suitable size (e.g., 0.1-0.3 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer and cooled under a stream of liquid nitrogen to minimize thermal motion. It is then irradiated with a monochromatic X-ray beam while being rotated, and the diffraction data are collected on a detector.

  • Structure Solution and Refinement: The diffraction pattern is used to determine the unit cell dimensions and space group. The structure is then "solved" using computational methods to obtain an initial model, which is subsequently refined to best fit the experimental data.[9]

Data Presentation: Key Crystallographic Data Table

ParameterExample ValueSignificance
Crystal SystemMonoclinicDescribes the basic crystal lattice shape
Space GroupP2₁/cDefines the symmetry elements within the crystal
a, b, c (Å)10.7, 18.3, 6.8Unit cell dimensions
β (°)104.2Unit cell angle
Z4Number of molecules in the unit cell
R-factor (R₁)0.057Measure of agreement between model and data (<0.07 is good)
Flack Parameter0.02(5)A value close to 0 confirms the absolute configuration assignment
When Crystals Fail: Computational Chemistry as a Powerful Ally

It is not always possible to obtain X-ray quality crystals. In such cases, computational chemistry, particularly Density Functional Theory (DFT), provides a powerful means to assign or confirm stereostructures.[10][11]

Causality: Quantum mechanical calculations can predict various spectroscopic properties for a given 3D structure. By comparing these predicted properties for all possible diastereomers or enantiomers with the experimental data, the correct structure can be identified. This approach turns the problem from "what is the structure?" to "which of these possible structures matches the data?".

Experimental Protocol: DFT-Assisted Structure Validation

  • Model Building: Build 3D models of all plausible stereoisomers of the diazaspirocyclic compound.

  • Conformational Search: For each isomer, perform a thorough conformational search using molecular mechanics to find the lowest energy conformers.

  • DFT Optimization: Optimize the geometry of the low-energy conformers at a suitable level of theory (e.g., B3LYP/6-31G(d)).

  • Property Calculation & Comparison:

    • NMR Chemical Shifts: Calculate the ¹H and ¹³C NMR chemical shifts using the GIAO method. Compare the calculated shifts for each isomer with the experimental values. The isomer with the best correlation (lowest mean absolute error) is the most likely candidate.[11]

    • ECD Spectra: For chiral molecules, calculate the Electronic Circular Dichroism (ECD) spectrum. The absolute configuration is assigned by matching the sign and shape of the experimental ECD spectrum to the calculated spectrum of one of the enantiomers.

Part 3: The Integrated Approach - A Self-Validating System

The highest confidence in a structural assignment is achieved when multiple, independent lines of evidence converge on a single solution. This integrated approach forms a self-validating system where each technique corroborates the findings of the others.

Visualization: Integrated Structural Elucidation Workflow

G cluster_input Input cluster_output Output Unknown Purified Diazaspirocycle MS HRMS (Molecular Formula) Unknown->MS NMR_2D 2D NMR (Connectivity) Unknown->NMR_2D MS->NMR_2D Constrains Possibilities NOESY NOESY (Relative Stereochem) NMR_2D->NOESY Provides Planar Structure XRAY X-Ray Crystallography (Absolute Stereochem) NOESY->XRAY Proposes Relative Config for Validation COMP Computational (DFT/ECD) (Stereochem Validation) NOESY->COMP Proposes Relative Config for Validation Validated Validated 3D Structure XRAY->Validated Unambiguous Proof COMP->Validated High-Confidence Assignment

Caption: An integrated, self-validating workflow for diazaspirocyclic structure elucidation.

This workflow demonstrates trustworthiness. The molecular formula from HRMS is validated by the successful assembly of a consistent structure from 2D NMR. The relative stereochemistry proposed by NOESY is then either definitively proven by X-ray crystallography or strongly supported by the convergence of experimental and computationally predicted data (NMR shifts, ECD spectra). When the story told by each method is the same, we achieve authoritative grounding for our final structural assignment.

References

  • Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Organic & Biomolecular Chemistry (RSC Publishing).
  • Martínez‐Pardo, P., Laviós, A., Sanz‐Marco, A., Vila, C., Pedro, J. R., & Blay, G. (2020). Enantioselective Synthesis of Functionalized Diazaspirocycles from 4‐Benzylideneisoxazol‐5(4H)‐one Derivatives and Isocyanoacetate Esters. Advanced Synthesis & Catalysis, 362(17), 3564–3569.
  • Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). PMC - NIH.
  • Spirocyclic Motifs in Natural Products. PMC - PubMed Central - NIH.
  • Unlocking a Diazirine Long-Lived Nuclear Singlet State via Photochemistry: NMR Detection and Lifetime of an Unstabilized Diazo-Compound. Semantic Scholar.
  • Pharmacological profile of tropane alkaloids. JOCPR.
  • Analysis of Plant Alkaloids Through Accurate Mass Screening and Discovery. Waters.
  • Synthesis and Crystal Structures of Two New Oxaspirocyclic Compounds. MDPI.
  • Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids). PMC - PubMed Central.
  • A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. MDPI.
  • Alkaloid profiling of herbal drugs using high resolution mass spectrometry. ResearchGate.
  • Computationally-assisted discovery and structure elucidation of natural products. PMC.
  • X-Ray Crystallography of Chemical Compounds. PMC - NIH.
  • NMR Spectroscopy. Journal of Glycomics And Metabolism - Open Access Pub.
  • Chromatographic Analysis of Alkaloids. Routledge.
  • Theory Untangles Fascinating Properties of Spiro-Compounds. Mario Barbatti.
  • The Applicability of NMR Spectroscopy in the Determination of Structures Containing a Fragment of Spiro[1-Azabicyclo[3.3.0]octane]. ResearchGate.
  • Organic Chemistry | Spiro Compounds Stereochemistry. DAT OAT Exam | DAT Destroyer.
  • Strategies and methodologies for the construction of spiro-γ-lactams: an update. Organic Chemistry Frontiers (RSC Publishing).
  • Synthesis and X-ray analysis of an unprecedented and stable 2-aza-4,4-spirocyclopropacyclohexadienone. PubMed.
  • X-ray crystal structures of compounds (a) 2a (only one...). ResearchGate.
  • Spirorocyclic compound NMR challenge. Scilit.
  • Computational methods for NMR and MS-based natural product analysis. De Gruyter.
  • Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. ACS Medicinal Chemistry Letters - ACS Publications.
  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. EMAN RESEARCH PUBLISHING.
  • Computer-assisted methods for molecular structure elucidation: realizing a spectroscopist's dream. ResearchGate.
  • Analysis of tropane and related alkaloids. ResearchGate.
  • Understanding x-ray crystallography structures. YouTube.
  • Diastereotopic Protons in 1H NMR Spectroscopy: Examples. Master Organic Chemistry.
  • Structure elucidation methodology for disaccharides based on carbon-13 nuclear magnetic resonance spectrum simulation. PubMed.
  • The Phenomenon of Self-Induced Diastereomeric Anisochrony and Its Implications in NMR Spectroscopy. PMC - PubMed Central.
  • Computationally-assisted discovery and structure elucidation of natural products. ResearchGate.
  • Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS. MDPI.

Sources

A Technical Guide to the Physicochemical Characterization of 8-Benzyl-2,8-diazaspiro[4.5]decane Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Diazaspiro[4.5]decane Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that provide precise three-dimensional arrangements of functional groups is paramount. Diazaspirocycles, particularly the diazaspiro[4.5]decane core, have emerged as privileged structures. Their inherent rigidity and defined spatial geometry make them exceptional templates for designing selective ligands for various biological targets. The spirocyclic nature reduces conformational flexibility, which can lead to improved binding affinity and a better understanding of structure-activity relationships (SAR).

This guide focuses on 8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride (CAS No: 1159826-27-3), a representative member of this class. The addition of a benzyl group introduces aromatic interactions and lipophilicity, while the hydrochloride salt form is typically employed to enhance aqueous solubility and stability, crucial attributes for a drug candidate.[1] A thorough understanding of its fundamental physicochemical properties is the bedrock upon which its potential for drug development is built. This document provides a comprehensive framework for the analytical investigation of this compound, detailing not just the "how" but the "why" behind each experimental choice.

The following sections will detail the essential protocols for determining critical parameters such as solubility, pKa, thermal and chemical stability, and purity. Each protocol is designed as a self-validating system, ensuring that the data generated is robust, reproducible, and fit for purpose in a research and drug development setting.

Molecular Structure and Foundational Properties

A precise understanding of the molecule's basic characteristics is the starting point for all further analysis.

Caption: Structure of 8-Benzyl-2,8-diazaspiro[4.5]decane Hydrochloride.

Table 1: Core Physicochemical Identifiers

PropertyValueSource
CAS Number 1159826-27-3[Matrix Scientific][2]
Molecular Formula C₁₅H₂₃ClN₂[Abovchem][3]
Molecular Weight 266.81 g/mol [Abovchem][3]
Appearance White to off-white solid (Typical)General Observation
Purity (Typical) ≥95% - 98%[CymitQuimica, Abovchem][1][3]

Aqueous Solubility Profile

For any compound intended for biological application, aqueous solubility is a critical determinant of bioavailability. For an amine hydrochloride, solubility is intrinsically linked to pH. The protonated form (cationic) is generally more water-soluble than the free base. Determining the pH-solubility profile is therefore essential.

Rationale for Experimental Design

The chosen method, equilibrium shake-flask solubility, is a gold-standard technique that ensures true thermodynamic equilibrium is reached. By measuring solubility across a range of pH values, we can identify the pH of maximum solubility (pHmax) and the pH at which the free base begins to precipitate, which is critical for formulation and predicting in-vivo behavior.[4]

Experimental Protocol: pH-Dependent Equilibrium Solubility
  • Preparation of Buffers: Prepare a series of buffers (e.g., phosphate, citrate, borate) covering a pH range from 2.0 to 10.0 at 1.0 pH unit intervals. Ensure the ionic strength is kept constant across all buffers.

  • Sample Addition: Add an excess of 8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride to vials containing each buffer solution. The excess should be sufficient to ensure a solid phase remains at equilibrium.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a period sufficient to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can confirm the time to equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sampling and Dilution: Carefully withdraw an aliquot from the clear supernatant. Dilute the aliquot with an appropriate mobile phase for the chosen analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method (see Section 5) to determine the concentration of the dissolved compound.

  • pH Measurement: Measure the final pH of the supernatant in each vial to confirm the equilibrium pH.

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the final equilibrium pH.

Table 2: Expected pH-Solubility Profile Data

Equilibrium pHSolubility (µg/mL)Solid Form at Equilibrium
2.0> 2000Hydrochloride Salt
4.0> 2000Hydrochloride Salt
6.0~1500Hydrochloride Salt
7.0~800Hydrochloride Salt / Free Base
8.0~150Free Base
9.0< 50Free Base
10.0< 10Free Base

Ionization Constant (pKa) Determination

The pKa values of the two amine groups in the diazaspiro core govern the compound's charge state at different physiological pHs. This influences its solubility, membrane permeability, and receptor binding interactions. As a diprotic base, it will have two distinct pKa values.

Rationale for Experimental Design

Potentiometric titration is a direct and robust method for determining pKa values.[5] It involves monitoring the pH of a solution of the compound as a titrant (a strong base like NaOH) is added incrementally. The inflection points in the resulting titration curve correspond to the pKa values. This method provides thermodynamic pKa values and is highly reliable for compounds with sufficient solubility.

Experimental Protocol: Potentiometric Titration
  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound (e.g., 10-20 mg) in a solution of 0.1 M HCl to ensure both nitrogen atoms are fully protonated. A co-solvent like methanol may be used if solubility is limited.[5]

  • Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Use a calibrated pH electrode to monitor the pH.

  • Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise increments of the titrant. Record the pH after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of NaOH added. The pKa values can be determined from the midpoints of the buffer regions (the flattest parts of the curve). For more accurate determination, calculate the first derivative (dpH/dV) of the titration curve; the peaks in the derivative plot correspond to the equivalence points, and the pKa values are the pH values at the half-equivalence points.

cluster_workflow pKa Determination Workflow A Dissolve Compound in 0.1 M HCl B Titrate with Standardized NaOH A->B C Record pH vs. Volume of Titrant B->C D Plot Titration Curve (pH vs. Volume) C->D E Calculate 1st Derivative (dpH/dV) D->E F Identify Equivalence Points (Peaks in Derivative) E->F G Determine pKa Values (pH at Half-Equivalence) F->G

Caption: Workflow for pKa determination by potentiometric titration.

Table 3: Predicted pKa Values

ParameterPredicted ValueComments
pKa₁ ~4.5 - 5.5Corresponds to the protonated secondary amine (less basic).
pKa₂ ~9.0 - 10.0Corresponds to the protonated tertiary amine (more basic).

Note: These are estimated values based on similar structures. The benzyl group on the tertiary amine will slightly decrease its basicity compared to an alkyl-substituted equivalent.

Thermal Analysis (DSC & TGA)

Thermal analysis provides critical information about the solid-state properties of a material, including its melting point, decomposition temperature, and the presence of solvates or hydrates. This is vital for determining storage conditions and assessing manufacturing risks.

Rationale for Experimental Design
  • Differential Scanning Calorimetry (DSC): Measures the difference in heat flow between the sample and a reference as a function of temperature. It detects thermal events like melting (endotherm) and decomposition (exotherm).[6]

  • Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to quantify mass loss associated with desolvation, dehydration, or decomposition.[7]

Running these analyses in tandem provides a complete picture of the thermal behavior. For instance, a mass loss observed in TGA can be correlated with an endothermic event in DSC to confirm the loss of a solvent or water.[8]

Experimental Protocol: DSC and TGA
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into an appropriate pan (e.g., aluminum for DSC, platinum for TGA).

  • Instrument Setup:

    • TGA: Place the sample in the TGA furnace. Purge with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • DSC: Place the sample pan and a reference pan (empty) into the DSC cell. Purge with an inert gas.

  • Heating Program: Heat the sample from ambient temperature (e.g., 30 °C) to a temperature beyond decomposition (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis:

    • TGA Thermogram: Analyze the plot of mass (%) vs. temperature. Identify the onset temperature of any significant mass loss.

    • DSC Thermogram: Analyze the plot of heat flow (mW) vs. temperature. Identify the onset and peak temperatures of endothermic (melting) and exothermic (decomposition) events.

Table 4: Expected Thermal Analysis Data

AnalysisObservationTemperature (°C)Interpretation
TGA Initial Mass Loss~80 - 120 °CLoss of adsorbed water or residual solvent.
TGA Major Mass Loss> 250 °COnset of thermal decomposition.
DSC Broad Endotherm~80 - 120 °CCorresponds to desolvation/dehydration.
DSC Sharp Endotherm~220 - 240 °CMelting of the hydrochloride salt.
DSC Exotherm> 250 °CCorresponds to decomposition.

Purity Determination by HPLC

A robust, stability-indicating analytical method is required to determine the purity of the compound and to monitor its stability over time. A High-Performance Liquid Chromatography (HPLC) method with UV detection is the industry standard.

Rationale for Experimental Design

A reversed-phase HPLC method is chosen due to the moderate lipophilicity of the molecule. The benzyl group contains a chromophore that allows for sensitive detection by UV spectrophotometry.[9] The method must be validated to be "stability-indicating," meaning it can separate the intact compound from any potential degradation products or process-related impurities.[6]

Experimental Protocol: HPLC-UV Method for Purity
  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Solvent B: Acetonitrile or Methanol.

    • Rationale: An acidic modifier is used to ensure the amine is protonated, leading to better peak shape. A gradient elution (e.g., starting with 10% B and ramping to 90% B) is often necessary to elute both the main compound and any potential impurities with different polarities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Scan for absorbance maxima (λmax), expected around 256 nm due to the benzyl group.[9] Monitor at this wavelength.

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase (or a suitable diluent like 50:50 water:acetonitrile) at a concentration of ~1 mg/mL. Dilute further to ~0.1 mg/mL for analysis.

  • Analysis: Inject a known volume (e.g., 10 µL) and record the chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Chemical Stability Assessment: Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to validate the stability-indicating nature of the HPLC method.[10] These studies expose the drug substance to stress conditions more severe than accelerated stability testing.[11]

Rationale for Experimental Design

The conditions are chosen based on ICH guidelines (Q1A R2) to investigate susceptibility to hydrolysis, oxidation, and photolysis.[12] The goal is to achieve 5-20% degradation to ensure that degradation pathways are revealed without destroying the molecule completely.[10]

cluster_workflow Forced Degradation Workflow cluster_conditions Stress Conditions Start Prepare 1 mg/mL Solution of Compound Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal (Solution) (60°C in Water) Start->Thermal Photo Photolytic (ICH Light Box) Start->Photo Quench Neutralize/Quench Reaction Acid->Quench Base->Quench Oxidation->Quench Thermal->Quench Photo->Quench Analyze Analyze by Stability- Indicating HPLC Method Quench->Analyze Assess Assess Peak Purity & Mass Balance Analyze->Assess

Caption: Workflow for forced degradation studies.

Experimental Protocol: Forced Degradation

For each condition, prepare a solution of the compound at ~1 mg/mL. Include a control sample stored at ambient temperature in the dark.

  • Acid Hydrolysis: Add 0.1 M HCl. Heat at 60 °C for a specified time (e.g., 2, 8, 24 hours). Cool and neutralize with NaOH before HPLC analysis.

  • Base Hydrolysis: Add 0.1 M NaOH. Heat at 60 °C for a specified time. Cool and neutralize with HCl before HPLC analysis.

  • Oxidation: Add 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for a specified time.

  • Thermal Degradation: Dissolve the sample in water. Heat at 60 °C, protected from light.

  • Photolytic Degradation: Expose the solid powder and a solution of the compound to a calibrated light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

Table 5: Expected Forced Degradation Outcome

ConditionExpected StabilityRationale
Acidic (pH < 3) StableAmine groups are protonated and protected from nucleophilic attack.
Neutral (pH 7) StableGenerally stable unless specific functionalities are present.
Basic (pH > 9) Potential for DegradationThe unprotonated free base may be more susceptible to certain degradation pathways.
Oxidative Potential for DegradationTertiary amines can be susceptible to N-oxidation. The benzylic position could also be a site for oxidation.
Photolytic Potential for DegradationThe aromatic ring can absorb UV light, potentially leading to photolytic degradation.

Conclusion

This technical guide provides a comprehensive framework for the systematic physicochemical characterization of 8-Benzyl-2,8-diazaspiro[4.5]decane hydrochloride. By applying the detailed protocols for solubility, pKa, thermal analysis, purity, and stability, researchers can generate a robust data package. This information is fundamental for establishing quality control specifications, guiding formulation development, and ultimately determining the viability of this promising scaffold as a candidate for further drug discovery and development efforts. The causality-driven approach ensures that the data is not only collected but also understood in the context of the molecule's chemical nature, providing a solid foundation for science-driven decisions.

References

  • Veerareddy, P. et al. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Available from: [Link]

  • Pharmaceutical Technology. Salt Selection in Drug Development. (2004). Available from: [Link]

  • Klan, M. et al. The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. (2000). Available from: [Link]

  • Qual Lab Solubility Testing. YouTube. (2017). Available from: [Link]

  • Ahmad, J. et al. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. Molecules. (2021). Available from: [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]

  • Prajapati, D. T. et al. Forced Degradation Studies. MedCrave online. (2016). Available from: [Link]

  • IJCRT.org. ICH GUIDELINES: STRESS DEGRADATION STUDY. (2022). Available from: [Link]

  • van der Water, B. E. et al. Development of Methods for the Determination of pKa Values. PMC. (2016). Available from: [Link]

  • Gibson, E. K. Amine hydrochloride salts : a problem in polyurethane synthesis. (2007). Available from: [Link]

  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product. Available from: [Link]

  • DTIC. SPECTROPHOTOMETRIC DETERMINATION OF THE PKA'S OF SOME AROMATIC AMINES. Available from: [Link]

  • Parmar, V. K. et al. Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. (2012). Available from: [Link]

  • Serajuddin, A. T. M. et al. Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. ResearchGate. (2016). Available from: [Link]

  • Kleuser, B. et al. HPLC-UV Method for Evaluation of Inhibitors of Plasma Amine Oxidase Using Derivatization of an Aliphatic Aldehyde Product With TRIS. PubMed. (2019). Available from: [Link]

  • SIELC Technologies. UV- Vis Spectrum of Benzylamine. Available from: [Link]

  • PubChemLite. 8-benzyl-2,8-diazaspiro[4.5]decane. Available from: [Link]

  • Wang, Z. et al. Development and validation of an HPLC-UV method for the analysis of methoxyamine using 4-(diethylamino)benzaldehyde as a derivatizing agent. PubMed. (2005). Available from: [Link]

  • ResearchGate. Development and validation of the method for simultaneous determination of Benzydamine hydrochloride and methylparaben in dosage form by HPLC. (2020). Available from: [Link]

  • PerkinElmer. Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. (2024). Available from: [Link]

  • Austin Publishing Group. Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. (2017). Available from: [Link]

  • Wasek, M. et al. DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. PMC. (2024). Available from: [Link]

  • ResearchGate. DSC curves of the quaternary ammonium salts. Available from: [Link]

Sources

The Ascendance of 1,9-Diazaspiro[5.5]undecane Scaffolds in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that offer a blend of structural rigidity, three-dimensionality, and synthetic accessibility is perpetual. Among the myriad of heterocyclic systems, the 1,9-diazaspiro[5.5]undecane core has emerged as a "privileged scaffold"—a molecular framework that is capable of providing ligands for a diverse range of biological targets. This technical guide provides a comprehensive exploration of the multifaceted biological activities of 1,9-diazaspiro[5.5]undecane derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation. Designed for researchers, medicinal chemists, and drug development professionals, this document aims to serve as an in-depth resource, bridging the gap between synthesis and biological application.

The unique spirocyclic nature of the 1,9-diazaspiro[5.5]undecane system, which consists of two piperidine rings sharing a single carbon atom, imparts a defined conformational rigidity. This pre-organization of the molecular shape can lead to enhanced binding affinity and selectivity for target proteins, a critical attribute in the design of potent and safe therapeutic agents. Bioactive derivatives typically feature substitutions at the 9-position, and in some instances at the 1-position, of the diazaspiro core.[1] Furthermore, the fusion of aromatic or heteroaromatic rings to the core structure has been a fruitful strategy in modulating the pharmacological profile of these compounds.[1]

This guide will delve into the significant therapeutic potential of 1,9-diazaspiro[5.5]undecane derivatives across a spectrum of disease areas, including metabolic disorders, pain and inflammation, neurological conditions, and oncology.

Modulation of Metabolic Pathways: Acetyl-CoA Carboxylase (ACC) Inhibition

A prominent area of investigation for 1,9-diazaspiro[5.5]undecane derivatives has been in the realm of metabolic diseases, particularly obesity and type 2 diabetes. A key target in this context is Acetyl-CoA Carboxylase (ACC), a biotin-dependent enzyme that plays a pivotal role in the regulation of fatty acid metabolism.[1]

Mechanistic Insight: The Role of ACC in Lipid Metabolism

ACC catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the rate-limiting step in de novo fatty acid synthesis. In mammals, two isoforms of ACC exist: ACC1, which is predominantly cytosolic and involved in fatty acid synthesis, and ACC2, which is associated with the mitochondrial membrane and regulates fatty acid oxidation. Inhibition of both ACC1 and ACC2 is a compelling therapeutic strategy for obesity, as it is expected to decrease fatty acid synthesis while simultaneously promoting fatty acid oxidation, leading to a reduction in fat stores.

ACC_Signaling_Pathway cluster_upstream Upstream Regulation cluster_core ACC-Mediated Fatty Acid Metabolism AMPK AMPK ACC ACC AMPK->ACC phosphorylates (inhibition) Insulin Insulin Insulin->ACC activates Acetyl_CoA Acetyl_CoA Acetyl_CoA->ACC substrate Malonyl_CoA Malonyl_CoA ACC->Malonyl_CoA carboxylation Fatty_Acid_Synthesis Fatty_Acid_Synthesis Malonyl_CoA->Fatty_Acid_Synthesis precursor CPT1 CPT1 Malonyl_CoA->CPT1 inhibition Fatty_Acid_Oxidation Fatty_Acid_Oxidation CPT1->Fatty_Acid_Oxidation enables 1,9-Diazaspiro[5.5]undecane_Inhibitor 1,9-Diazaspiro[5.5]undecane_Inhibitor 1,9-Diazaspiro[5.5]undecane_Inhibitor->ACC inhibition

Structure-Activity Relationship (SAR) Highlights

Extensive SAR studies have been conducted, particularly on pyrazole-fused 1,9-diazaspiro[5.5]undecan-2-one derivatives.[1] These investigations have revealed several key structural features that govern their ACC inhibitory potency:

  • Substitution at the N9-position: The nature of the substituent at the N9-position of the spiro-core is a critical determinant of activity. Aroyl groups containing bicyclic fused heteroaryl moieties have shown to be particularly effective.[1]

  • Pyrazole Ring Substitution: The substitution pattern on the fused pyrazole ring significantly influences both potency and pharmacokinetic properties. For instance, decreasing the bulk of the substituent at the N2-position of the pyrazole ring generally leads to a decrease in ACC1/ACC2 inhibition.[1]

  • N1-Substitution: While substitution at the N1-position of the diazaspiro core can improve passive permeability, it often results in a significant loss of ACC inhibitory activity.[1]

Quantitative Data: ACC Inhibition
Compound IDACC1 IC50 (nM)ACC2 IC50 (nM)Reference
1g 73[1]
1h 115[1]
1k 114[1]
1a 67-[1]
2 174-[1]
18 49.0-[1]
Experimental Protocol: ACC Inhibition Assay

The inhibitory activity of 1,9-diazaspiro[5.5]undecane derivatives against ACC can be determined using various biochemical assays. A common method is a colorimetric microplate assay that measures the production of ADP, a product of the ACC-catalyzed reaction.[2]

ACC_Inhibition_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_detection Detection Prepare_Reagents Prepare Assay Buffer, Substrate Solution, and Test Compounds Add_Reagents Add Sample, Assay Buffer, and Substrate to Microplate Wells Prepare_Reagents->Add_Reagents Incubate_37C Incubate at 37°C for 30 minutes Add_Reagents->Incubate_37C Stop_Reaction Stop Reaction (e.g., boiling) Incubate_37C->Stop_Reaction Centrifuge Centrifuge to Pellet Precipitates Stop_Reaction->Centrifuge Add_Dye Add Dye Reagent to Supernatant Centrifuge->Add_Dye Incubate_RT Incubate at Room Temperature for 5 minutes Add_Dye->Incubate_RT Read_Absorbance Read Absorbance at 635 nm Incubate_RT->Read_Absorbance

Step-by-Step Methodology:

  • Sample Preparation: Prepare tissue or cell homogenates in assay buffer on ice. Centrifuge to obtain the supernatant containing the ACC enzyme.

  • Reaction Setup: In a microcentrifuge tube, combine the sample supernatant, assay buffer, and the substrate solution (containing acetyl-CoA and ATP). For inhibitor testing, add the 1,9-diazaspiro[5.5]undecane derivative at various concentrations. Include appropriate controls (no enzyme, no inhibitor).

  • Enzymatic Reaction: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination: Stop the reaction by heating the mixture in boiling water for 5 minutes.

  • Sample Clarification: Centrifuge the tubes to pellet any precipitated protein.

  • Colorimetric Detection: Transfer the supernatant to a 96-well microplate. Add a dye reagent that forms a colored complex with the inorganic phosphate released from ADP.

  • Absorbance Measurement: After a short incubation at room temperature, measure the absorbance at a wavelength of 635 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Neuromodulatory Activities: Targeting Receptors in the Central Nervous System

The rigid framework of the 1,9-diazaspiro[5.5]undecane scaffold is well-suited for interaction with receptors in the central nervous system (CNS). Consequently, these compounds have been extensively investigated for their potential in treating pain, inflammation, and psychiatric disorders.

Neurokinin (NK) Receptor Antagonism: Avenues for Pain and Inflammation Therapy

Neurokinin receptors, particularly the NK1 receptor, are implicated in pain transmission and inflammatory processes.[1] The endogenous ligand for the NK1 receptor is Substance P. Antagonism of this receptor is a validated strategy for the management of chemotherapy-induced nausea and vomiting, and holds promise for the treatment of pain and inflammation.[3]

The NK1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq protein.[4] Binding of Substance P to the NK1 receptor activates phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to neuronal excitation and the potentiation of inflammatory responses.[4]

NK1_Receptor_Signaling_Pathway Substance_P Substance_P NK1_Receptor NK1_Receptor Substance_P->NK1_Receptor binds Gq_Protein Gq_Protein NK1_Receptor->Gq_Protein activates PLC PLC Gq_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation Protein Kinase C Activation DAG->PKC_Activation Neuronal_Excitation Neuronal_Excitation Ca_Release->Neuronal_Excitation Inflammation Inflammation PKC_Activation->Inflammation 1,9-Diazaspiro_Antagonist 1,9-Diazaspiro_Antagonist 1,9-Diazaspiro_Antagonist->NK1_Receptor blocks

A common method to assess the functional antagonism of NK1 receptors is the aequorin luminescence assay. This assay measures changes in intracellular calcium levels in response to receptor activation.[5][6]

Step-by-Step Methodology: [5]

  • Cell Culture: Use a cell line (e.g., CHO-K1) stably expressing the human NK1 receptor and the photoprotein apoaequorin.

  • Aequorin Reconstitution: Incubate the cells with coelenterazine h to reconstitute the active aequorin photoprotein.

  • Assay Setup: In a 96-well plate, add the test compounds (1,9-diazaspiro[5.5]undecane derivatives) at various concentrations.

  • Agonist Stimulation: Add a known NK1 receptor agonist (e.g., Substance P) to the wells to stimulate the receptors.

  • Luminescence Detection: Immediately measure the light emission resulting from the calcium-dependent oxidation of coelenterazine by aequorin using a luminometer.

  • Data Analysis: The inhibitory effect of the test compounds is determined by their ability to reduce the agonist-induced luminescence. Calculate pA2 values to quantify antagonist potency.

GABA-A Receptor Modulation

The γ-aminobutyric acid type A (GABA-A) receptor is the primary mediator of fast inhibitory neurotransmission in the CNS.[7] Its modulation is a key therapeutic strategy for anxiety, epilepsy, and sleep disorders.

The GABA-A receptor is a ligand-gated ion channel that is permeable to chloride ions (Cl⁻).[8] Binding of GABA to the receptor opens the channel, leading to an influx of Cl⁻ into the neuron.[8] This influx hyperpolarizes the cell membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.

GABA_A_Receptor_Signaling_Pathway GABA GABA GABA_A_Receptor GABA_A_Receptor GABA->GABA_A_Receptor binds Chloride_Channel Cl⁻ Channel GABA_A_Receptor->Chloride_Channel opens Chloride_Influx Cl⁻ Influx Chloride_Channel->Chloride_Influx Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition 1,9-Diazaspiro_Modulator 1,9-Diazaspiro_Modulator 1,9-Diazaspiro_Modulator->GABA_A_Receptor modulates

Whole-cell patch-clamp electrophysiology is the gold standard for studying the effects of compounds on ion channel function, including the GABA-A receptor.[9][10]

Step-by-Step Methodology: [9][10][11]

  • Slice Preparation: Prepare acute brain slices from a suitable animal model (e.g., mouse or rat).

  • Cell Identification: Identify target neurons (e.g., hippocampal pyramidal neurons) under a microscope.

  • Patch Pipette Formation: Form a high-resistance seal ("giga-seal") between a glass micropipette and the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to gain electrical access to the cell's interior.

  • Voltage Clamp: Clamp the cell membrane at a specific holding potential (e.g., -70 mV).

  • GABA Application: Apply GABA to the slice to evoke GABA-A receptor-mediated currents.

  • Compound Application: Co-apply the 1,9-diazaspiro[5.5]undecane derivative with GABA to determine its effect on the GABA-evoked currents (potentiation or inhibition).

  • Data Acquisition and Analysis: Record the currents and analyze changes in amplitude, kinetics, and other parameters.

Anticancer and Antimicrobial Activities

While the primary focus of 1,9-diazaspiro[5.5]undecane research has been on metabolic and neurological targets, emerging evidence suggests their potential as anticancer and antimicrobial agents.

Anticancer Potential

The cytotoxic effects of novel 1,9-diazaspiro[5.5]undecane derivatives against various cancer cell lines are being explored. The precise mechanisms of action are still under investigation but may involve the induction of apoptosis or inhibition of key signaling pathways involved in cancer cell proliferation.

The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[12]

MTT_Assay_Workflow Seed_Cells Seed Cancer Cells in 96-well Plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Add_Compound Add Test Compound at Various Concentrations Incubate_24h->Add_Compound Incubate_72h Incubate for 72h Add_Compound->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance

Step-by-Step Methodology: [12][13]

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 1,9-diazaspiro[5.5]undecane derivative for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 1.5-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 492-570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value of the compound.

Antimicrobial Activity

The evaluation of 1,9-diazaspiro[5.5]undecane derivatives for antimicrobial activity is an emerging area of interest. These compounds are tested against a panel of pathogenic bacteria and fungi to determine their efficacy.

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16]

Step-by-Step Methodology: [14][16][17]

  • Compound Dilution: Prepare a serial two-fold dilution of the 1,9-diazaspiro[5.5]undecane derivative in a suitable broth medium in a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in the same broth.

  • Inoculation: Inoculate each well of the microplate with the microbial suspension. Include growth and sterility controls.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: After incubation, visually inspect the wells for microbial growth (turbidity). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Conclusion and Future Perspectives

The 1,9-diazaspiro[5.5]undecane scaffold has unequivocally demonstrated its value as a privileged structure in medicinal chemistry. Its derivatives have shown potent and diverse biological activities, spanning metabolic regulation, neuromodulation, and anti-infective and anticancer applications. The inherent structural rigidity and synthetic tractability of this scaffold provide a fertile ground for further optimization and development of novel therapeutic agents.

Future research in this area will likely focus on several key aspects:

  • Target Selectivity: Fine-tuning the substitution patterns on the spiro-core and fused ring systems to achieve higher selectivity for specific receptor subtypes or enzyme isoforms.

  • Pharmacokinetic Optimization: Improving the drug-like properties of these compounds, including solubility, permeability, and metabolic stability, to enhance their in vivo efficacy and safety profiles.

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms underlying the observed biological activities, particularly in the areas of cancer and infectious diseases.

  • Expansion to New Targets: Exploring the potential of the 1,9-diazaspiro[5.5]undecane scaffold to modulate other challenging biological targets.

This in-depth technical guide has provided a comprehensive overview of the current state of research on the biological activities of 1,9-diazaspiro[5.5]undecanes. By integrating mechanistic insights, structure-activity relationships, and detailed experimental protocols, it is hoped that this document will serve as a valuable resource for scientists working at the forefront of drug discovery and development, and inspire further innovation in this exciting field.

References

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (n.d.). UKHSA Research Portal. Retrieved January 20, 2026, from [Link]

  • Broth Microdilution. (n.d.). MI - Microbiology. Retrieved January 20, 2026, from [Link]

  • de Witte, W. E. A., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances, 7(84), 53457-53485. [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). (2025, March 7). NC DNA Day Blog. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (2025, July). WOAH - Asia. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023, June 14). Protocols.io. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved January 20, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. [Link]

  • The figure represents a schematic diagram of chloride ion movement in the GABA receptor. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Enzyme Activity Assay for Acetyl-CoA Carboxylase (Acc). (n.d.). iGEM. Retrieved January 20, 2026, from [Link]

  • Structure of ACC1 and function of three main domains. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Schematic diagram of the structure of human NK1 receptor showing the... (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • MTT Cell Assay Protocol. (n.d.). Retrieved January 20, 2026, from [Link]

  • The Neurokinin-1 Receptor: Structure Dynamics and Signaling. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • MTT (Assay protocol). (2023, February 27). Protocols.io. [Link]

  • Acetyl-CoA Carboxylase Activity Colorimetric Microplate Assay Kit User Manual. (n.d.). Retrieved January 20, 2026, from [Link]

  • Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Biological and Pharmacological Aspects of the NK1-Receptor. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Comparison of antagonist activity of spantide family at human neurokinin receptors measured by aequorin luminescence-based functional calcium assay. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • GABAA receptor. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • GABAergic Synapse Pathway. (n.d.). Creative Diagnostics. Retrieved January 20, 2026, from [Link]

  • Whole-cell Patch-clamp Recordings in Brain Slices. (2016, June 15). PubMed Central. [Link]

  • Whole-cell patch-clamp recordings. (2026, January 9). Protocols.io. [Link]

  • GABA Receptor Signaling. (n.d.). GeneGlobe. Retrieved January 20, 2026, from [Link]

  • Carboxylase Assays Services. (n.d.). Reaction Biology. Retrieved January 20, 2026, from [Link]

  • Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Kinetic and Pharmacological Properties of GABAA Receptors in Single Thalamic Neurons and GABAA Subunit Expression. (n.d.). The Huguenard Lab. Retrieved January 20, 2026, from [Link]

  • Cell signaling pathways downstream of the NK-1 receptor. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics. (n.d.). NIH. Retrieved January 20, 2026, from [Link]

  • Neurokinin 1 receptor antagonist. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • GABAA receptors: structure and function in the basal ganglia. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Non-radioactive assay for acetyl-coa carboxylase activity. (2025, August 7). ResearchGate. [Link]

  • Aequorin-based functional assays for G-protein-coupled receptors, ion channels, and tyrosine kinase receptors. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Anticancer signal pathway: (A) AMPK and (B) Hippo. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Practical and divergent synthesis of 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes and undecan-2-ones. (2025, August 6). ResearchGate. [Link]

  • AMPK signaling to acetyl-CoA carboxylase is required for fasting- and cold-induced appetite but not thermogenesis. (2018, February 13). PubMed Central. [Link]

  • Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. (n.d.). RWTH Publications. Retrieved January 20, 2026, from [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Retrieved January 20, 2026, from [Link]

  • A Concise Review on the Synthesis of Pyrazole Heterocycles. (2015, September 18). Hilaris Publisher. [Link]

  • The AMP-activated protein kinase (AMPK) signaling pathway coordinates cell growth, autophagy, & metabolism. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • AMPK Signaling Pathway. (n.d.). Boster Bio. Retrieved January 20, 2026, from [Link]

Sources

Harnessing the Potential of Diazaspiro Scaffolds for In Vitro Antibacterial Activity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Preamble: A New Blueprint for Antibacterial Discovery

The escalating crisis of antimicrobial resistance necessitates a departure from conventional antibiotic discovery pipelines. We must explore novel chemical architectures that engage bacterial targets through mechanisms less susceptible to existing resistance pathways. Among these, spirocyclic systems, particularly diazaspiro scaffolds, have emerged as a privileged class of compounds.[1] Their inherent three-dimensionality and structural complexity offer a unique framework for designing potent and selective antibacterial agents. This guide provides a comprehensive overview of the principles and methodologies for evaluating the in vitro antibacterial activity of novel diazaspiro compounds, grounded in field-proven insights and robust experimental design. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system, from initial screening to mechanistic elucidation.

The Diazaspiro Advantage: Core Concepts

Diazaspiro scaffolds are heterocyclic compounds characterized by two nitrogen-containing rings connected through a single, shared spiro carbon atom. This arrangement imparts significant conformational rigidity and a three-dimensional topology, which is highly advantageous for specific binding to biological targets. Unlike flat, aromatic molecules, the sp³-rich nature of these scaffolds allows for the precise spatial orientation of substituents, facilitating optimal interactions within the active sites of bacterial enzymes.[2][3]

Recent research has demonstrated that strategic modifications of the diazaspiro core can yield compounds with potent, broad-spectrum activity against the ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), a group of bacteria notorious for their multidrug resistance.[1][4]

Elucidating the Mechanism of Action: Targeting Bacterial DNA Replication

A crucial step in developing any new antibacterial agent is understanding its mechanism of action. For a promising class of diazaspiro derivatives, mechanistic studies have revealed that their primary target is not cell wall or protein synthesis, but rather the disruption of DNA replication.[1][4] These compounds exhibit a dose-dependent inhibitory effect on essential bacterial enzymes: DNA gyrase and topoisomerase I .[1][4]

These enzymes are critical for managing DNA topology (e.g., supercoiling and relaxation) during replication, transcription, and repair. Their inhibition leads to catastrophic DNA damage and, ultimately, bacterial cell death. This mechanism is particularly attractive as it targets processes essential for bacterial survival.

Mechanism_of_Action cluster_0 Bacterial Cell Diazaspiro Diazaspiro Compound Enzymes DNA Gyrase & Topoisomerase I Diazaspiro->Enzymes Inhibition Replication DNA Replication & Repair Enzymes->Replication Manages Topology DNA Bacterial DNA Damage DNA Damage & Strand Breaks Replication->Damage Disruption Death Cell Death Damage->Death

Caption: Mechanism of Action for DNA Replication-Inhibiting Diazaspiro Compounds.

A Validated Workflow for In Vitro Antibacterial Evaluation

A systematic, multi-tiered approach is essential for accurately characterizing the antibacterial potential of novel diazaspiro compounds. The following workflow ensures a logical progression from broad screening to detailed quantitative and mechanistic analysis.

Experimental_Workflow Start Novel Diazaspiro Compound Library PrimaryScreen Primary Screening (Agar Well/Disk Diffusion) Start->PrimaryScreen MIC Quantitative Assessment (Broth Microdilution MIC) PrimaryScreen->MIC Active Compounds MBC Bactericidal/Bacteriostatic (MBC Determination) MIC->MBC Potent Compounds Cytotoxicity Selectivity Assessment (Mammalian Cell Cytotoxicity) MIC->Cytotoxicity Potent Compounds MoA Mechanism of Action Studies (Enzymatic Assays) MBC->MoA Cytotoxicity->MoA Selective Compounds Lead Lead Compound Identification MoA->Lead

Caption: Systematic Workflow for In Vitro Evaluation of Diazaspiro Compounds.

Primary Screening: The First Gate

The initial evaluation of a library of new compounds is efficiently performed using qualitative agar-based methods. The agar well diffusion or disk diffusion assay provides a rapid, visual indication of antibacterial activity.[5][6]

  • Causality: This step serves as a cost-effective filter to eliminate inactive compounds. A zone of inhibition (ZOI) around the compound indicates an ability to diffuse through the agar and inhibit bacterial growth. The size of the ZOI gives a preliminary, albeit non-quantitative, sense of potency.[6]

Quantitative Assessment: Determining the Minimum Inhibitory Concentration (MIC)

The cornerstone of quantitative antibacterial testing is the determination of the Minimum Inhibitory Concentration (MIC). This is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] The broth microdilution method is the gold standard for its reproducibility and efficiency.[8][9]

  • Trustworthiness: A robust MIC assay is a self-validating system. It must include a negative control (broth only), a positive control (bacteria in broth without compound), and a reference antibiotic control (e.g., ciprofloxacin, tetracycline).[5][10] This ensures that the medium supports growth, the bacteria are viable, and the assay can detect inhibition.

Bactericidal vs. Bacteriostatic Activity: The Minimum Bactericidal Concentration (MBC)

While the MIC indicates growth inhibition, it does not distinguish between killing the bacteria (bactericidal) or merely halting their growth (bacteriostatic). The Minimum Bactericidal Concentration (MBC) assay addresses this by sub-culturing the contents of the wells from the MIC plate onto antibiotic-free agar.[11]

  • Expertise: The MBC is typically defined as the lowest concentration of the compound that results in a ≥99.9% reduction in the initial bacterial inoculum. A compound is generally considered bactericidal if the MBC is no more than four times its MIC.[11] This distinction is clinically relevant and provides deeper insight into the compound's pharmacological profile.

Selectivity: Assessing Mammalian Cell Cytotoxicity

A potent antibacterial agent must be selective, targeting bacterial cells while sparing host cells. Therefore, assessing the cytotoxicity of lead compounds against human cell lines is a critical step. The MTT assay is a widely used colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability.[4]

  • Insight: The ratio of cytotoxicity (IC₅₀) to antibacterial activity (MIC) yields the Selectivity Index (SI). A high SI is a key indicator of a compound's therapeutic potential, suggesting a sufficient window between the concentration required to kill bacteria and the concentration that harms host cells.[12]

Structure-Activity Relationship (SAR): Rational Design for Potency

SAR analysis is the process of correlating the chemical structure of the diazaspiro compounds with their observed antibacterial activity. Systematic modification of the scaffold allows for the identification of key structural features required for potency. For example, in the optimization of a 2,6-diazaspiro[3.4]octane-8-carboxamide scaffold, it was found that replacing a diphenyl ether core with a biphenyl system led to analogs with significantly lower MICs.[1][4]

  • Expertise: SAR studies guide the rational design of next-generation compounds. By understanding which functional groups at specific positions enhance or diminish activity, medicinal chemists can focus their synthetic efforts on modifications most likely to improve potency, selectivity, and pharmacokinetic properties.[12][13]

Caption: Generalized Structure-Activity Relationship (SAR) for Diazaspiro Scaffolds.

Data Presentation: Summarizing Quantitative Results

Clear and concise presentation of quantitative data is paramount. MIC values should be summarized in a structured table, allowing for easy comparison of activity across different compounds and bacterial strains.

Table 1: Representative In Vitro Antibacterial Activity (MIC) of Diazaspiro Analogs

Compound IDScaffold ModificationS. aureus (MRSA) MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)A. baumannii MIC (µg/mL)
LK1819 Parent Scaffold2.60>100>1005.20
Analog 2b Simplified Biphenyl0.655.2010.41.30
Analog 2c Simplified Biphenyl0.332.605.200.65
Ciprofloxacin (Reference Control)0.500.0150.250.50
Data is illustrative, based on trends reported in the literature.[1][4]

Detailed Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is adapted from standard methodologies established by the Clinical and Laboratory Standards Institute (CLSI) and described in the literature.[7][8][9]

  • Preparation of Reagents:

    • Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Dissolve test compounds in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the final solvent concentration in the assay does not exceed 1%, as higher concentrations can affect bacterial growth.[6]

    • Prepare a 0.5 McFarland turbidity standard.[7]

  • Inoculum Preparation:

    • From a fresh agar plate (18-24h growth), pick several morphologically similar colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL. This will be further diluted 1:2 in the plate for a final test concentration of 5 x 10⁵ CFU/mL.[9]

  • Plate Preparation:

    • Dispense 50 µL of CAMHB into all wells of a 96-well microtiter plate.

    • Add 50 µL of the stock compound solution to the first column of wells, creating a 1:2 dilution.

    • Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a gradient of compound concentrations.

    • Designate wells for a positive control (broth + bacteria, no compound) and a negative/sterility control (broth only).

  • Inoculation and Incubation:

    • Using a multichannel pipette, add 50 µL of the standardized bacterial inoculum to each well (except the negative control). The final volume in each well will be 100 µL.

    • Seal the plate and incubate at 37°C for 16-20 hours in ambient air.[8]

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth) as determined by visual inspection.[7]

Protocol 2: Mammalian Cell Cytotoxicity (MTT Assay)

This protocol assesses the effect of the compounds on the viability of a human cell line (e.g., HEK293).[4]

  • Cell Seeding:

    • Seed a 96-well plate with human cells (e.g., HEK293) at a density of ~1 x 10⁴ cells per well in 100 µL of appropriate culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Remove the old medium from the cells and replace it with 100 µL of medium containing the various compound concentrations. Include a vehicle control (medium with the same percentage of DMSO used for the compounds).

    • Incubate for an additional 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression.

Conclusion and Future Horizons

Diazaspiro scaffolds represent a fertile ground for the discovery of novel antibacterial agents with compelling mechanisms of action. The systematic in vitro evaluation workflow detailed in this guide provides a robust framework for identifying and characterizing promising lead candidates. By integrating quantitative susceptibility testing with mechanistic and cytotoxicity assays, researchers can build a comprehensive data package that supports the rational design and advancement of these compounds. The ultimate goal is to translate the unique three-dimensional chemistry of diazaspiro scaffolds into effective therapeutics that can address the urgent threat of multidrug-resistant bacterial infections.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PubMed Central.
  • Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. MDPI.
  • (PDF) Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases.
  • Mechanism of action of diazaborines. PubMed.
  • Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects.
  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery.
  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Royal Society of Chemistry.
  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands.
  • Preparation and Biological Screening of Novel Heterocyclic Compounds. IJTSRD.
  • Synthesis, Characterization and Biological Screening of some novel heterocyclic compounds. Der Pharma Chemica.
  • (PDF) Antibacterial Screening of some Heterocyclic Compounds Containing Quinoline Nucleus.
  • Design, Synthesis, and Antibacterial Screening of Some Novel Heteroaryl-Based Ciprofloxacin Derivatives as DNA Gyrase and Topoisomerase IV Inhibitors.
  • In vitro antibacterial activity of synthesized compounds (zone of inhibition in mm).
  • Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3‐Rich Compounds With Distinct Phenotypic Effects. Wiley Online Library.
  • SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL ACTIVITY OF NOVEL HETEROCYCLIC COMPOUNDS. TSI Journals.
  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity.
  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed.
  • Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-Oxadiazol-2-yl)benzamide Containing Antibacterial Agents. PubMed.
  • Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3 -Rich Compounds With Distinct Phenotypic Effects. PubMed.
  • Synthesis of new biologically actived azaspiro compounds. Blucher Proceedings.
  • Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents.
  • Structure activity relationship (SAR).
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI.
  • Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI.
  • In Vitro Characterization of the Anti-Bacterial Activity of SQ109 against Helicobacter pylori. PLOS ONE.
  • Minimal Inhibitory Concentr
  • Scaffold Remodelling of Diazaspirotricycles Enables Synthesis of Diverse sp3-Rich Compounds With Distinct Phenotypic Effects.
  • Structure–Activity Relationship for the Oxadiazole Class of Antibiotics.
  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. University of Southampton.
  • Determination of Minimum Inhibitory Concentrations. Journal of Antimicrobial Chemotherapy.
  • (PDF) Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs.
  • The mechanism of action of some antibacterial agents. PubMed.
  • Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Scilit.
  • Antimicrobial Action Mechanisms of Natural Compounds Isolated
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays.
  • Synthesis and antihypertensive activity of a series of 8-substituted 1-oxa-3,8-diazaspiro[4.5]decan-2-ones. PubMed.
  • Antibacterial activities of Diospyros blancoi, Phoenix dactylifera and Morus nigra against dental caries causing p
  • Simultaneous enzyme grafting on bio-inspired scaffolds for antibacterial protection. Royal Society of Chemistry.
  • Inhibition of Enzyme and Bacteria Activities in Diabetic Ulcer-like Scenarios via WAAPV-Loaded Electrospun Fibers.
  • Comparison of In Vitro Methods for Assaying the Antibacterial Activity of a Mix of Natural Essential Oils Against Zoonotic Bacteria. MDPI.

Sources

The Ascent of Diazaspirocycles: A Technical Guide to a New Dimension in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Escaping Flatland in Modern Medicinal Chemistry

For decades, medicinal chemistry has been dominated by aromatic, planar molecules. While successful, this "flatland" approach often leads to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover. The contemporary challenge in drug discovery is to create potent, selective, and safe medicines with favorable pharmacokinetic profiles. This has catalyzed a strategic shift towards molecules with greater three-dimensionality (3D).[1][2] Diazaspirocycles, a class of scaffolds characterized by two nitrogen-containing rings joined by a single spiro-carbon, have emerged as a powerful solution to this challenge. Their inherent rigidity and defined 3D geometry offer a unique opportunity to improve drug-like properties while exploring novel chemical space.[3][4] This guide provides an in-depth technical overview of the discovery and application of novel diazaspirocycles, offering field-proven insights for researchers, scientists, and drug development professionals.

The Diazaspirocycle Advantage: A Privileged Scaffold

The concept of a "privileged scaffold" refers to a molecular framework capable of serving as a ligand for a diverse array of biological targets.[5][6] Diazaspirocycles have earned this designation due to their remarkable ability to enhance the properties of bioactive molecules.

Physicochemical and Pharmacokinetic Benefits

The introduction of a spirocyclic core imparts several key advantages over traditional flat or more flexible aliphatic systems:

  • Improved Solubility and Reduced Lipophilicity: The higher fraction of sp3-hybridized carbons in diazaspirocycles generally leads to increased aqueous solubility and a lower octanol-water partition coefficient (LogP).[2][4] This is a critical factor in developing orally bioavailable drugs.

  • Enhanced Metabolic Stability: The quaternary spiro-carbon and the rigidity of the scaffold can shield adjacent chemical bonds from metabolic enzymes, such as cytochrome P450s, leading to a longer half-life in the body.[2][7]

  • Conformational Rigidity: The locked conformation of a diazaspirocycle reduces the entropic penalty upon binding to a target protein. This can lead to higher binding affinity and improved selectivity, as the molecule is pre-organized in a bioactive conformation.[2][3]

  • Novel Chemical Space and Intellectual Property: As a departure from commonly used scaffolds, diazaspirocycles provide access to novel chemical space, offering a significant advantage in securing intellectual property for new drug candidates.[3]

PropertyTypical Aromatic CoreDiazaspirocyclic CoreRationale
Fraction of sp3 Carbons (Fsp3) LowHighIncreased saturation leads to improved solubility and reduced planarity.[2][4]
Aqueous Solubility Often LowGenerally HigherThe 3D structure disrupts crystal packing and increases polarity.[2][7]
Metabolic Stability Variable, prone to oxidationOften ImprovedSteric hindrance around the spiro-center protects against enzymatic degradation.[7]
Lipophilicity (LogP) Often HighGenerally LowerThe introduction of heteroatoms and a less "greasy" structure reduces lipophilicity.[2]
Conformational Flexibility Low (within the ring)Low (rigid scaffold)Pre-organization of substituents in a defined 3D space can enhance binding affinity.[2][3]

A comparative summary of the physicochemical properties of aromatic vs. diazaspirocyclic cores.

Synthetic Strategies for Novel Diazaspirocycles

The successful application of diazaspirocycles in drug discovery is underpinned by the development of robust and versatile synthetic methodologies. Several strategies have been employed to construct these complex scaffolds.

Key Synthetic Approaches
  • Ring-Closing Metathesis (RCM): This powerful reaction has been utilized to form one of the rings in a diazaspirocyclic system, particularly for larger ring sizes like in 1,9-diazaspiro[5.5]undecanes.[8]

  • Intramolecular Cyclization Reactions: Methods such as bromine-mediated 5-endo cyclization have been developed for the synthesis of scaffolds like 1,8-diazaspiro[4.5]decanes.[8]

  • Diversity-Oriented Synthesis: Multi-component reactions can provide rapid access to functionalized building blocks that are then converted into a variety of diazaspirocycles through cyclization strategies like reductive amination or epoxide opening.[9]

  • Asymmetric Catalysis: To control the stereochemistry of the spiro-center, which is crucial for biological activity, enzymatic and chemo-catalytic asymmetric methods are increasingly being developed.[10]

Exemplary Protocol: Synthesis of a Diazaspiro[3.3]heptane Derivative

The diazaspiro[3.3]heptane scaffold is a valuable bioisostere for piperazine, offering improved properties.[7] The following is a generalized, illustrative protocol for its synthesis, which must be adapted and optimized for specific substrates.

Objective: To synthesize a protected 1,6-diazaspiro[3.3]heptane building block.

Materials:

  • Dibenzyl azetidine-3,3-dicarboxylate

  • Lithium aluminum hydride (LiAlH4)

  • Di-tert-butyl dicarbonate (Boc2O)

  • Appropriate solvents (e.g., THF, DCM) and reagents for workup and purification.

Step-by-Step Methodology:

  • Reduction of the Dicarboxylate: The starting diester is reduced to the corresponding diol using a strong reducing agent like LiAlH4 in an anhydrous solvent such as THF under an inert atmosphere. The reaction is typically performed at 0 °C and then allowed to warm to room temperature.

    • Causality: LiAlH4 is a potent, unselective reducing agent necessary to convert both ester functionalities to primary alcohols. Anhydrous conditions are critical to prevent quenching of the reagent.

  • Mesylation of the Diol: The resulting diol is then treated with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM). This converts the hydroxyl groups into good leaving groups (mesylates).

  • Intramolecular Cyclization: The dimesylate is then reacted with a primary amine (e.g., benzylamine) which acts as a nucleophile. The reaction proceeds via a double intramolecular nucleophilic substitution to form the second azetidine ring, thus constructing the diazaspiro[3.3]heptane core.

  • Protection of the Secondary Amine: One of the secondary amines on the diazaspirocycle is selectively protected, for example, with a Boc group using Boc2O. This allows for differential functionalization of the two nitrogen atoms in subsequent steps.

    • Causality: Orthogonal protection is a cornerstone of complex molecule synthesis. The Boc group is stable under many reaction conditions but can be easily removed with acid, allowing for selective deprotection and further derivatization of one nitrogen while the other remains protected.

  • Purification and Characterization: At each step, the product is purified using standard techniques such as column chromatography. The structure and purity of the final compound are confirmed by analytical methods like NMR (1H and 13C) and mass spectrometry (MS).

    • Self-Validation: This step is crucial for ensuring the integrity of the protocol. Spectroscopic data provides unambiguous confirmation of the desired molecular structure and ensures that the material is of sufficient purity for subsequent use in a drug discovery program.

Diazaspirocycles in Action: Case Studies from the Pipeline

The theoretical benefits of diazaspirocycles have been translated into tangible successes in drug development. Several compounds incorporating these scaffolds have entered clinical trials or received regulatory approval.

Tosedostat: An Aminopeptidase Inhibitor for Oncology

Tosedostat (CHR-2797) is an orally bioavailable inhibitor of the M1 family of aminopeptidases being investigated for the treatment of various cancers, including acute myeloid leukemia (AML).[11][12][13]

  • Mechanism of Action: Tosedostat is a prodrug that is converted intracellularly to its active metabolite, CHR-79888.[12][13] This active form inhibits aminopeptidases, leading to amino acid deprivation within cancer cells. This, in turn, disrupts protein synthesis and induces apoptosis (programmed cell death).[11][12] The drug shows selectivity for transformed cells over non-transformed cells.[14]

  • Role of the Spirocycle: The core of Tosedostat features a diazaspirocyclic moiety. This rigid scaffold appropriately positions the hydroxamic acid warhead for optimal interaction with the zinc-dependent active site of the aminopeptidases, while also contributing to the overall favorable pharmacokinetic profile of the molecule.

Palovarotene: A RARγ Agonist for a Rare Bone Disorder

Palovarotene (Sohonos) is an approved treatment for the ultra-rare genetic disorder fibrodysplasia ossificans progressiva (FOP).[15] FOP is characterized by the formation of bone in inappropriate places, such as muscles and tendons.[16]

  • Mechanism of Action: Palovarotene is a selective agonist of the retinoic acid receptor gamma (RARγ).[15][17] By binding to RARγ, it modulates the retinoid signaling pathway, which in turn inhibits the bone morphogenetic protein (BMP) signaling pathway.[17][18] This cascade ultimately reduces chondrogenesis and the formation of ectopic bone.[17][18]

  • Significance of the Diazaspirocyclic Core: The diazaspiro[5.5]undecane scaffold in Palovarotene is critical for its function. It acts as a rigid, three-dimensional framework that orients the substituted aromatic rings in a precise geometry to achieve selective and potent agonism at the RARγ receptor.

Integrated Drug Discovery Workflow

The incorporation of novel diazaspirocycles into a drug discovery program follows a structured, multi-stage workflow. This process is designed to efficiently identify and optimize lead candidates.

DrugDiscoveryWorkflow cluster_0 1. Scaffold Design & Synthesis cluster_1 2. In Vitro Screening Cascade cluster_2 3. Lead Optimization cluster_3 4. Preclinical Development A Conceptual Design (Bioisosterism, Scaffold Hopping) B Synthetic Route Development A->B C Library Synthesis (g to kg scale) B->C D High-Throughput Screening (HTS) (Primary Target Engagement) C->D E Dose-Response & Potency (IC50/EC50) D->E F Selectivity Profiling (Off-Target Assays) E->F G Structure-Activity Relationship (SAR) F->G H ADME/Tox Profiling (Solubility, Permeability, CYP Inhibition) G->H I In Vivo PK Studies (Mouse, Rat) H->I J In Vivo Efficacy Models I->J K Safety Pharmacology & Toxicology J->K L Candidate Nomination K->L Palovarotene_MoA Palovarotene Palovarotene (Diazaspirocycle) RARg Retinoic Acid Receptor γ (RARγ) Palovarotene->RARg Binds & Activates ALK2_Receptor ACVR1/ALK2 Receptor (Mutated in FOP) RARg->ALK2_Receptor Transcriptional Repression BMP_Ligand BMP Ligand BMP_Ligand->ALK2_Receptor Activates SMAD158 SMAD 1/5/8 ALK2_Receptor->SMAD158 Phosphorylates pSMAD Phosphorylated SMAD 1/5/8 SMAD158->pSMAD Nucleus Nucleus pSMAD->Nucleus Translocates to Chondrogenesis Chondrogenesis & Ectopic Bone Formation Nucleus->Chondrogenesis Drives Gene Expression

Mechanism of action of Palovarotene in inhibiting ectopic bone formation in Fibrodysplasia Ossificans Progressiva (FOP).

Future Directions and Conclusion

The exploration of diazaspirocycles in drug discovery is far from complete. Future research will likely focus on:

  • Novel Scaffolds: The design and synthesis of new, more complex, and strained diazaspirocyclic systems to probe unique areas of chemical space. [1][19]* Expanded Applications: Moving beyond their use as simple bioisosteres to employing them in more sophisticated applications like proteolysis-targeting chimeras (PROTACs) and covalent inhibitors.

  • Computational Methods: The increasing use of computational chemistry and machine learning to predict the properties of virtual diazaspirocyclic libraries, thereby accelerating the discovery process.

References

  • Clinical Review - Palovarotene (Sohonos) - NCBI - NIH. National Center for Biotechnology Information.
  • Sohonos (palovarotene) for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP), USA. Clinical Trials Arena.
  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry. ACS Publications.
  • What are the mechanisms by which Palovarotene acts therapeutically in the context of Sohonos?. R Discovery.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications (RSC Publishing).
  • Bioisosteric Replacement Strategies. SpiroChem.
  • What is Palovarotene used for?. Patsnap Synapse.
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate.
  • Diversity-oriented synthesis of azaspirocycles. PubMed - NIH.
  • Spirocycles as Bioisosteres for Aromatic Fragments. Chemspace.
  • Palovarotene approved as first treatment for fibrodysplasia ossificans progressiva (FOP). Unknown Source.
  • Synthesis of novel angular spirocyclic azetidines. Semantic Scholar.
  • Tosedostat | C21H30N2O6 | CID 15547703. PubChem - NIH.
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Taylor & Francis Online.
  • Selected Applications of Spirocycles in Medicinal Chemistry. Wiley Online Library.
  • The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • TOSEDOSTAT ….An aminopeptidase inhibitor with antineoplastic activity.. Unknown Source.
  • The utilization of spirocyclic scaffolds in novel drug discovery | Request PDF. ResearchGate.
  • Definition of tosedostat - NCI Drug Dictionary. National Cancer Institute.
  • Tosedostat (CHR2797) – Aminopeptidase Inhibitor. APExBIO.
  • Tosedostat (CHR2797) | Aminopeptidase inhibitor. Selleck Chemicals.
  • Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv.
  • Thiophene Bioisosteres of Spirocyclic σ Receptor Ligands: Relationships between Substitution Pattern and σ Receptor Affinity. Journal of Medicinal Chemistry. ACS Publications.
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. ResearchGate.
  • Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds. AiFChem.
  • Privileged Scaffolds for Library Design and Drug Discovery. PMC - NIH.
  • Privileged Scaffolds in Medicinal Chemistry: An Introduction. LASSBIO.
  • Chapter 1. Privileged Scaffolds in Medicinal Chemistry: An Introduction. ResearchGate.
  • Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. The Royal Society of Chemistry.

Sources

Spectroscopic Characterization of 1,7-Diazaspiro[4.5]decane Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1,7-Diazaspiro[4.5]decane Scaffold in Medicinal Chemistry

The quest for novel therapeutic agents is intrinsically linked to the exploration of new chemical space. Spirocyclic scaffolds, characterized by two rings connected through a single tetrahedral carbon atom, have emerged as privileged structures in drug design. Their inherent three-dimensionality offers a distinct advantage over flat aromatic systems, enabling more precise and selective interactions with complex biological targets. Among these, the 1,7-diazaspiro[4.5]decane framework, which fuses a pyrrolidine and a piperidine ring via a spirocyclic carbon, represents a versatile and promising core for the development of novel pharmaceuticals. Derivatives of related diazaspirocycles have shown potential as inhibitors for targets like the TYK2/JAK1 kinases, highlighting the therapeutic relevance of this structural class.[1]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals engaged in the synthesis and characterization of novel 1,7-diazaspiro[4.5]decane derivatives. Acknowledging that this specific isomer is less extensively documented than its 1,4- or 2,8- counterparts, this document adopts a predictive and methodological approach. It combines foundational spectroscopic principles with data from analogous structures to provide a robust framework for anticipating, acquiring, and interpreting the spectral data of this emerging class of compounds. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—providing not just the expected data, but the underlying rationale for experimental choices and detailed, field-tested protocols.

Structural Elucidation Workflow

The comprehensive characterization of a novel 1,7-diazaspiro[4.5]decane derivative is a multi-step process where each spectroscopic technique provides a unique piece of the structural puzzle. The logical flow ensures that information from one analysis informs the next, leading to an unambiguous structural assignment.

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis Syn Synthesis of Derivative Pur Purification (e.g., Chromatography, Recrystallization) Syn->Pur IR FTIR Spectroscopy Pur->IR MS Mass Spectrometry (HRMS) IR->MS Confirms Functional Groups NMR1D 1D NMR (¹H, ¹³C, DEPT) MS->NMR1D Provides Molecular Formula NMR2D 2D NMR (COSY, HSQC, HMBC) NMR1D->NMR2D Assigns Basic Structure SA Final Structure Assignment NMR2D->SA Determines Connectivity

Caption: General workflow for the synthesis and structural elucidation of novel 1,7-diazaspiro[4.5]decane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise atom-by-atom connectivity and stereochemistry of organic molecules. For the 1,7-diazaspiro[4.5]decane core, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for unambiguous assignment.

Predicted ¹H and ¹³C NMR Spectral Characteristics

While specific shifts are highly dependent on substitution, we can predict the general spectral regions for the protons and carbons of the unsubstituted 1,7-diazaspiro[4.5]decane core based on fundamental principles and data from analogous compounds. The numbering convention used herein is shown below.

Caption: Predicted major EI fragmentation pathways for the unsubstituted 1,7-diazaspiro[4.5]decane core.

The molecular ion for the unsubstituted core (C₈H₁₆N₂) has an even molecular weight (140 Da), consistent with the Nitrogen Rule , which states that a molecule with an even number of nitrogen atoms will have an even nominal molecular weight. [2]

Experimental Protocol and Rationale

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation:

    • Action: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Rationale: These are volatile polar solvents compatible with electrospray ionization (ESI), which is a "soft" ionization technique ideal for preventing premature fragmentation and clearly observing the molecular ion.

  • Ionization Method Selection:

    • Action: Use Electrospray Ionization (ESI) in positive ion mode.

    • Rationale: The basic nitrogen atoms in the diazaspiro core are readily protonated in the ESI source, leading to a strong signal for the protonated molecule, [M+H]⁺. This is often more reliable for confirming the molecular weight than EI, where the molecular ion can sometimes be weak or absent. [3]

  • Analysis:

    • Action: Perform the analysis on a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

    • Rationale: HRMS provides a highly accurate mass measurement (typically to four decimal places). This allows for the calculation of a unique elemental formula, which is critical for confirming the identity of a new compound. For C₈H₁₆N₂, the exact mass of the [M+H]⁺ ion is 141.1386, which can be easily distinguished from other potential formulas with the same nominal mass.

  • Tandem Mass Spectrometry (MS/MS):

    • Action: Select the [M+H]⁺ ion (m/z 141.1) in the first mass analyzer and subject it to Collision-Induced Dissociation (CID). Analyze the resulting fragment ions in the second mass analyzer.

    • Rationale: MS/MS provides controlled fragmentation. The fragmentation patterns observed can be used to confirm the connectivity proposed by NMR, providing a secondary, independent verification of the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. While the "fingerprint region" (<1500 cm⁻¹) is complex, the diagnostic region (>1500 cm⁻¹) provides clear, interpretable signals for key bonds.

Predicted IR Absorption Bands

For a typical N-unsubstituted or N-alkyl-substituted 1,7-diazaspiro[4.5]decane, the following absorption bands are expected:

Table of Predicted IR Absorptions:

Wavenumber (cm⁻¹)BondVibration TypeIntensity/ShapeRationale & Notes
3300 - 3500N-HStretchMedium, Sharp (1 peak)Characteristic of a secondary amine. If both N1 and N7 are unsubstituted, two peaks may be observed. This band will be absent in di-N-substituted derivatives.
2850 - 2960C(sp³)-HStretchStrong, SharpUbiquitous in organic molecules, corresponding to the C-H bonds of the pyrrolidine and piperidine rings. [4]
1440 - 1470-CH₂-Bend (Scissoring)MediumConfirms the presence of methylene groups in the rings.
1020 - 1250C-NStretchMedium to WeakCorresponds to the stretching of the carbon-nitrogen bonds in the aliphatic amine structure. [5]

Note: The presence of other functional groups (e.g., a carbonyl group in a lactam derivative) will introduce strong, characteristic peaks (e.g., C=O stretch at ~1650-1750 cm⁻¹).

Experimental Protocol and Rationale

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Preparation:

    • Action: Record a background spectrum of the clean ATR crystal.

    • Rationale: This is crucial for removing interfering signals from atmospheric CO₂ and water vapor, as well as any absorptions from the ATR crystal material itself, ensuring that the final spectrum is solely from the sample.

  • Sample Preparation:

    • Action: Place a small amount (1-2 mg) of the solid or a single drop of the liquid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

    • Rationale: ATR is the preferred method for modern FTIR analysis of solids and liquids. It requires minimal to no sample preparation (unlike KBr pellets), is non-destructive, and provides high-quality, reproducible spectra quickly. It is a versatile technique suitable for both research and quality control environments.

  • Data Acquisition:

    • Action: Acquire the sample spectrum over the mid-IR range (4000 - 400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • Rationale: The specified range covers the vast majority of fundamental vibrations for organic molecules. Co-adding scans is a standard procedure to average out random noise and enhance the intensity of real absorption bands.

Conclusion

The 1,7-diazaspiro[4.5]decane scaffold holds significant potential for the development of innovative therapeutics. While spectroscopic data for this specific isomer is not yet widely published, a systematic and predictive approach allows researchers to confidently characterize novel derivatives. By integrating the predictive power of NMR chemical shift theory, established mass spectrometry fragmentation rules, and fundamental IR correlations with robust, well-reasoned experimental protocols, scientists can unambiguously elucidate the structures of new chemical entities. This guide provides the foundational knowledge and practical workflows necessary to accelerate the exploration of the 1,7-diazaspiro[4.5]decane chemical space, paving the way for future discoveries in medicinal chemistry.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 231292, 1,4-Diazaspiro[4.5]decane. Retrieved from [Link]

  • Palchykov, V. (2018). Synthesis of a New Spiro System: 1-Oxa-7-thia-4-azaspiro[4.5]decane 7,7-Dioxide. Russian Journal of Organic Chemistry, 54(4), 588-592. Available at: [Link]

  • Zhang, L., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Available at: [Link]

  • Zhang, W., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(5), 4149-4171. Available at: [Link]

  • Brust, P., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5782-5794. Available at: [Link]

  • Specac Ltd. (2025). Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes. AZoM. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR: amines. Retrieved from [Link]

  • Hasegawa, T., Kamada, A., & Mori, K. (1992). Synthesis of the Enantiomers of 7-Methyl-1, 6-dioxaspiro[4.5]decane, Pheromone of the Common Wasp and the Pine Beetle. Bioscience, Biotechnology, and Biochemistry, 56(5), 838-839. Available at: [Link]

  • Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2505907. Available at: [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • Fan, M., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 89-104. Available at: [Link]

  • JoVE. (2023). Mass Spectrometry of Amines. Retrieved from [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]

  • Zhang, W., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry. Available at: [Link]

  • The University of Chicago. (n.d.). Experiment Guides - NMR Facility. Retrieved from [Link]

  • MDPI. (2022). Advanced Analytical Approach Based on Combination of FT-IR and Chemometrics for Quality Control of Pharmaceutical Preparations. Retrieved from [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]

  • Journal of Medicinal Plants Studies. (2018). Fourier transform infrared (Ft-Ir) spectroscopic analysis of Nicotiana plumbaginifolia (Solanaceae). Retrieved from [Link]

  • Kurniawan, Y. S., et al. (2017). Synthesis of 1,4-Dioxaspiro[4.4] and 1,4-Dioxaspiro[4.5] Novel Compounds from Oleic Acid as Potential Biolubricant. Molekul, 12(2), 101-109. Available at: [Link]

  • Hernández-Ibáñez, S., et al. (2020). Stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones from chiral N-tert-butanesulfinyl imines and ethyl 4-nitrobutanoate. Tetrahedron, 76(3), 130842. Available at: [Link]

  • Bruker. (2025). A case study on the analysis of exenatide using NMR spectroscopy. Retrieved from [Link]

  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (n.d.). Development and validation of new FTIR method for quantitative analysis of gliclazide in bulk and pharmaceutical dosage forms. Retrieved from [Link]

  • Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Advancements in medical research: Exploring Fourier Transform Infrared (FTIR) spectroscopy for tissue, cell, and hair sample analysis. Retrieved from [Link]

  • Illinois State University. (2015). The Infrared Spectra of Alkanes. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Infrared (IR) Spectroscopy Practice Problems. Retrieved from [Link]

Sources

Methodological & Application

A Practical Guide to Structure-Activity Relationship (SAR) Studies of Novel Diazaspirocycles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the demand for novel chemical scaffolds with improved three-dimensional complexity and drug-like properties is incessant. Diazaspirocycles, a class of sp³-rich heterocyclic compounds, have emerged as privileged scaffolds.[1][2] Their rigid, well-defined three-dimensional orientation allows for precise projection of substituents into the binding pockets of biological targets, often leading to enhanced potency and selectivity.[1] The systematic exploration of how modifications to a molecule's structure affect its biological activity—a process known as Structure-Activity Relationship (SAR) analysis—is the cornerstone of medicinal chemistry.[3][4][5] It transforms initial "hits" from screening campaigns into optimized "lead" compounds with therapeutic potential.[3][6]

This guide provides a comprehensive, in-depth overview of the experimental protocols required to conduct a thorough SAR study on a novel diazaspirocycle series. It is designed for researchers in drug development, offering not just step-by-step instructions but also the underlying scientific rationale for key procedural choices, ensuring a robust and self-validating experimental workflow.

Section 1: Synthesis and Purification of a Diazaspirocycle Library

The foundation of any SAR study is the synthesis of a library of analog compounds where specific parts of the lead molecule are systematically varied.[3][7] A diversity-oriented synthesis approach can be employed to rapidly generate a range of functionalized diazaspirocycles.[8] The following protocol outlines a general, multi-component reaction strategy, which is often adaptable for library synthesis.

Diagram 1: General Workflow for Diazaspirocycle SAR Studies

SAR_Workflow cluster_0 Chemical Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis & Iteration Synthesis Analog Synthesis (e.g., Multi-component reaction) Purification Purification (Chromatography) Synthesis->Purification Characterization Structure & Purity Verification (NMR, MS, HPLC) Purification->Characterization BindingAssay Target Binding Assays (Radioligand, FP) Characterization->BindingAssay FunctionalAssay Functional Cell-Based Assays (Calcium Flux, Reporter Gene) Characterization->FunctionalAssay SAR_Analysis SAR Analysis (IC50/EC50 Determination) BindingAssay->SAR_Analysis FunctionalAssay->SAR_Analysis Design Design of Next-Gen Analogs SAR_Analysis->Design Design->Synthesis Iterative Cycle

Caption: High-level overview of the iterative process in SAR studies.

Protocol 1.1: Representative Synthesis of a Diazaspirocyclic Scaffold

This protocol is based on a formal [3+2] cycloaddition, a common strategy for constructing such ring systems.[9]

  • Reaction Setup:

    • To a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the starting 4-arylideneisoxazol-5-one (1.0 eq), isocyanoacetate ester (1.1 eq), and a suitable organocatalyst (e.g., a bifunctional squaramide/Brønsted base, 0.1 eq).

    • Causality: An inert atmosphere is critical to prevent side reactions with atmospheric oxygen or moisture, which can decompose reagents or catalysts. The flame-drying removes adsorbed water from the glassware.

  • Solvent and Reagent Addition:

    • Dissolve the solids in a dry, aprotic solvent (e.g., Dichloromethane or Toluene) to a concentration of 0.1 M.

    • Add a Lewis acid co-catalyst, such as silver oxide (Ag₂O) (0.1 eq).

    • Causality: Aprotic solvents are used because protic solvents (like water or alcohols) can interfere with the catalytic cycle. The Lewis acid co-catalyst activates the reactants, facilitating the cycloaddition.[9]

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature (or as optimized) for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A sample is taken, quenched, and analyzed to check for the consumption of starting materials and the formation of the product.

    • Trustworthiness: Continuous monitoring prevents over-running the reaction, which can lead to byproduct formation, and confirms the reaction has reached completion, ensuring efficient use of resources.

  • Workup and Extraction:

    • Once the reaction is complete, quench the mixture by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with water and brine.

    • Causality: The bicarbonate quench neutralizes the acidic components. The water and brine washes remove water-soluble impurities and salts, providing a cleaner crude product for purification.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude material using flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

    • Causality: Flash chromatography separates the desired diazaspirocycle from unreacted starting materials, catalysts, and byproducts based on polarity, yielding a highly purified compound essential for accurate biological testing.

Section 2: Structural Characterization and Purity Analysis

Protocol 2.1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of small molecules in pharmaceutical development.[11][12][13]

  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in a suitable solvent (e.g., Acetonitrile or Methanol). Dilute to a working concentration of ~0.1 mg/mL.

  • Instrumentation: Use a reverse-phase HPLC system equipped with a C18 column and a UV detector.

  • Method:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.

    • Gradient: Run a linear gradient from 5% B to 95% B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at wavelengths of 214 nm and 254 nm.

    • Causality: A gradient method is used to ensure that compounds with a wide range of polarities will elute as sharp peaks.[11] Monitoring at two wavelengths helps detect impurities that may not have the same UV chromophore as the main compound.[12]

  • Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100%. For SAR studies, a purity of ≥95% is required.

Protocol 2.2: Structural Verification by Mass Spectrometry (MS) and NMR

MS provides the molecular weight, while NMR confirms the exact chemical structure.[14][15]

  • Mass Spectrometry:

    • Infuse a dilute solution of the compound into a high-resolution mass spectrometer (HRMS), such as a Q-TOF or Orbitrap instrument, using electrospray ionization (ESI).[16]

    • Acquire the mass spectrum in positive ion mode. The observed mass of the protonated molecule [M+H]⁺ should match the calculated exact mass to within 5 ppm.

    • Trustworthiness: HRMS provides an unambiguous molecular formula, which is a critical piece of evidence for structural confirmation.[15] Tandem MS (MS/MS) can be used to fragment the molecule, providing further structural information.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • For complex structures, 2D NMR experiments (e.g., COSY, HSQC, HMBC) are essential to assign all proton and carbon signals and confirm connectivity.[17][18]

    • Trustworthiness: A full set of NMR data provides definitive proof of the molecule's constitution and stereochemistry, ensuring that the biological activity is attributed to the correct chemical entity.

Table 1: Representative Characterization Data for a Diazaspirocycle Analog Series
Compound IDR¹ GroupPurity (HPLC, %)[M+H]⁺ (Observed)[M+H]⁺ (Calculated)¹H NMR
DS-01 -H98.7345.1865345.1869Conforms
DS-02 4-F-Ph99.1363.1771363.1775Conforms
DS-03 4-Cl-Ph97.5379.1476379.1480Conforms
DS-04 4-MeO-Ph98.2375.2022375.2025Conforms

Section 3: Biological Evaluation: In Vitro Assays for SAR

With a library of pure, characterized compounds, the next step is to measure their biological activity. The choice of assay depends on the biological target and the desired information (e.g., direct binding vs. functional effect).[19][20] Cell-based assays are often preferred as they provide data in a more physiologically relevant context.[21][22][23]

Diagram 2: Simplified GPCR Signaling Pathway

GPCR_Pathway Ligand Diazaspirocycle (Ligand) Receptor GPCR Ligand->Receptor Binds G_Protein G Protein (Gq) Receptor->G_Protein Activates PLC PLC G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Stimulates Reporter Reporter Gene Activation (e.g., NFAT) Ca_Release->Reporter Leads to

Caption: GPCR-Gq pathway leading to calcium release and gene transcription.

Protocol 3.1: Target Binding Affinity - Radioligand Binding Assay

This assay is a gold standard for quantifying the affinity of a compound for a specific receptor.[24][25] It measures the ability of a test compound to compete with a radiolabeled ligand for binding to the target.

  • Preparation of Membranes:

    • Use cells stably expressing the target receptor. Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes.[26]

    • Resuspend the membrane pellet in an assay buffer and determine the protein concentration (e.g., using a BCA assay).

    • Causality: Using isolated membranes isolates the target receptor from other cellular processes, providing a direct measure of binding affinity.

  • Assay Setup (96-well format):

    • Total Binding: Add membrane preparation, radioligand (e.g., ³H-ligand at a concentration near its Kd), and assay buffer.

    • Non-Specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known, unlabeled competitor ligand.

    • Test Compound: Add membrane preparation, radioligand, and varying concentrations of the diazaspirocycle test compound.

    • Trustworthiness: The NSB control is critical. It defines the amount of radioligand that binds to components other than the target receptor. Specific binding is calculated as Total Binding - NSB, ensuring the measured effect is target-specific.[26]

  • Incubation and Filtration:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to reach equilibrium.

    • Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat, which traps the membranes. Wash the filters with ice-cold buffer to remove unbound radioligand.[24][26]

  • Detection and Analysis:

    • Dry the filter mat, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[24]

Protocol 3.2: Functional Activity - GPCR-Mediated Calcium Flux Assay

This cell-based assay measures the functional consequence of receptor activation, specifically for Gq-coupled GPCRs that signal through intracellular calcium release.[27][28]

  • Cell Preparation:

    • Seed cells expressing the target GPCR into a black-walled, clear-bottom 96-well plate and grow overnight.

    • Causality: Black-walled plates minimize well-to-well light scatter, reducing background noise and improving signal quality in fluorescence-based assays.

  • Dye Loading:

    • Prepare a dye-loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-8, AM or Indo-1, AM) in an appropriate assay buffer.[29][30]

    • Remove the cell culture medium and add the dye-loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • Causality: The "AM" ester form of the dye allows it to passively cross the cell membrane. Inside the cell, esterases cleave the AM group, trapping the fluorescent, calcium-sensitive form of the dye in the cytoplasm.[27][31]

  • Compound Addition and Measurement:

    • Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Inject the diazaspirocycle compounds (as agonists) or a known agonist in the presence of the compounds (as antagonists) into the wells.

    • Immediately begin measuring the fluorescence intensity over time (typically 1-3 minutes) at the appropriate excitation/emission wavelengths (e.g., 490/525 nm for Fluo-8).[29]

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the log concentration of the compound.

    • For agonists, fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response). For antagonists, determine the IC₅₀.

Protocol 3.3: Functional Activity - Luciferase Reporter Gene Assay

Reporter gene assays are highly versatile for measuring the activity of signaling pathways that result in transcriptional changes, including many GPCR pathways.[32][33][34]

  • Cell Transfection:

    • Co-transfect host cells (e.g., HEK293) with two plasmids: one encoding the target receptor and another containing a reporter gene (e.g., Firefly Luciferase) downstream of a response element specific to the signaling pathway (e.g., CRE for Gs, NFAT-RE for Gq).[32][35]

    • Seed the transfected cells into a 96-well plate.

  • Compound Treatment:

    • After 24 hours, treat the cells with various concentrations of the diazaspirocycle compounds. Include appropriate positive and negative controls.

    • Incubate for an additional 6-24 hours.

    • Causality: This incubation period allows time for the entire signaling cascade to occur, from receptor activation to transcription and translation of the luciferase enzyme.

  • Lysis and Luminescence Reading:

    • Remove the medium and add a lysis buffer to permeabilize the cells.

    • Add the luciferase substrate (e.g., luciferin) to the cell lysate. The luciferase enzyme will convert the substrate into a product, emitting light.

    • Measure the luminescence signal using a luminometer.

  • Data Analysis:

    • Normalize the data (e.g., to a co-transfected Renilla luciferase control to account for differences in transfection efficiency and cell number).

    • Plot the normalized luminescence against the log concentration of the compound and fit to a dose-response curve to determine the EC₅₀ or IC₅₀.

Section 4: SAR Data Analysis and Interpretation

The goal of SAR analysis is to build a coherent model that links specific structural changes to observed changes in biological activity.[4][36]

  • Data Consolidation: Collate all data—purity, binding affinity (Ki), and functional activity (EC₅₀/IC₅₀)—into a single table. This provides a clear, comprehensive view for comparison.[3]

  • Trend Identification: Analyze the data to identify key trends.

    • Example Analysis: In Table 2 below, changing the R¹ substituent from -H (DS-01) to a 4-Fluoro-phenyl (DS-02) increases binding affinity 5-fold and functional potency nearly 10-fold. This suggests an electron-withdrawing group in the para position is favorable.

    • Replacing it with a 4-Chloro-phenyl (DS-03) maintains high affinity, indicating that halogens are well-tolerated.

    • However, the addition of a bulky, electron-donating 4-Methoxy-phenyl group (DS-04) dramatically reduces both binding and functional activity, suggesting a steric clash or an unfavorable electronic interaction in the binding pocket.

  • Iterative Design: Use these insights to design the next generation of analogs.[6][37] Based on the example, a medicinal chemist might next synthesize analogs with other electron-withdrawing groups (e.g., -CF₃, -CN) at the para position or explore smaller substituents at the meta and ortho positions to further probe the binding pocket.[7]

Table 2: Consolidated SAR Data for a Hypothetical Diazaspirocycle Series
Compound IDR¹ GroupPurity (%)Binding Ki (nM)Functional EC₅₀ (nM)Notes
DS-01 -H98.752.3155.8Parent compound, moderate activity.
DS-02 4-F-Ph99.110.116.2Potency significantly improved. EWG is favorable.
DS-03 4-Cl-Ph97.512.521.7Similar potency to fluoro analog. Halogens tolerated.
DS-04 4-MeO-Ph98.2489.6>1000Activity lost. Suggests steric or electronic clash.

Conclusion

A successful Structure-Activity Relationship study is a systematic and iterative process that integrates chemical synthesis, rigorous analytical characterization, and carefully chosen biological assays. Each step is built upon a foundation of scientific integrity, where the causality of experimental choices is understood and the data generated is robust and reliable. By following the detailed protocols and principles outlined in this guide, researchers can effectively navigate the complexities of SAR exploration for novel diazaspirocycles, accelerating the journey from an initial hit to a promising drug candidate.

References

  • Vertex AI Search. (n.d.). CALCIUM FLUX PROTOCOL.
  • Nanomicrospheres. (n.d.). Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements.
  • Promega Corporation. (n.d.). Luciferase Reporter Assay for Deciphering GPCR Pathways.
  • Thermo Fisher Scientific. (n.d.). Tango GPCR Assay System.
  • PubMed. (n.d.). Luciferase reporter assay for unlocking ligand-mediated signaling of GPCRs.
  • National Institutes of Health (NIH). (n.d.). Luciferase Reporter Assay System for Deciphering GPCR Pathways.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay.
  • Protocols.io. (n.d.). Fluo-8 Calcium Flux Assay.
  • Bio-protocol. (n.d.). Fluorescence polarization (FP) assay.
  • PubMed. (n.d.). Reporter gene assays for investigating GPCR signaling.
  • PubMed. (2024). High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol.
  • La Trobe University. (n.d.). Small Molecule Structure Characterisation.
  • PubMed. (n.d.). Radioligand Binding Methods: Practical Guide and Tips.
  • National Institutes of Health (NIH). (n.d.). A review for cell-based screening methods in drug discovery.
  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery.
  • Mastelf. (2025). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development.
  • Concept Life Sciences. (n.d.). Cell-Based Assay Development | Custom Assays for Drug Discovery.
  • The University of Iowa. (n.d.). Calcium Flux Using Calcium Green and Fura Red - Flow Cytometry.
  • Sygnature Discovery. (n.d.). Cell Based Assays Development | Drug Discovery.
  • University of Utah Flow Cytometry. (2023). Intracellular Calcium Flux.
  • ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329.
  • Abcam. (n.d.). Calcium Flux Assay Kit (Fluo-8, No Wash) (ab112129).
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies.
  • Moravek. (n.d.). Why Is HPLC Ideal for Chemical Purity Testing?.
  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals.
  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay.
  • Technology Networks. (2025). Drug Impurities? Is Your HPLC Method up to Standard?.
  • The Analytical Scientist. (2019). MS and NMR - the Perfect Couple?.
  • ResolveMass Laboratories Inc. (n.d.). NMR characterization of small and large molecules.
  • Springer Nature Experiments. (n.d.). Radioligand Binding Studies.
  • Fluidic Sciences. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls.
  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection.
  • ResearchGate. (2025). Structure verification of small molecules using mass spectrometry and NMR spectroscopy.
  • Thermo Fisher Scientific. (2015). Mass Spectrometry in Small Molecule Drug Development.
  • GARDP Revive. (n.d.). Structure-activity relationship (SAR).
  • Pharmacology Mentor. (2025). Medicinal Chemistry: SAR.
  • Royal Society of Chemistry. (n.d.). Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold.
  • Sci-Hub. (2020). Enantioselective Synthesis of Functionalized Diazaspirocycles from 4‐Benzylideneisoxazol‐5(4H)‐one Derivatives and Isocyanoacetate Esters.
  • National Institutes of Health (NIH). (2016). On Exploring Structure Activity Relationships.
  • Royal Society of Chemistry. (2024). Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products.
  • Drug Design Org. (n.d.). Structure Activity Relationships.
  • National Institutes of Health (NIH). (2004). Diversity-oriented synthesis of azaspirocycles.
  • Fiveable. (n.d.). Structure-Activity Relationships in Med Chem | Medicinal Chemistry Class Notes.
  • ResearchGate. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
  • PubMed. (2013). Design, synthesis and QSAR studies of dispiroindole derivatives as new antiproliferative agents.
  • Oxford Academic. (n.d.). Practice of Structure Activity Relationships (SAR) in Toxicology.

Sources

The Ascendance of Diazaspiro Scaffolds in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural and Therapeutic Promise of Diazaspiro Compounds

In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures that confer enhanced therapeutic properties is a paramount objective. Among the scaffolds that have garnered considerable attention, diazaspiro compounds have emerged as a privileged class of heterocyclic motifs. Their defining feature, a spirocyclic core containing two nitrogen atoms, imparts a unique three-dimensional topology that offers significant advantages over traditional flat, aromatic systems. This inherent three-dimensionality allows for a more precise and multifaceted interaction with biological targets, often leading to improved potency, selectivity, and desirable pharmacokinetic profiles.

The rigid nature of the diazaspiro framework reduces the conformational flexibility of a molecule, which can minimize the entropic penalty upon binding to a target protein, thereby enhancing binding affinity. Furthermore, the strategic placement of nitrogen atoms within the spirocyclic system provides crucial points for hydrogen bonding and other non-covalent interactions, as well as opportunities for chemical diversification to fine-tune a compound's physicochemical properties. This guide will delve into the diverse applications of diazaspiro compounds across various therapeutic areas, supported by detailed protocols for their synthesis and biological evaluation.

Therapeutic Applications of Diazaspiro Compounds: A Mechanistic Overview

The versatility of the diazaspiro scaffold has been exploited in the development of novel therapeutics for a wide range of diseases, including cancer, central nervous system (CNS) disorders, and inflammatory conditions.

Oncology: Targeting Key Drivers of Malignancy

In the realm of oncology, diazaspiro compounds have shown significant promise as inhibitors of critical cancer-driving proteins.

KRAS-G12D Inhibition: The KRAS oncogene, particularly the G12D mutation, is a notoriously challenging target in cancer therapy. Recently, novel 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives have been identified as potent and selective inhibitors of KRAS-G12D.[1] These compounds have demonstrated strong protein binding affinity and have shown nanomolar IC50 values in cellular assays, suggesting their potential as effective anticancer agents for KRAS-G12D-driven tumors.[1]

Poly (ADP-ribose) Polymerase (PARP) Inhibition: PARP inhibitors have revolutionized the treatment of cancers with deficiencies in DNA repair mechanisms, such as those with BRCA mutations. Diazaspiro cores have been explored as bioisosteres for the piperazine moiety in the approved PARP inhibitor olaparib.[2][3] This approach has led to the identification of high-affinity PARP inhibitors with reduced DNA-damaging properties, potentially offering new therapeutic avenues for treating inflammatory diseases as well.[2][3]

Signaling Pathway of PARP Inhibition in BRCA-Deficient Cancer Cells

PARP_Inhibition cluster_DNA_Damage DNA Damage Response cluster_Cell_Fate Cell Fate Single-Strand Break Single-Strand Break PARP1 PARP1 Single-Strand Break->PARP1 recruits Double-Strand Break Double-Strand Break BRCA BRCA1/2 (Deficient) Double-Strand Break->BRCA requires PARP1->Single-Strand Break repairs PARP1->Double-Strand Break leads to (unrepaired SSB) HR Homologous Recombination BRCA->HR mediates Cell Cycle Arrest Cell Cycle Arrest BRCA->Cell Cycle Arrest inhibition leads to HR->Double-Strand Break repairs Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis leads to Diazaspiro-PARPi Diazaspiro PARP Inhibitor Diazaspiro-PARPi->PARP1 inhibits caption PARP Inhibition Pathway

Caption: Mechanism of synthetic lethality induced by diazaspiro-based PARP inhibitors in BRCA-deficient cancer cells.

Central Nervous System Disorders: Modulating Neurological Pathways

The ability of diazaspiro compounds to cross the blood-brain barrier and interact with CNS targets has made them attractive candidates for treating neurological and psychiatric conditions.

Dopamine D4 Receptor Antagonism: The 2,7-diazaspiro[3.5]nonane core has been identified as a valuable motif for the development of selective antagonists for the dopamine D4 receptor (D4R).[4] These antagonists have potential applications in the treatment of schizophrenia and other psychotic disorders.

Sigma-2 Receptor Ligands: The sigma-2 receptor (σ2R) is implicated in various neurodegenerative diseases. Diazaspiro cores have been investigated as bioisosteres for the piperazine moiety in known σ2R ligands, leading to compounds with nanomolar affinities for this receptor.[5][6] Computational studies have revealed that key hydrogen bond and π-stacking interactions are responsible for the high binding affinity of these compounds.[5][6]

Compound Class Target Therapeutic Area Key Findings Reference
1-Oxa-3,7-diazaspiro[4.5]decan-2-onesKRAS-G12DOncologyPotent and selective inhibitors with nanomolar IC50 values.[1]
Diazaspiro[3.3]heptanesPARP-1Oncology/InflammationHigh-affinity inhibitors with reduced DNA damage and cytotoxicity.[2][3]
2,7-Diazaspiro[3.5]nonanesDopamine D4 ReceptorCNS DisordersSelective antagonists with potential for treating psychosis.[4]
DiazaspiroalkanesSigma-2 ReceptorCNS DisordersNanomolar affinity ligands with potential for neurodegenerative diseases.[5][6]
1,9-Diazaspiro[5.5]undecanesMultiple (ACC, NK1, etc.)Metabolic Disorders, PainVersatile scaffold for developing inhibitors and antagonists for various targets.[7][8]
2,8-Diazaspiro[4.5]decanesGlycoprotein IIb-IIIaCardiovascularOrally active antagonists with potent antiplatelet activity.[9]

Table 1: Representative Diazaspiro Compounds and Their Applications in Medicinal Chemistry

Protocols: Synthesis and Biological Evaluation

A critical aspect of drug discovery is the ability to reliably synthesize and evaluate novel compounds. This section provides detailed, field-proven protocols for the synthesis of a representative diazaspiro scaffold and for a key biological assay to determine target engagement.

Protocol 1: Synthesis of a 1,9-Diazaspiro[5.5]undecane Derivative

This protocol describes a general procedure for the synthesis of a 1,9-diazaspiro[5.5]undecane core, a versatile scaffold found in numerous biologically active compounds.[7][8] The synthesis involves a key ring-closing metathesis (RCM) step.[10][11][12]

Experimental Workflow for the Synthesis of a 1,9-Diazaspiro[5.5]undecane Derivative

Synthesis_Workflow Start Start Step1 Step 1: N-Alkylation (Piperidone derivative + Allyl bromide) Start->Step1 Step2 Step 2: Reductive Amination (with a primary amine) Step1->Step2 Step3 Step 3: N-Allylation (Introduction of second allyl group) Step2->Step3 Step4 Step 4: Ring-Closing Metathesis (RCM) (Grubbs' Catalyst) Step3->Step4 Step5 Step 5: Reduction of Double Bond (Hydrogenation) Step4->Step5 Step6 Step 6: Deprotection (if necessary) (Removal of protecting groups) Step5->Step6 End Final Product Step6->End caption Synthesis Workflow

Sources

Application Notes & Protocols: Leveraging Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Scaffolds Division

Introduction: The Strategic Value of Spirocyclic Scaffolds in CNS Drug Design

The development of effective Central Nervous System (CNS) therapeutics is notoriously challenging, largely due to the stringent requirements for crossing the blood-brain barrier and achieving high target selectivity to minimize off-target effects.[1] In recent years, medicinal chemistry has seen a paradigm shift "away from flatland," embracing three-dimensional molecular architectures to access novel chemical space and improve drug-like properties.[2] Spirocyclic scaffolds are at the forefront of this evolution, offering a rigid yet conformationally diverse framework that can enhance potency, selectivity, and metabolic stability.[3][4]

The 1,7-diazaspiro[4.5]decane core is a particularly valuable "privileged scaffold." Its rigid structure pre-organizes substituents into well-defined vectors, facilitating optimal interactions with target proteins. The presence of two distinct nitrogen atoms provides versatile handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). This guide focuses on a key intermediate, Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate , detailing its strategic use as a foundational building block for creating libraries of novel CNS drug candidates.

Compound Profile: Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate

Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate is not typically a pharmacologically active agent itself. Instead, it is a sophisticated starting material designed for efficient chemical elaboration. The key to its utility lies in the orthogonal reactivity of its two nitrogen atoms.

  • N1-Position: Protected by a Benzyl carbamate (Cbz or Z) group. This group is robust and stable through many common synthetic transformations but can be cleanly removed under specific conditions (typically hydrogenolysis).

  • N7-Position: A secondary amine that serves as the primary point for diversification. Its nucleophilicity allows for a wide range of chemical reactions to introduce various functional groups, which will ultimately interact with the biological target.

Physicochemical Properties (Predicted)
Molecular Formula C₁₆H₂₂N₂O₂
Molecular Weight 274.36 g/mol
LogP (Predicted) ~2.5 - 3.0
Topological Polar Surface Area (TPSA) 41.6 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Rotatable Bonds 3

Expert Insight: The strategic protection of N1 with a Cbz group is a deliberate design choice. It allows chemists to selectively functionalize the N7 position without interference. This controlled, stepwise approach is fundamental to building a focused library of compounds for screening.

Synthetic Strategy & Application Workflow

The core application of this scaffold is in a multi-step synthetic workflow designed to generate a library of diverse final compounds for biological evaluation. The general path involves initial diversification at the N7 position, followed by optional deprotection and further modification at the N1 position.

G Start Benzyl 1,7-diazaspiro[4.5]decane- 1-carboxylate (Starting Scaffold) N7_Mod Step 1: N7-Position Functionalization Start->N7_Mod e.g., Amide Coupling, Reductive Amination Intermediate N7-Functionalized Spiro-Intermediate N7_Mod->Intermediate N1_Deprotect Step 2: N1-Position Cbz Deprotection (Hydrogenolysis) Intermediate->N1_Deprotect Final_Scaffold N7-Functionalized, N1-Free Spiro-Scaffold N1_Deprotect->Final_Scaffold N1_Mod Step 3 (Optional): N1-Position Functionalization Final_Scaffold->N1_Mod Final_Compounds Diverse Library of Final Compounds Final_Scaffold->Final_Compounds Used directly if N1-H is desired for target binding (e.g., salt bridge) N1_Mod->Final_Compounds Screening Biological Screening Cascade (In Vitro & In Vivo) Final_Compounds->Screening

Caption: General workflow for utilizing the scaffold in CNS drug discovery.

Protocols for Chemical Elaboration

The following protocols provide detailed, self-validating methodologies for the key synthetic transformations in the workflow.

Protocol 1: Functionalization of the N7-Position via Amide Coupling

This protocol describes the coupling of a carboxylic acid to the N7-amine, a robust reaction that introduces a vast array of commercially available R-groups.

Objective: To synthesize an N7-acylated derivative of the starting scaffold.

Materials:

  • Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate

  • Carboxylic acid of choice (R-COOH)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, separatory funnel, rotary evaporator.

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Reagent Addition: Add the carboxylic acid (1.1 eq), followed by HATU (1.2 eq).

  • Base Addition: Add DIPEA (2.5 eq) dropwise to the stirring solution at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup - Quenching: Upon completion, dilute the reaction mixture with ethyl acetate.

  • Workup - Washing: Transfer the mixture to a separatory funnel. Wash sequentially with saturated NaHCO₃ (2x), water (1x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.[5]

Expert Insight: HATU is chosen as the coupling reagent for its high efficiency and low rate of epimerization if chiral carboxylic acids are used. The basic washes are critical to remove unreacted acid and the acidic byproducts from the coupling reagent, ensuring a clean product for the next step.

Protocol 2: Deprotection of the N1-Cbz Group via Hydrogenolysis

This protocol removes the Cbz protecting group to reveal the N1 secondary amine, which may be a key pharmacophore or a handle for further modification.

Objective: To cleave the benzyl carbamate group from the N1 position.

Materials:

  • N7-functionalized, N1-Cbz protected intermediate from Protocol 1

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Hydrogen gas (H₂) source (balloon or Parr hydrogenator)

  • Celite®

  • Round-bottom flask, magnetic stirrer, filtration apparatus.

Procedure:

  • Reaction Setup: Dissolve the N1-Cbz protected intermediate (1.0 eq) in MeOH or EtOH in a round-bottom flask suitable for hydrogenation.

  • Catalyst Addition: Carefully add Pd/C (5-10 mol %) to the solution.

    • Safety Note: Pd/C is flammable when dry and can ignite solvents. Add it carefully to the solvent-wetted flask.

  • Hydrogenation: Purge the flask with nitrogen, then evacuate and backfill with hydrogen gas from a balloon. For larger scales, a Parr apparatus is recommended.

  • Reaction Monitoring: Stir the reaction vigorously under a positive pressure of hydrogen at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 2-16 hours.

  • Workup - Filtration: Upon completion, carefully purge the flask with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent (MeOH or EtOH).

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the deprotected product. This product is often pure enough for the next step, but can be purified by chromatography or crystallization if necessary.

Expert Insight: Hydrogenolysis is an exceptionally clean reaction. The byproducts are toluene and carbon dioxide, which are volatile and easily removed. The choice of solvent is important; alcohols are standard, but other solvents like ethyl acetate can be used if solubility is an issue. The Celite filtration is non-negotiable to ensure no residual palladium, a potential catalyst poison for subsequent reactions, is carried forward.

Screening Cascade for Novel CNS Drug Candidates

Once a library of compounds is synthesized, a systematic screening cascade is essential to identify promising leads.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Primary_Assay Primary Screen: Target Binding Assay (e.g., Radioligand Binding) Functional_Assay Secondary Screen: Cell-Based Functional Assay (e.g., cAMP, Ca2+ flux, Reporter Gene) Primary_Assay->Functional_Assay Identify 'Hits' (Ki < 1µM) Selectivity_Panel Selectivity Screen: Counter-screening against related targets & off-targets (e.g., hERG) Functional_Assay->Selectivity_Panel Confirm functional activity (EC50/IC50 < 1µM) BBB_Assay ADME Screen: In Vitro Blood-Brain Barrier Model (e.g., PAMPA or Transwell Assay) Selectivity_Panel->BBB_Assay Select compounds with >100x selectivity over related targets PK_Study Pharmacokinetics (PK) Study: Determine brain exposure (AUC, Cmax) BBB_Assay->PK_Study Prioritize brain-penetrant compounds (Papp > 2 x 10^-6 cm/s) Efficacy_Model Efficacy Study: Relevant CNS Disease Animal Model (e.g., Forced Swim Test, Hot Plate Test) PK_Study->Efficacy_Model Select compounds with good PK profile for in vivo testing

Caption: A hierarchical screening cascade for CNS drug candidates.

Protocol 3: In Vitro Target Binding (Competitive Radioligand Assay)

This protocol determines the affinity (Ki) of a synthesized compound for a specific CNS receptor. This example uses membranes from cells expressing a target G-protein coupled receptor (GPCR).

Objective: To quantify the binding affinity of test compounds to a target receptor.

Materials:

  • Cell membranes expressing the target receptor of interest.[6]

  • Radioligand specific for the target (e.g., [³H]-DAMGO for opioid receptors).

  • Test compounds synthesized from the spiro-scaffold.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Non-specific binding control (a high concentration of a known, non-labeled ligand).

  • 96-well filter plates (e.g., GF/C filters).

  • Scintillation cocktail and microplate scintillation counter.

Procedure:

  • Plate Preparation: In a 96-well plate, add assay buffer to wells designated for total binding, non-specific binding, and test compound concentrations.

  • Compound Addition: Add increasing concentrations of the test compound (typically from 10 nM to 100 µM in serial dilutions) to the appropriate wells. Add the non-specific binding control (e.g., 10 µM naloxone) to its designated wells.

  • Radioligand Addition: Add the radioligand at a concentration near its Kd value to all wells.

  • Membrane Addition: Initiate the binding reaction by adding the cell membrane preparation to all wells. The final volume should be consistent (e.g., 200 µL).

  • Incubation: Incubate the plate at a set temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by filtering the contents of the plate through the filter mat using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.

Expert Insight: This assay is a workhorse in early drug discovery.[7] Ensuring the reaction has reached equilibrium is critical for accurate Ki determination. The rapid filtration and washing step is designed to minimize the dissociation of the radioligand from the receptor while effectively removing unbound ligand.

Protocol 4: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

A critical step for any CNS program is to assess the ability of a compound to cross the blood-brain barrier. The in vitro Transwell assay provides an early indication of permeability.[8]

Objective: To estimate the passive permeability of a compound across a cell monolayer mimicking the BBB.

Materials:

  • bEnd.3 (mouse brain endothelioma) or hCMEC/D3 (human cerebral microvascular endothelial) cells.

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size).

  • Cell culture medium, fetal bovine serum, and necessary supplements.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

  • Test compound and a low-permeability control (e.g., Lucifer Yellow).

  • LC-MS/MS system for quantification.

Procedure:

  • Cell Seeding: Seed the endothelial cells onto the apical side of the Transwell inserts at a high density.

  • Monolayer Formation: Culture the cells for several days until they form a confluent monolayer. The integrity of the monolayer must be validated by measuring Transendothelial Electrical Resistance (TEER) or by checking the permeability of a fluorescent marker like Lucifer Yellow. A robust monolayer is essential for reliable data.[8]

  • Assay Initiation: Wash the cell monolayer with pre-warmed HBSS. Add the test compound (at a concentration of ~1-10 µM) to the apical (donor) chamber. Add fresh HBSS to the basolateral (receiver) chamber.

  • Sampling: At various time points (e.g., 15, 30, 60, 90, 120 minutes), take a sample from the basolateral chamber. Replace the volume with fresh, pre-warmed HBSS.

  • Quantification: Analyze the concentration of the test compound in the donor and receiver samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Permeability Classification Papp Value (x 10⁻⁶ cm/s)
Low< 2.0
Moderate2.0 - 10.0
High> 10.0

Expert Insight: The validation of monolayer integrity is the most critical step of this protocol. Without a tight barrier, the results will overestimate permeability. Running known high- and low-permeability compounds as controls is essential for validating each experiment. This assay primarily measures passive diffusion; for compounds that are substrates of efflux transporters (like P-gp), the results may not fully predict in vivo brain penetration.

Conclusion

Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate represents a high-value scaffold for modern CNS drug discovery. Its pre-configured three-dimensionality and orthogonally-protected nitrogens provide a robust and flexible platform for generating novel chemical entities.[2][9] By following systematic protocols for chemical elaboration and a hierarchical biological screening cascade, researchers can efficiently navigate the complex path of CNS drug development. The methodologies outlined in this guide provide a validated framework for transforming this versatile building block into promising clinical candidates for treating neurological and psychiatric disorders.

References

  • Esteves, V., Varela, J., & Cruz, L. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

  • PubMed. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. PubMed. Available at: [Link]

  • PubMed. (2014). Synthesis, biological activity, distribution and membrane permeability of novel spiro-thiazines as potent neuroprotectors. PubMed. Available at: [Link]

  • Varela, J., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry. Available at: [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • MySkinRecipes. (n.d.). 7-Benzyl-2,7-diazaspiro[4.5]decan-1-one. Available at: [Link]

  • Li, L., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2024). Initial Discovery and Characterization of Novel Spirotriazoloquinazolines as Potential Neuroprotectors. Available at: [Link]

  • Pharmaron. (n.d.). CNS Disease Models for Preclinical Research Services. Available at: [Link]

  • Blaine, A. T., et al. (2023). Identification of 1,3,8-Triazaspiro[4.5]Decane-2,4-Dione Derivatives as a Novel δ Opioid Receptor-Selective Agonist Chemotype. ACS Chemical Neuroscience. Available at: [Link]

  • PubMed. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. PubMed. Available at: [Link]

  • Springer. (2020). Neural In Vitro Models for Studying Substances Acting on the Central Nervous System. Available at: [Link]

  • Altasciences. (n.d.). CNS DRUG DEVELOPMENT – INTEGRATED SOLUTIONS LESSEN COMPLEXITY. Available at: [Link]

  • PubMed. (2021). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed. Available at: [Link]

  • MDPI. (2021). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. MDPI. Available at: [Link]

  • PubMed. (2026). 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors. PubMed. Available at: [Link]

  • Karki, R., et al. (2023). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics. Available at: [Link]

  • ARKIVOC. (2001). A facile synthesis of benzyl-α, β-unsaturated carboxylic esters. Available at: [Link]

  • MDPI. (2024). Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. Available at: [Link]

  • PubMed. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor. PubMed. Available at: [Link]

  • Altasciences. (n.d.). CNS DRUG DEVELOPMENT SOLUTIONS. Available at: [Link]

  • PubMed. (2024). Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability. PubMed. Available at: [Link]

  • Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube. Available at: [Link]

  • PubMed. (2018). Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase. PubMed. Available at: [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Purity in Benzydamine Hydrochloride Formulations

Benzydamine hydrochloride (BZH) is a locally-acting non-steroidal anti-inflammatory drug (NSAID) endowed with analgesic and local anesthetic properties, making it a staple in the treatment of inflammatory conditions of the mouth and throat.[1][2] The safety, efficacy, and stability of pharmaceutical products containing BZH are directly contingent upon the purity of the active pharmaceutical ingredient (API). Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate stringent control over impurities and degradation products, collectively known as related substances.[3]

The analysis of these related substances is a critical component of quality control and stability testing. It ensures that any substance present, other than the API, is within toxicologically acceptable limits. These substances can originate from the synthetic process, degradation of the API over time, or interaction with excipients.

This document provides a detailed, field-proven High-Performance Liquid Chromatography (HPLC) method designed for the robust separation and quantification of benzydamine hydrochloride and its related substances. The protocols herein are synthesized from established pharmacopeial methods and peer-reviewed literature, providing a comprehensive guide for researchers, quality control analysts, and drug development professionals.

The Chromatographic Principle: A Rationale for Method Selection

The cornerstone of this analytical approach is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) . This technique is exceptionally well-suited for separating BZH from its potential impurities for several key reasons:

  • Causality of Selection : Benzydamine is a moderately non-polar molecule containing a tertiary amine. This structure lends itself to effective retention and separation on a non-polar stationary phase, such as octadecylsilane (C18) or octylsilane (C8). The separation mechanism is based on the differential partitioning of the analytes between the non-polar, hydrophobic stationary phase and a more polar mobile phase.[1][2]

  • Mobile Phase Control : The mobile phase typically consists of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).[4] The tertiary amine in BZH has a pKa that necessitates pH control to ensure a consistent ionization state. By maintaining the mobile phase pH below the pKa, the amine group is protonated, leading to sharp, symmetrical peaks and reproducible retention times. An acidic modifier, such as phosphoric acid, is commonly employed for this purpose.[1] The organic modifier is used to modulate the elution strength; a higher concentration results in faster elution.

  • Detection : Benzydamine hydrochloride exhibits strong UV absorbance, making a UV/Vis or Photodiode Array (PDA) detector the ideal choice for detection and quantification. A PDA detector offers the added advantage of providing spectral data, which is invaluable for peak purity assessment and impurity identification.[5] Detection is often performed at wavelengths around 230 nm or 306 nm.[1][6]

Analytical Workflow for BZH Related Substances

The following diagram outlines the logical flow of the analytical procedure, from initial sample handling to the final generation of results.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting prep_solutions Prepare Mobile Phase & Diluent prep_std Prepare Standard Solutions (Ref Std, SSS) prep_solutions->prep_std prep_sample Prepare Sample Solution prep_std->prep_sample sys_suit System Suitability Test (SST) prep_sample->sys_suit inject_samples Inject Blank, Standards, & Samples sys_suit->inject_samples integrate Integrate Chromatograms inject_samples->integrate calculate Calculate Impurity Levels (% Area or Ext Std) integrate->calculate report Generate Final Report calculate->report Validation_Pyramid ValidatedMethod A Trustworthy & Validated Method Specificity Specificity / Selectivity Specificity->ValidatedMethod Linearity Linearity & Range Linearity->ValidatedMethod Accuracy Accuracy Accuracy->ValidatedMethod Precision Precision (Repeatability & Intermediate) Precision->ValidatedMethod Limits LOD & LOQ Limits->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

Sources

Application Notes & Protocols: A Multi-Assay Strategy for Evaluating the Cytotoxicity of Azaspiro Undecane Diones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, spirocyclic systems are increasingly recognized for their therapeutic potential, owing to their unique three-dimensional structures and conformational rigidity.[1] Among these, azaspiro undecane diones have emerged as a promising scaffold, with derivatives showing a range of biological activities.[1][2][3] As these novel compounds advance through the drug discovery pipeline, a critical early step is the comprehensive evaluation of their cytotoxic effects. This essential screening provides insights into a compound's therapeutic window and potential toxic liabilities.

This guide, designed for researchers, scientists, and drug development professionals, outlines a robust, multi-assay approach to characterize the cytotoxicity of azaspiro undecane diones. We move beyond simple viability readouts to build a more complete mechanistic profile by distinguishing between different modes of cell death, primarily apoptosis and necrosis. Understanding how a compound induces cell death is as crucial as knowing if it does.

We will detail an integrated workflow that combines three core cell-based assays:

  • The MTT Assay: To quantify overall cell viability and metabolic activity.[4][5][6][7]

  • The Lactate Dehydrogenase (LDH) Release Assay: To specifically measure cell death associated with loss of membrane integrity (necrosis).[8][9][10]

  • The Caspase-3/7 Activity Assay: To detect the activation of key executioner caspases, a hallmark of apoptosis.[11][12][13]

By employing this tripartite strategy, researchers can efficiently screen novel azaspiro undecane diones, determine their potency (e.g., IC50 values), and gain foundational insights into their mechanism of action.

Scientific Principles & Rationale for Assay Selection

A thorough assessment of cytotoxicity requires more than a single endpoint. Different cell death pathways have distinct biochemical signatures. Our recommended workflow is designed to capture these differences, providing a clearer picture of a compound's cellular impact.

Assay 1: MTT Assay for Metabolic Viability

The MTT assay is a foundational, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[5][6]

  • Causality & Mechanism: The principle lies in the enzymatic reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[4][7] This conversion is carried out by NAD(P)H-dependent cellular oxidoreductase enzymes, located primarily in the mitochondria of living, metabolically active cells.[5][7] Therefore, the amount of formazan produced is directly proportional to the number of viable cells.[5]

  • Role in Workflow: The MTT assay is an excellent first-pass screening tool. It is robust, compatible with high-throughput formats, and provides a quantitative measure of a compound's overall effect on cell proliferation and health, allowing for the calculation of an IC50 (50% inhibitory concentration) value.[1][14]

Assay 2: LDH Release Assay for Necrotic Cell Death

Necrosis is a form of cell death characterized by the loss of plasma membrane integrity, leading to the release of intracellular components into the surrounding environment.[10] The Lactate Dehydrogenase (LDH) assay quantifies this process.

  • Causality & Mechanism: LDH is a stable cytoplasmic enzyme present in almost all cells.[8][15] When the plasma membrane is damaged, LDH leaks into the cell culture medium.[8][9] The assay measures the activity of this released LDH through a coupled enzymatic reaction. LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces NAD+ to NADH.[10] An electron acceptor then uses NADH to reduce a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.[8][10]

  • Role in Workflow: This assay specifically measures cytotoxicity resulting from membrane rupture. When used alongside the MTT assay, it helps to distinguish between cytostatic effects (inhibition of proliferation, where membranes may remain intact) and overt cytotoxic, necrotic effects.

Assay 3: Caspase-3/7 Assay for Apoptotic Cell Death

Apoptosis is a programmed and highly regulated form of cell death. A key event in this pathway is the activation of a family of proteases called caspases.[13]

  • Causality & Mechanism: Caspases-3 and -7 are "executioner" caspases that, once activated, cleave a multitude of cellular proteins, leading to the systematic disassembly of the cell.[13][16] The Caspase-Glo® 3/7 Assay provides a proluminescent substrate containing the tetrapeptide sequence DEVD, which is a target for caspases-3 and -7.[11][16] In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of active caspase-3/7.[11]

  • Role in Workflow: Detecting caspase-3/7 activation is a reliable indicator of apoptosis.[12] This assay provides crucial mechanistic information. For instance, a compound that reduces cell viability (MTT assay) and shows high caspase-3/7 activity but low LDH release is likely an inducer of apoptosis.

Integrated Experimental Workflow

The following diagram illustrates the logical flow for screening azaspiro undecane diones, from initial broad-spectrum analysis to mechanistic clarification.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Profile Interpretation Prep Prepare Compound Stock (Azaspiro Undecane Dione in DMSO) Seeding Seed Cells in 96-well Plates (e.g., SK-HEP-1, MCF-7) Prep->Seeding Treatment Treat Cells with Serial Dilutions (Include Vehicle & Positive Controls) Seeding->Treatment Incubate Incubate for 24-72 hours Treatment->Incubate MTT Perform MTT Assay (Assess Cell Viability) Incubate->MTT IC50 Calculate IC50 Value MTT->IC50 Decision Compound shows significant cytotoxicity? IC50->Decision Necrosis Perform LDH Release Assay (Measure Membrane Integrity) Decision->Necrosis Yes Apoptosis Perform Caspase-3/7 Assay (Measure Apoptotic Pathway) Decision->Apoptosis Yes Profile Determine Cytotoxicity Profile: - Necrotic - Apoptotic - Mixed - Cytostatic Decision->Profile No (Likely Cytostatic or Inactive) Analysis Integrate Data: - % Cytotoxicity (LDH) - Fold Change (Caspase) Necrosis->Analysis Apoptosis->Analysis Analysis->Profile

Caption: High-level workflow for cytotoxicity profiling of novel compounds.

Detailed Experimental Protocols

General Considerations
  • Cell Line Selection: Choose cell lines relevant to the intended therapeutic area. For general screening, common cancer cell lines like SK-HEP-1 (liver adenocarcinoma), MCF-7 (breast cancer), or A549 (lung cancer) are often used.[1][14]

  • Compound Preparation: Prepare a concentrated stock solution of the azaspiro undecane dione in sterile DMSO (e.g., 10 mM).[1] Subsequent dilutions should be made in culture medium to ensure the final DMSO concentration in the wells is non-toxic (typically ≤ 0.5%).

  • Controls: Every assay plate must include:

    • Untreated Control: Cells in medium only.

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.

    • Positive Control: A known cytotoxic agent (e.g., Doxorubicin, Staurosporine) to validate assay performance.

    • Maximum Lysis Control (for LDH Assay): Cells treated with a lysis buffer (e.g., Triton X-100) to determine 100% LDH release.[17]

    • No Cell Control (for background): Medium only wells.

Protocol 1: MTT Assay for Cell Viability

This protocol is adapted from standard laboratory procedures for adherent cells in a 96-well format.[5][7][18]

Materials:

  • Adherent cells of choice

  • Complete culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution: 5 mg/mL in sterile PBS, filtered and protected from light.[6][18]

  • Solubilization solution: DMSO or 0.04 N HCl in isopropanol.

  • 96-well flat-bottom sterile culture plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[5]

  • Compound Treatment: Prepare serial dilutions of the azaspiro undecane dione in culture medium. Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compound or controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[1]

  • MTT Addition: After incubation, carefully aspirate the treatment medium. Add 100 µL of fresh, serum-free medium containing 0.5 mg/mL MTT to each well.[5]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. Viable cells will form visible purple formazan crystals.[18]

  • Solubilization: Carefully remove the MTT solution. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6][14] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[7]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

Data Analysis:

  • Subtract the absorbance of the 'no cell' control from all other readings.

  • Calculate the Percentage of Cell Viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

  • Plot % Viability against compound concentration and use non-linear regression to determine the IC50 value.

Protocol 2: LDH Release Assay for Necrosis

This protocol is based on a typical colorimetric LDH assay kit.[8][10]

Materials:

  • Cells and compounds prepared as in the MTT assay.

  • Commercially available LDH Cytotoxicity Assay Kit (containing LDH reaction mix, stop solution, and lysis buffer).

  • 96-well flat-bottom sterile culture plates.

  • Microplate spectrophotometer.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. Set up additional wells for the 'Maximum LDH Release' control.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes to pellet any detached cells.

  • Lysis Control: Add 10 µL of 10X Lysis Buffer to the 'Maximum LDH Release' control wells. Incubate for 45 minutes at 37°C.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.

  • Add 50 µL of the reconstituted LDH assay buffer/reaction mixture to each well containing the supernatant.[8] Mix gently by tapping the plate.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]

  • Stop Reaction: Add 50 µL of Stop Solution to each well.[8]

  • Measurement: Measure the absorbance at 490-520 nm within 1 hour.[8][10]

Data Analysis:

  • Subtract the absorbance of the 'no cell' control from all other readings.

  • Calculate the Percentage of Cytotoxicity using the following formula: % Cytotoxicity = [(Absorbance of Treated - Absorbance of Vehicle Control) / (Absorbance of Max. Lysis - Absorbance of Vehicle Control)] * 100

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This protocol is based on the "add-mix-measure" format of the Promega Caspase-Glo® 3/7 Assay.[11]

Materials:

  • Cells and compounds prepared as in the MTT assay, preferably in opaque-walled 96-well plates suitable for luminescence.

  • Caspase-Glo® 3/7 Assay Kit.

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol. The final volume in each well should be 100 µL.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

  • Signal Development: Mix the contents by placing the plate on an orbital shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Subtract the average luminescence of the 'no cell' control wells from all other readings.

  • Calculate the Fold Change in Caspase Activity: Fold Change = Luminescence of Treated Cells / Luminescence of Vehicle Control Cells

Data Interpretation and Visualization

The power of this approach lies in integrating the results from all three assays.

Data Summary Table:

Azaspiro DerivativeIC50 (µM) (MTT Assay)Max % Cytotoxicity (LDH Assay)Max Fold Change (Caspase-3/7)Inferred Primary Mechanism
Compound A5.215%8.5Apoptosis
Compound B8.985%1.2Necrosis
Compound C12.545%4.0Mixed (Apoptosis/Necrosis)
Compound D> 50< 10%< 1.5Cytostatic / Non-toxic
Mechanistic Decision Diagram

The following diagram provides a logical framework for interpreting the combined data.

G start Start with IC50 from MTT Assay q1 Significant IC50 (< 20 µM)? start->q1 q2 High Caspase-3/7 Activity? q1->q2 Yes res5 Compound is Non-Toxic or Inactive at Test Concentrations q1->res5 No q3 High LDH Release? q2->q3 Yes q2->q3 No res1 Primary Mechanism: Apoptosis q3->res1 No From 'Yes' res2 Primary Mechanism: Necrosis q3->res2 Yes From 'No' res3 Mixed Mechanism: Apoptosis & Necrosis q3->res3 Yes From 'Yes' res4 Cytostatic or Other Non-lethal Mechanism q3->res4 No From 'No'

Caption: Decision tree for interpreting multi-assay cytotoxicity data.

Conclusion

The evaluation of novel chemical entities like azaspiro undecane diones demands a rigorous and multi-faceted approach to cytotoxicity testing. Relying on a single assay, such as the MTT, provides an incomplete picture that can mask the underlying biological mechanisms. By integrating assays that measure metabolic viability (MTT), membrane integrity (LDH), and apoptotic pathway activation (Caspase-3/7), researchers can construct a comprehensive cytotoxicity profile. This strategy not only enables the accurate ranking of compounds by potency but also provides critical, early-stage insights into their mechanism of action, facilitating more informed decisions in the progression of drug development projects.

References

  • Title: Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments Source: Springer Nature Experiments URL: [Link]

  • Title: Detection of Necrosis by Release of Lactate Dehydrogenase (LDH) Activity Source: NIH National Library of Medicine URL: [Link]

  • Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]

  • Title: Detection of Necrosis by Release of Lactate Dehydrogenase Activity Source: PubMed URL: [Link]

  • Title: Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells Source: NIH National Library of Medicine URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NIH National Library of Medicine URL: [Link]

  • Title: Cytotoxicity Assay Protocol & Troubleshooting Source: Creative Biolabs URL: [Link]

  • Title: Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model Source: JoVE URL: [Link]

  • Title: Cell Death Detection Source: InvivoGen URL: [Link]

Sources

Application Notes & Protocols: Utilizing Diazaspiro Cores as Piperazine Bioisosteres in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for Piperazine Alternatives

The piperazine ring is a cornerstone motif in medicinal chemistry, present in the structure of over 100 FDA-approved drugs.[1] Its prevalence is due to a combination of favorable physicochemical properties, including high aqueous solubility and two basic nitrogen atoms that can be readily and differentially functionalized.[1][2] However, the very features that make piperazine attractive can also introduce significant liabilities, particularly in drug discovery programs targeting the central nervous system (CNS).[3]

Key drawbacks of the piperazine moiety include:

  • High Basicity (pKa): The typical pKa values of piperazine nitrogens (pKa₁ ~9.8, pKa₂ ~5.7) often lead to a high degree of ionization at physiological pH (7.4). This can increase the risk of phospholipidosis, hERG channel liability, and reduce membrane permeability, hindering blood-brain barrier penetration.

  • Metabolic Instability: The C-H bonds adjacent to the nitrogen atoms are susceptible to oxidation by cytochrome P450 (CYP) enzymes, leading to rapid metabolism and poor pharmacokinetic profiles.[2][4]

  • Poor Selectivity: The flexible chair/boat conformations of the piperazine ring can allow for binding to multiple off-target receptors, leading to undesirable side effects.

This has driven the exploration of bioisosteres —substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. Among the most promising modern replacements for piperazine is the diazaspiro[3.3]heptane (DSH) core.[1] This guide provides a detailed comparison, synthetic strategies, and evaluation protocols for leveraging this unique scaffold in drug design.

The Diazaspiro[3.3]heptane Advantage: A Comparative Analysis

The fundamental difference between piperazine and DSH is topological. Piperazine is a flexible six-membered ring, whereas DSH is a rigid spirocyclic system composed of two fused four-membered azetidine rings.[1] This rigid, three-dimensional structure imparts significant advantages.

Data Presentation: Physicochemical Property Comparison
PropertyPiperazine (Typical)2,6-Diazaspiro[3.3]heptaneRationale for Improvement
Molecular Shape Flexible (Chair/Boat)Rigid, 3D SpirocyclicThe rigid DSH scaffold provides a more defined vector orientation for substituents, potentially improving target selectivity.
Basicity (pKa) pKa₁ ≈ 9.8, pKa₂ ≈ 5.7pKa₁ ≈ 8.5, pKa₂ ≈ 5.5The strained four-membered rings in DSH increase the s-character of the nitrogen lone pairs, reducing their basicity.
Lipophilicity (logD₇.₄) Generally HigherGenerally LowerThe reduced basicity leads to a lower proportion of the ionized form at pH 7.4, which can paradoxically lower the distribution coefficient by increasing hydration.[5]
Aqueous Solubility HighHigherThe more polar, 3D structure often enhances interactions with water molecules, improving solubility.[6]
Metabolic Stability Vulnerable to CYP-mediated oxidationSignificantly ImprovedThe quaternary spirocyclic carbon atom shields the adjacent C-H bonds from enzymatic attack, blocking a primary route of metabolism.[4][7]

Strategic Application Workflow

The decision to replace a piperazine moiety with a DSH core should be a data-driven process aimed at overcoming specific liabilities in a lead compound.

G cluster_0 A Identify Lead Compound with Piperazine Liability (e.g., high clearance, low permeability) B Synthesize Diazaspiro[3.3]heptane (DSH) Analogue A->B Bioisosteric Replacement C Comparative In Vitro Profiling (Piperazine vs. DSH) B->C Head-to-Head Evaluation D Analyze Data: - Potency & Selectivity - ADME Properties C->D Data Generation E Decision Point: Advance DSH candidate? D->E Go/No-Go

Caption: High-level workflow for DSH bioisosteric replacement.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane

This protocol describes a practical, scalable synthesis of a key intermediate for further functionalization, adapted from established literature methods.[8][9]

Objective: To synthesize a mono-protected DSH core suitable for subsequent coupling reactions.

Materials:

  • 1-Benzhydrylazetidin-3-one hydrochloride

  • Dibromomethane

  • Sodium hydride (60% dispersion in mineral oil)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Palladium on carbon (10% Pd/C)

  • Methanol, Ethyl acetate, Diethyl ether

Procedure:

  • Synthesis of 1-Benzhydryl-6-oxa-2-azaspiro[3.3]heptan-2-one: To a stirred suspension of sodium hydride in anhydrous DMSO, add 1-benzhydrylazetidin-3-one hydrochloride portion-wise at room temperature. Stir for 30 minutes.

  • Add dibromomethane dropwise, maintaining the temperature below 30°C. Stir the reaction for 16 hours at room temperature.

  • Carefully quench the reaction by pouring it into ice water and extract with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

  • Boc Protection: Dissolve the product from step 3 in methanol. Add Boc₂O and a catalytic amount of 10% Pd/C.

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitor by TLC or LC-MS).

  • Filter the reaction mixture through Celite, and concentrate the filtrate.

  • Purify the resulting N-Boc-2,6-diazaspiro[3.3]heptane by column chromatography to yield the final product.

Expected Outcome: A white solid, which is a versatile building block for introducing the DSH core into target molecules via N-alkylation or N-arylation reactions after Boc-deprotection.[10]

G cluster_piperazine Piperazine Metabolism cluster_dsh DSH Metabolic Stability A Piperazine (Metabolically Vulnerable) B CYP450 Enzyme A->B C N-dealkylation or Ring Oxidation B->C Metabolism D Diazaspiro[3.3]heptane (Metabolically Shielded) E CYP450 Enzyme D->E F No Reaction at Protected Site E->F Steric Hindrance

Caption: Steric shielding at the spirocenter hinders CYP450 metabolism.

Protocol 2: Comparative In Vitro Metabolic Stability Assay

Objective: To compare the metabolic stability of a piperazine-containing parent drug versus its DSH analogue using liver microsomes.[11][12]

Principle: The rate of disappearance of a test compound when incubated with liver microsomes (which contain key metabolic enzymes like CYPs) is measured over time.[13][14] A longer half-life (t₁/₂) indicates higher metabolic stability.

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Test compounds (Piperazine-parent and DSH-analogue), 10 mM in DMSO

  • Control compounds (e.g., Verapamil for high turnover, Propranolol for low turnover)

  • Acetonitrile with internal standard (for quenching and analysis)

  • 96-well plates, incubator, LC-MS/MS system

Procedure:

  • Preparation: Thaw HLM on ice. Prepare a master mix of HLM in phosphate buffer to a final concentration of 0.5 mg/mL.

  • Incubation Setup: In a 96-well plate, add the HLM master mix. Add the test compounds to achieve a final concentration of 1 µM. Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells except the "no-NADPH" negative control wells.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).[15] The 0-minute time point is quenched immediately after adding NADPH.

  • Sample Processing: Seal the plate, vortex, and centrifuge at 4000 rpm for 20 minutes to pellet the protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the peak area of the parent compound relative to the internal standard at each time point.

Data Analysis:

  • Plot the natural log of the percentage of the parent compound remaining versus time.

  • Determine the slope of the linear portion of the curve (k).

  • Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .

  • Calculate the intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg/mL microsomal protein) .[15]

Interpretation: A significantly higher t₁/₂ and lower CLᵢₙₜ for the DSH-analogue compared to the piperazine-parent demonstrates improved metabolic stability.

Case Study Insights

The replacement of piperazine with diazaspiro cores has been successfully applied in various therapeutic areas. For example, in the development of Poly(ADP-ribose) polymerase inhibitors (PARPi), substituting the piperazine in the framework of the FDA-approved drug Olaparib with a diazaspiro motif led to analogues with high affinity.[16][17][18] In some instances, this modification resulted in compounds that did not induce DNA damage at similar concentrations, offering a potential pathway to develop high-affinity PARPi's with reduced cytotoxicity for non-oncology indications like inflammatory diseases.[16][18]

However, it is important to note that this bioisosteric replacement is not a universal solution. In a study on σ2 receptor ligands, replacing the piperazine moiety with diazaspiroalkanes resulted in a loss of affinity for the target receptor.[10][19] This highlights the critical importance of the empirical, head-to-head evaluation described in the protocols above. The specific context of the target protein's binding pocket dictates whether the rigid, 3D structure of the DSH core is beneficial or detrimental to binding affinity.[10]

Conclusion and Future Outlook

Diazaspiro[3.3]heptane and related cores represent a powerful tool in the medicinal chemist's arsenal for overcoming the well-documented liabilities of the piperazine moiety. Their unique three-dimensional structure, reduced basicity, and enhanced metabolic stability can fine-tune a drug candidate's characteristics, particularly for challenging targets like those in the CNS.[1][7] The protocols provided herein offer a robust framework for the synthesis and comparative evaluation of these scaffolds, enabling researchers to make informed, data-driven decisions in the lead optimization process. As synthetic methodologies for accessing diverse and highly functionalized spirocycles continue to expand, their application in drug discovery is expected to grow, paving the way for safer and more effective medicines.[6]

References

  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5367–5379. [Link]

  • Xu, K., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. [Link]

  • PubMed. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. National Center for Biotechnology Information. [Link]

  • Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC - NIH. [Link]

  • PubMed. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. National Center for Biotechnology Information. [Link]

  • Patsnap. (2024). How to Conduct an In Vitro Metabolic Stability Study. Patsnap Synapse. [Link]

  • ResearchGate. (2019). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. ResearchGate. [Link]

  • Stepan, A. F., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6592–6595. [Link]

  • ResearchGate. (2008). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. [Link]

  • Di, L. (2009). Strategies for In Vitro Metabolic Stability Testing. SlideServe. [Link]

  • ChemRxiv. (2020). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • JoVE. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Journal of Visualized Experiments. [Link]

  • ResearchGate. (2019). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. [Link]

  • Semantic Scholar. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Semantic Scholar. [Link]

  • ResearchGate. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. ResearchGate. [Link]

  • ResearchGate. (n.d.). Examples of azaspiro[3.n]alkanes in drug discovery. ResearchGate. [Link]

  • Regenass, P., et al. (2017). Comparative Study of the Synthesis and Structural and Physicochemical Properties of Diketopiperazines vs Aza-diketopiperazines. The Journal of Organic Chemistry, 82(6), 3239–3244. [Link]

  • Stepan, A. F., et al. (2016). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 7(10), 941–945. [Link]

  • PubChem. (n.d.). 3,3-Dimethyl-1,6-diazaspiro[3.3]heptane. National Center for Biotechnology Information. [Link]

  • Mayol-Llinàs, J., et al. (2017). Assessing molecular scaffolds for CNS drug discovery. Drug Discovery Today, 22(7), 965–969. [Link]

  • Semantic Scholar. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Semantic Scholar. [Link]

  • PubChem. (n.d.). 2,6-Diazaspiro(3.3)heptane. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. ResearchGate. [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]

  • Szałaj, N., et al. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International Journal of Molecular Sciences, 23(19), 11883. [Link]

Sources

Application Notes & Protocols: A High-Throughput Screening Cascade for the Identification of Novel Diazaspiro[3.5]nonane-Based Antimycobacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The escalating crisis of multidrug-resistant Mycobacterium tuberculosis (Mtb) necessitates the urgent discovery of novel chemical scaffolds with unique mechanisms of action. This guide provides a comprehensive, field-proven framework for the identification and initial characterization of diazaspiro[3.5]nonane derivatives as potential antimycobacterial agents. We detail a robust, three-tiered screening cascade, beginning with a high-throughput whole-cell phenotypic screen, followed by a crucial mammalian cell cytotoxicity assessment to establish selectivity, and culminating in the precise determination of potency through Minimum Inhibitory Concentration (MIC) testing. The protocols are designed for reliability and scalability, incorporating the widely adopted Resazurin Microtiter Assay (REMA) as the core analytical method. Furthermore, we explore the plausible mechanisms of action for this compound class, drawing parallels with structurally related inhibitors of the mycobacterial cell wall biosynthesis pathway.

Introduction: The Rationale for Targeting Tuberculosis with Diazaspiro[3.5]nonanes

Tuberculosis (TB) remains a leading cause of death from a single infectious agent, with the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains posing a grave threat to global public health.[1] This reality underscores a critical gap in the drug discovery pipeline and highlights the need for innovative therapeutic agents that operate via novel mechanisms to circumvent existing resistance pathways.[2]

Spirocyclic scaffolds, characterized by their unique three-dimensional architecture, have gained significant attention in medicinal chemistry for their ability to explore novel chemical space and provide rigid, well-defined orientations for pharmacophoric elements.[3] The diazaspiro[3.5]nonane core is a versatile framework that has been successfully utilized to develop agonists for G-protein coupled receptors and inhibitors for chemokine receptors.[4][5] While its direct application against M. tuberculosis is a nascent field of exploration, its structural rigidity and synthetic tractability make it an attractive starting point for library synthesis and screening.

The search for new antimycobacterials often focuses on inhibitors of essential and unique pathways, such as the biosynthesis of the complex mycobacterial cell wall.[6] Structurally related heterocyclic compounds, such as diazaborines and benzothiazinones, have been shown to inhibit critical enzymes in this pathway, including the enoyl-acyl carrier protein reductase (InhA) and decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), respectively.[7][8][9] This precedent provides a strong rationale for investigating diazaspiro[3.5]nonane derivatives as potential inhibitors of related targets.

This document outlines a systematic and efficient workflow to screen a library of these compounds, identify promising hits, and prioritize them for further development.

The Screening Cascade: A Funnel-Based Approach to Hit Identification

A successful screening campaign relies on a logical, multi-stage process designed to efficiently identify potent and selective compounds from a large library. Our proposed cascade employs a funnel approach, starting with a broad primary screen to cast a wide net, followed by progressively more specific assays to filter out undesirable compounds and quantify the activity of promising candidates.

The core principle is to first identify any compound with activity against whole Mtb cells (a phenotypic screen), then immediately counter-screen for toxicity against a mammalian cell line. This crucial second step eliminates compounds that exhibit pan-assay interference or general cytotoxicity, which are dead ends for therapeutic development.[10] Only compounds that demonstrate a significant window between antimycobacterial activity and host cell toxicity—known as the Selectivity Index (SI)—are advanced to potency determination.

Screening_Workflow cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Triage cluster_2 Phase 3: Potency & Selectivity Compound_Library Diazaspiro[3.5]nonane Library Primary_Screen Whole-Cell Antimycobacterial Screen (REMA Assay @ Single Concentration) Compound_Library->Primary_Screen Primary_Hits Primary Hits Identified (% Inhibition > 90%) Primary_Screen->Primary_Hits Cytotoxicity_Screen Mammalian Cell Cytotoxicity Assay (e.g., Vero, RAW264.7 Cells) Primary_Hits->Cytotoxicity_Screen MIC_Determination MIC Determination (Dose-Response REMA) Cytotoxicity_Screen->MIC_Determination Data_Analysis Calculate CC50 & Selectivity Index (SI) SI = CC50 / MIC Cytotoxicity_Screen->Data_Analysis MIC_Determination->Data_Analysis Prioritized_Hits Prioritized Hits for MOA Studies (High Potency, High SI) Data_Analysis->Prioritized_Hits

Caption: High-throughput screening cascade for antimycobacterial drug discovery.

Protocol 1: Primary Whole-Cell Screening via REMA

The Resazurin Microtiter Assay (REMA) is a rapid, inexpensive, and robust colorimetric method for assessing the viability of mycobacteria.[11][12] It is exceptionally well-suited for high-throughput screening (HTS).[2] The assay relies on the reduction of the blue indicator dye, resazurin, to the pink, fluorescent product, resorufin, by metabolically active cells.[13] Inhibition of mycobacterial growth prevents this conversion, leaving the well blue.

Materials and Reagents
  • Mycobacterial Strain: M. tuberculosis H37Rv (requires BSL-3 facility). For initial screening in a BSL-2 environment, surrogate, fast-growing strains like Mycobacterium aurum or Mycobacterium smegmatis can be used, as their inhibition is often predictive of activity against Mtb.[14]

  • Culture Medium: Middlebrook 7H9 Broth supplemented with 0.5% glycerol, 0.1% Casitone, and 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase).[11]

  • Compound Plates: Diazaspiro[3.5]nonane derivatives pre-dissolved in 100% DMSO to a stock concentration of 10 mM.

  • Assay Plates: Sterile, black, clear-bottom 96-well or 384-well microtiter plates.

  • Positive Control: Rifampicin or Isoniazid (e.g., 2 mg/mL stock in DMSO).

  • Negative Control: 100% DMSO.

  • Resazurin Solution: Resazurin sodium salt powder dissolved in sterile distilled water to 0.02% (w/v) and filter-sterilized. Store protected from light at 4°C for up to one week.[15]

Step-by-Step Protocol
  • Assay Plate Preparation:

    • Dispense 98 µL of supplemented 7H9 broth into all wells of the assay plate, except for the DMSO control wells.

    • Add 100 µL of broth to the negative (media + DMSO) and positive (media + drug + DMSO) control wells.

    • Using a liquid handler or multichannel pipette, transfer 2 µL of each test compound from the compound plate to the corresponding wells of the assay plate. This results in a final screening concentration of 200 µM with 2% DMSO. Causality: Keeping the final DMSO concentration consistent and low (≤2%) is critical to avoid solvent-induced toxicity.

    • Add 2 µL of the positive control drug to the positive control wells and 2 µL of 100% DMSO to the negative control wells.

  • Inoculum Preparation:

    • Grow mycobacteria in 7H9 broth to mid-log phase (OD600 ≈ 0.4-0.8).

    • Vortex the culture with sterile glass beads to break up clumps. Let the culture stand for 5 minutes to allow large clumps to settle.

    • Dilute the upper portion of the culture in 7H9 broth to match a 1.0 McFarland standard.

    • Further dilute this suspension 1:10 in 7H9 broth to prepare the final inoculum.[15]

  • Inoculation and Incubation:

    • Add 100 µL of the final bacterial inoculum to each well containing the compounds and controls. The final volume in each well will be 200 µL.

    • Seal the plates with a breathable membrane or place them in a humidified container.

    • Incubate at 37°C. Incubation time is strain-dependent: 7 days for M. tuberculosis H37Rv, or 24-48 hours for faster-growing surrogates.

  • Assay Development and Readout:

    • After the incubation period, add 30 µL of 0.02% resazurin solution to each well.

    • Re-incubate the plates at 37°C for 16-24 hours.

    • Read the results visually or using a microplate reader.

      • Visual: Blue color indicates growth inhibition; pink/purple indicates growth.

      • Fluorometric (Recommended): Read fluorescence at an excitation of 560 nm and an emission of 590 nm.

    • Hit Identification: Calculate the percent inhibition relative to controls. Compounds showing ≥90% inhibition are considered primary hits.[2]

Protocol 2: Mammalian Cell Cytotoxicity Assay

The goal of this assay is to determine the concentration at which a compound becomes toxic to mammalian cells (CC50). This is essential for calculating the selectivity index.[16] We will use a resazurin-based method for consistency, as it measures mitochondrial reductase activity, a reliable indicator of cell viability.[17]

Materials and Reagents
  • Cell Line: Vero (monkey kidney epithelial) or RAW264.7 (murine macrophage) cells are commonly used.[18]

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compounds: Primary hits identified from Protocol 1.

  • Positive Control (Toxin): Doxorubicin (1 mM stock).

  • Assay Plates: Sterile, clear, flat-bottom 96-well cell culture plates.

  • Resazurin Solution: 0.15 mg/mL in PBS, filter-sterilized.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Dilute the cells in culture medium to a density of 1 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate (10,000 cells/well).

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare 2-fold serial dilutions of the hit compounds in cell culture medium, starting from a high concentration (e.g., 400 µM).

    • Carefully remove the medium from the cells and replace it with 100 µL of the medium containing the diluted compounds.

    • Include wells for vehicle control (DMSO at the highest equivalent concentration) and positive control (doxorubicin).

    • Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Assay Development and Readout:

    • Add 10 µL of resazurin solution to each well.

    • Incubate for 2-4 hours until the vehicle control wells turn pink.

    • Measure fluorescence (Ex: 560 nm, Em: 590 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability against the log of the compound concentration and use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the 50% cytotoxic concentration (CC50).

Protocol 3: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of a drug that inhibits the visible growth of a microorganism.[19][20] This assay quantifies the potency of the confirmed, non-toxic hits. The protocol is a refinement of the primary REMA screen, using a detailed dose-response format.

Step-by-Step Protocol
  • Plate Preparation:

    • This protocol follows the broth microdilution method.[21]

    • In a 96-well plate, add 100 µL of supplemented 7H9 broth to all wells.

    • Add an additional 100 µL of the test compound (at 2x the highest desired concentration) to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the last column. This creates a concentration gradient.

  • Inoculation and Incubation:

    • Prepare the mycobacterial inoculum exactly as described in Protocol 1 (Section 3.2.2).

    • Add 100 µL of the final inoculum to each well.

    • Seal and incubate the plates as previously described (7 days for Mtb).

  • MIC Determination:

    • Add 30 µL of 0.02% resazurin to each well and re-incubate for 16-24 hours.

    • The MIC is defined as the lowest drug concentration that completely inhibits bacterial growth, as indicated by the absence of a color change from blue to pink.[13]

Data Presentation and Hit Prioritization

The final step is to integrate the data from the cytotoxicity and MIC assays to calculate the Selectivity Index (SI), a critical parameter for prioritizing compounds.

SI = CC50 / MIC

A higher SI value indicates greater selectivity for the mycobacterial target over host cells. Generally, an SI ≥ 10 is considered a promising starting point for a hit compound.

Compound IDStructureMIC (µg/mL) vs. Mtb H37RvCC50 (µg/mL) vs. Vero CellsSelectivity Index (SI)
DSN-001[Structure]1.25>100>80
DSN-002[Structure]5.0255
DSN-003[Structure]0.62580128
DSN-004[Structure]>50>100N/A
Rifampicin[Reference]0.150500

Table 1: Example data summary for a hypothetical set of Diazaspiro[3.5]nonane derivatives. Compounds with high potency (low MIC) and a high SI (e.g., DSN-001, DSN-003) would be prioritized for further studies.

Hypothesized Mechanism of Action

While the precise target of diazaspiro[3.5]nonane derivatives in M. tuberculosis requires experimental validation, we can formulate a strong hypothesis based on their structural characteristics and the known mechanisms of other heterocyclic antimycobacterials. The mycobacterial cell wall is a complex and unique structure, making its biosynthetic pathways attractive targets for novel drugs.[6]

Key enzymes in this pathway, such as the enoyl-ACP reductase InhA (the target of isoniazid) and the epimerase DprE1 (the target of benzothiazinones), are validated drug targets.[7][9] Diazaborines, which also contain a heterocyclic core, are known to form a covalent adduct with the NAD⁺ cofactor bound within the active site of InhA, effectively inhibiting mycolic acid synthesis.[8] It is plausible that diazaspiro[3.5]nonane derivatives could act through a similar mechanism, interfering with a crucial enzymatic step in the synthesis of mycolic acids or arabinogalactan, leading to cell lysis and death.

MoA_Pathway cluster_pathway Mycobacterial Cell Wall Synthesis Pathway cluster_inhibitors Potential Inhibition Points FAS_I Fatty Acid Synthase I FAS_II Fatty Acid Synthase II FAS_I->FAS_II InhA InhA (Enoyl-ACP reductase) FAS_II->InhA Mycolic_Acids Mycolic Acids InhA->Mycolic_Acids Cell_Wall Cell Wall Integrity Mycolic_Acids->Cell_Wall DPA_Pathway Arabinogalactan Precursor Synthesis DprE1 DprE1 (Epimerase) DPA_Pathway->DprE1 Arabinogalactan Arabinogalactan DprE1->Arabinogalactan Arabinogalactan->Cell_Wall Diazaspiro Diazaspiro[3.5]nonanes Diazaspiro->InhA Hypothesized Inhibition Diazaspiro->DprE1 Hypothesized Inhibition Isoniazid Isoniazid Isoniazid->InhA BTZ Benzothiazinones BTZ->DprE1

Caption: Hypothesized mechanism of action for diazaspiro[3.5]nonane derivatives.

References

  • Evolution of Antibacterial Drug Screening Methods: Current Prospects for Mycobacteria. (n.d.). Google Books.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (n.d.). SpringerLink.
  • Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis. (2002). National Center for Biotechnology Information.
  • Resazurin microtitre assay (REMA) plate - A simple, rapid and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. (2012). European Respiratory Society.
  • High-throughput screen for detecting antimycobacterial agents. (1995). PubMed.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2023). SpringerLink.
  • High Throughput Screening for Inhibitors of Mycobacterium tuberculosis H37Rv. (n.d.). National Center for Biotechnology Information.
  • Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method. (2005). National Center for Biotechnology Information.
  • Rapid colorimetric Resazurin Microtiter Assay (REMA) and MTT Assay for Testing susceptibility of Mycobacterium tuberculosis to I. (n.d.). ResearchGate.
  • Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. (2023). ResearchGate.
  • High-throughput screening of small molecules targeting Mycobacterium tuberculosis in human iPSC macrophages. (2025). American Society for Microbiology.
  • Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay. (2025). JoVE.
  • Measuring minimum inhibitory concentrations in mycobacteria. (2009). PubMed.
  • Mechanism of action of diazaborines. (1998). University of Manchester Research Explorer.
  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (1993). PubMed.
  • A novel peptide oyster-derived antimicrobial peptide against clinical carbapenem-resistant Acinetobacter baumannii. (n.d.). Frontiers.
  • Mechanism of action of diazaborines. (1998). PubMed.
  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. (2018). PubMed.
  • CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester. (n.d.). Google Patents.
  • Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations.
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
  • Benzothiazinones kill Mycobacterium tuberculosis by blocking arabinan synthesis. (2009). PubMed.
  • Anti-Tuberculosis Drugs and Mechanisms of Action: Review. (2023). Uniscience Publishers.

Sources

Application Notes and Protocols for the Evaluation of Dopamine Agagonist Activity of Azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Rationale for Targeting Dopamine Receptors with Azaspiro[4.5]decane Scaffolds

The dopaminergic system is a critical neuromodulatory system in the central nervous system (CNS), governing essential functions such as motor control, motivation, reward, and cognitive processes.[1][2] Dysregulation of this system is implicated in a host of neuropsychiatric and neurodegenerative disorders, including Parkinson's disease, schizophrenia, and addiction.[1] Dopamine exerts its effects through five distinct G protein-coupled receptors (GPCRs), which are categorized into two main families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors.[][4] This classification is based on their structural properties and their primary signaling mechanisms: D1-like receptors typically couple to Gαs/olf proteins to stimulate adenylyl cyclase (AC) and increase intracellular cyclic AMP (cAMP), whereas D2-like receptors preferentially couple to Gαi/o proteins to inhibit AC activity and decrease cAMP levels.[4][5]

The azaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for orienting pharmacophoric elements in precise spatial arrangements, which can lead to high affinity and selectivity for specific receptor subtypes.[6] While this scaffold has been explored for various CNS targets[7][8][9][10], its potential for developing novel dopamine receptor agonists warrants a systematic and rigorous evaluation.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to characterize the dopamine agonist activity of novel azaspiro[4.5]decane derivatives. The protocols herein are designed to establish a compound's affinity for dopamine receptor subtypes, quantify its functional efficacy as an agonist, and provide preliminary assessment of its potential in vivo activity. The workflow progresses from initial screening assays to more complex functional and behavioral studies, ensuring a thorough and logical evaluation pipeline.

Part 1: Foundational Characterization - Receptor Binding Affinity

The initial step in evaluating any new compound is to determine if and how strongly it binds to the intended target. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[11] These assays measure the ability of an unlabeled test compound (the azaspiro[4.5]decane derivative) to compete with a radiolabeled ligand of known high affinity and specificity for binding to the receptor.

Causality Behind the Method

This competitive binding principle allows for the calculation of the inhibition constant (Kᵢ), an intrinsic measure of the compound's affinity for the receptor.[11] A lower Kᵢ value signifies a higher binding affinity. This is a critical, self-validating experiment; if a compound does not bind to the receptor, it cannot be an agonist. Performing these assays on a panel of dopamine receptor subtypes (D1, D2, D3, D4, D5) provides a selectivity profile, which is crucial for predicting therapeutic potential and potential side effects.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Incubation cluster_end Detection & Analysis P1 Prepare cell membranes expressing target Dopamine Receptor (e.g., D2) A1 Incubate membranes, radioligand, and varying concentrations of test compound P1->A1 P2 Prepare radioligand (e.g., [3H]Spiperone) and test compounds (Azaspiro derivatives) P2->A1 A2 Establish: Total Binding (no competitor) Non-Specific Binding (excess unlabeled ligand) Specific Binding (Total - Non-Specific) E1 Rapidly filter mixture through glass fiber filters to separate bound from free radioligand A1->E1 E2 Wash filters to remove unbound radioligand E1->E2 E3 Quantify radioactivity on filters via liquid scintillation counting E2->E3 E4 Calculate % inhibition and determine IC50 E3->E4 E5 Calculate Ki using Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) E4->E5

Caption: Workflow for a competitive radioligand binding assay.

Protocol 1: Competitive Radioligand Binding Assay for D2 Receptors

This protocol is adapted for determining the binding affinity of azaspiro[4.5]decane derivatives at the human dopamine D2 receptor.

Materials:

  • Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human dopamine D2 receptor.

  • Radioligand: [³H]Spiperone (a D2-like antagonist, Kᴅ in the sub-nanomolar range).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Azaspiro[4.5]decane derivatives dissolved in 100% DMSO, then serially diluted.

  • Non-Specific Determinate: Haloperidol (10 µM final concentration).

  • 96-well microplates, glass fiber filters (e.g., GF/B, pre-soaked in 0.5% polyethyleneimine), cell harvester, and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize gently and dilute in assay buffer to a final concentration of 10-20 µg protein per well.[12]

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • 50 µL of test compound at various concentrations (typically 10⁻¹¹ M to 10⁻⁵ M).

    • 50 µL for total binding (assay buffer + DMSO).

    • 50 µL for non-specific binding (10 µM Haloperidol).

    • 50 µL of [³H]Spiperone (final concentration at or near its Kᴅ, e.g., 0.2 nM).

    • 150 µL of diluted membrane preparation.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[12]

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.[12]

  • Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) , where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[13]

Data Presentation:

Compound IDD2 Kᵢ (nM)D3 Kᵢ (nM)D1 Kᵢ (nM)D2/D1 Selectivity
Azaspiro-0015.225.8>1000>192
Azaspiro-00215.680.1>1000>64
Dopamine45002033000.73[4]
Haloperidol0.280.53--[4]

Part 2: Functional Characterization - Quantifying Agonist Efficacy

Once binding affinity is established, the next critical step is to determine whether the compound acts as an agonist, antagonist, or inverse agonist. Functional assays measure the biological response triggered by the compound binding to the receptor. For dopamine receptors, two proximal signaling events are commonly measured: G-protein activation and the subsequent modulation of cyclic AMP (cAMP).

A. GTPγS Binding Assay: A Direct Measure of G-Protein Activation

Causality Behind the Method: Agonist binding to a GPCR promotes a conformational change that facilitates the exchange of GDP for GTP on the alpha subunit of the associated G-protein, leading to its activation.[14][15] The GTPγS binding assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds irreversibly to the Gα subunit upon receptor activation.[16] The accumulation of [³⁵S]GTPγS is therefore a direct and quantifiable measure of G-protein activation, allowing for the determination of a compound's potency (EC₅₀) and efficacy (Eₘₐₓ) relative to a standard agonist like dopamine.[15] This assay is particularly useful for differentiating full from partial agonists.[14]

Protocol 2: [³⁵S]GTPγS Binding Assay for D2-like Receptors

Materials:

  • Receptor Source: Cell membranes expressing the D2, D3, or D4 receptor.

  • Radioligand: [³⁵S]GTPγS.

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

  • Reagents: GDP (10 µM final concentration), test compounds (azaspiro derivatives), and a reference agonist (e.g., Dopamine or Quinpirole).

  • Standard filtration and scintillation counting equipment as in Protocol 1.

Procedure:

  • Assay Setup: In a 96-well plate, combine on ice:

    • Test compound at various concentrations.

    • Reference agonist for a standard curve.

    • Cell membranes (2-10 µg protein/well).

    • GDP (to ensure the G-protein is in its inactive state at baseline).

    • Assay buffer.

  • Initiate Reaction: Add [³⁵S]GTPγS (0.1-0.5 nM final concentration) to all wells to start the reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.

  • Termination and Filtration: Stop the reaction by rapid filtration over glass fiber filters and wash with ice-cold wash buffer.

  • Counting and Analysis: Quantify bound [³⁵S]GTPγS via scintillation counting. Plot the stimulated binding (in % over basal) against the log concentration of the test compound. Use non-linear regression to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values. Efficacy is often expressed as a percentage of the maximal response induced by a full agonist like dopamine.

B. cAMP Accumulation Assay: Measuring the Downstream Second Messenger

Causality Behind the Method: This assay provides a functional readout further down the signaling cascade. For D2-like (Gαi/o-coupled) receptors, agonist activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels.[5][17] Conversely, for D1-like (Gαs-coupled) receptors, agonists increase cAMP.[5] Modern cAMP assays, such as those based on Homogeneous Time-Resolved Fluorescence (HTRF), are competitive immunoassays that provide a robust and high-throughput method for quantifying these changes.[18][19] In an HTRF assay, cAMP produced by the cells competes with a labeled cAMP analog for binding to a fluorescently-tagged antibody, leading to a change in the FRET signal that is inversely proportional to the intracellular cAMP concentration.[20]

Signaling Pathway: D1-like vs. D2-like Receptor Modulation of cAMP

G cluster_D1 D1-like Receptor Pathway cluster_D2 D2-like Receptor Pathway D1_Agonist D1 Agonist D1R D1/D5 Receptor Gαs/olf D1_Agonist->D1R AC_D1 Adenylyl Cyclase D1R:g->AC_D1 Activates cAMP_D1 cAMP AC_D1->cAMP_D1 ATP_D1 ATP PKA PKA Activation cAMP_D1->PKA Response_D1 Cellular Response + PKA->Response_D1 D2_Agonist D2 Agonist (Azaspiro Derivative) D2R D2/D3/D4 Receptor Gαi/o D2_Agonist->D2R AC_D2 Adenylyl Cyclase D2R:g->AC_D2 Inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 ATP_D2 ATP Response_D2 Cellular Response -

Caption: Opposing regulation of cAMP by D1-like and D2-like receptors.

Protocol 3: HTRF cAMP Assay for D2 Receptor Agonism

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the target dopamine receptor (e.g., D2S).[21]

  • Assay Kit: HTRF cAMP detection kit (e.g., from Revvity or Cisbio).[22]

  • Stimulation Agent: Forskolin (to pre-stimulate adenylyl cyclase and create a cAMP signal that can be inhibited).

  • Phosphodiesterase Inhibitor: IBMX (to prevent the degradation of cAMP).

  • Test compounds and reference agonist.

  • White, low-volume 384-well plates and an HTRF-compatible plate reader.

Procedure:

  • Cell Seeding: Seed cells into a 384-well plate and grow to confluence. Alternatively, use cells in suspension.[23]

  • Compound Addition: Aspirate media and add test compounds/reference agonist diluted in stimulation buffer containing IBMX.

  • Stimulation: Add a sub-maximal concentration of forskolin (e.g., 1 µM) to all wells (except negative control) to induce cAMP production.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Lysis and Detection: Add the HTRF detection reagents (cAMP-d2 and anti-cAMP Cryptate) as per the manufacturer's protocol.[19][20] This step lyses the cells and initiates the competitive immunoassay.

  • Final Incubation: Incubate at room temperature for 60 minutes in the dark.

  • Reading: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.[19]

  • Data Analysis:

    • Calculate the 665/620 ratio and the Delta F% as per the kit instructions.

    • The signal is inversely proportional to the cAMP level. An agonist will inhibit forskolin-stimulated cAMP production, leading to a higher HTRF signal.

    • Plot the signal against the log concentration of the test compound and fit a dose-response curve to determine EC₅₀ and Eₘₐₓ.

Data Presentation:

Compound IDGTPγS Binding (D2)cAMP Inhibition (D2)
EC₅₀ (nM) Eₘₐₓ (% Dopamine)
Azaspiro-00112.595% (Full Agonist)
Azaspiro-00335.245% (Partial Agonist)
Dopamine8.0100%

Part 3: In Vivo Evaluation - Assessing Behavioral Correlates

Promising candidates from in vitro screening should be advanced to in vivo models to assess their physiological effects in a complex biological system. For dopamine agonists, particularly those targeting D2-like receptors, rodent models of motor behavior are highly informative.

Causality Behind the Method

In animal models of Parkinson's disease, such as the 6-hydroxydopamine (6-OHDA)-lesioned rat, the unilateral depletion of dopamine in the striatum creates a state of denervation supersensitivity.[24] Administration of a D2 agonist stimulates the supersensitive receptors on the lesioned side, resulting in contralateral rotations (turning away from the lesioned side). The frequency of these rotations is a quantifiable measure of the compound's in vivo agonist activity and efficacy.[24] This model provides a robust, self-validating system where a behavioral output is directly linked to the pharmacological action of the test compound.

Protocol 4: Rotational Behavior in 6-OHDA Lesioned Rats

Materials:

  • Animal Model: Adult male rats with unilateral 6-OHDA lesions of the medial forebrain bundle.

  • Test Compound: Azaspiro[4.5]decane derivative formulated in a suitable vehicle (e.g., saline, DMSO/saline).

  • Reference Compound: Apomorphine or Quinpirole.

  • Automated rotometer system or manual observation chambers.

Procedure:

  • Acclimation: Acclimate the rats to the testing environment and rotometer bowls.

  • Compound Administration: Administer the test compound or vehicle via the desired route (e.g., subcutaneous or intraperitoneal injection). A dose-response study should be planned.

  • Observation: Place the animal in the rotometer and record the number of full contralateral (and ipsilateral) rotations over a period of 60-120 minutes.

  • Data Analysis:

    • Quantify the net contralateral rotations per minute.

    • Plot the total number of rotations against the compound dose to determine the dose-response relationship.

    • Compare the maximal effect and duration of action to a reference agonist.

Data Presentation:

Treatment (Dose, mg/kg, s.c.)Peak Rotations (turns/min)Total Contralateral Rotations (90 min)
Vehicle0.2 ± 0.115 ± 5
Azaspiro-001 (0.1)5.6 ± 0.8350 ± 45
Azaspiro-001 (0.3)9.8 ± 1.2620 ± 78
Apomorphine (0.5)11.2 ± 1.5680 ± 90

Conclusion

The systematic evaluation of azaspiro[4.5]decane derivatives requires a multi-tiered approach that logically progresses from establishing target engagement to quantifying functional activity and finally to assessing in vivo efficacy. The protocols detailed in these notes provide a robust framework for this process. By first confirming high-affinity binding with radioligand assays, then characterizing agonist potency and efficacy through GTPγS and cAMP functional assays, and finally validating activity in a relevant behavioral model, researchers can build a comprehensive pharmacological profile of novel compounds. This rigorous, evidence-based approach is essential for identifying promising new chemical entities for the development of next-generation dopaminergic therapeutics.

References

  • Klein, M. O., et al. (2019). Dopamine receptor signaling pathways and associated diseases. ResearchGate. Available at: [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. Available at: [Link]

  • Wikipedia. (n.d.). Dopamine receptor. Wikipedia. Available at: [Link]

  • Li, P., et al. (2001). Fully automated radioligand binding filtration assay for membrane-bound receptors. Journal of Biomolecular Screening, 6(3), 155-160. Available at: [Link]

  • Fischer, S., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395-5407. Available at: [Link]

  • Lemoine, L., et al. (2013). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry, 435(2), 145-155. Available at: [Link]

  • Fischer, S., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. PubMed. Available at: [Link]

  • Zhang, J. H., & Xie, X. (2012). GTPγS Binding Assays. Assay Guidance Manual. Available at: [Link]

  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. Available at: [Link]

  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray. Available at: [Link]

  • NCBI Bookshelf. (n.d.). Figure 1. [Principles of the HTRF cAMP...]. Assay Guidance Manual. Available at: [Link]

  • Cisbio. (n.d.). HTRF® package insert cAMP HiRange. Cisbio. Available at: [Link]

  • Vasavda, C., et al. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments, (124), 55734. Available at: [Link]

  • Molecular Devices. (n.d.). HTRF cAMP dynamic 2 and IP-One assays on the SpectraMax M5e reader. Molecular Devices. Available at: [Link]

  • Schetz, J. A. (2003). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Dissertation. Available at: [Link]

  • Sittampalam, G. S., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual. Available at: [Link]

  • Innoprot. (n.d.). D2 Dopamine Receptor Assay. Innoprot. Available at: [Link]

  • Delfino, M. A., et al. (2004). Behavioral sensitization to different dopamine agonists in a parkinsonian rodent model of drug-induced dyskinesias. Behavioural Brain Research, 152(2), 299-309. Available at: [Link]

  • Eurofins DiscoverX. (n.d.). D2S Human Dopamine GPCR Cell Based Agonist cAMP LeadHunter Assay. Eurofins DiscoverX. Available at: [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Wanibuchi, F., et al. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 35(6), 1123-1131. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Diazaspirocycle Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Diazaspirocycle Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of constructing these valuable scaffolds. Diazaspirocycles are privileged structures in drug discovery, offering three-dimensional diversity that can lead to improved potency, selectivity, and pharmacokinetic properties.[1][2] However, their synthesis is often challenging, requiring careful optimization of multiple reaction parameters.

This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues encountered in the laboratory. Our approach is rooted in explaining the causality behind experimental choices, enabling you to make informed decisions to overcome synthetic hurdles.

Section 1: Troubleshooting Guide

This section addresses the most common problems encountered during diazaspirocycle synthesis in a direct question-and-answer format.

Problem 1: Low to No Product Yield

Question: I am attempting a diazaspirocyclization (e.g., intramolecular cyclization, tandem reaction) and observing very low or no formation of the desired product. What are the primary factors to investigate?

Answer: Low or nonexistent yield is a frequent issue that can stem from several sources. A systematic approach is crucial for diagnosis.

1. Catalyst System Inefficiency: Many diazaspirocycle syntheses are catalyst-dependent. The catalyst may be inactive, poisoned, or simply unsuitable for your specific substrate.

  • Potential Cause: Catalyst deactivation or poisoning. Air- or moisture-sensitive catalysts (e.g., certain nickel or palladium complexes) may decompose with improper handling. Impurities in substrates or solvents, such as trace amounts of water, acid, or coordinating species, can poison the catalyst.[3]

  • Troubleshooting Steps:

    • Verify Catalyst Handling: Ensure that air- and moisture-sensitive catalysts and reagents are handled under a strictly inert atmosphere (e.g., nitrogen or argon).

    • Purify Reagents: Purify solvents and starting materials to remove potential catalyst poisons. Techniques like distillation for solvents or recrystallization/column chromatography for solids are recommended.[4]

    • Screen Catalysts: The initial choice may not be optimal. Screen a variety of catalysts with different metals (e.g., Ag, Ni, Pd, Ir) or Lewis/Brønsted acids.[3][5] For instance, silver salts are effective Lewis acids for activating alkyne functionalities in tandem cyclizations to form diazaspirocycles.[5]

    • Adjust Catalyst Loading: While catalytic amounts are desired, some challenging transformations may require higher loadings to achieve reasonable rates. Systematically screen loadings from 1 mol% to 15 mol%.

2. Insufficient Substrate Reactivity: The electronic and steric properties of your starting materials dictate their reactivity.

  • Potential Cause: The nucleophilic or electrophilic centers may not be sufficiently activated under the reaction conditions. Steric hindrance around the reacting centers can also prevent the desired bond formation.

  • Troubleshooting Steps:

    • Activate the Nucleophile: If your synthesis involves a nitrogen nucleophile, its basicity is key. If it is part of an amide, deprotonation with a suitable base might be necessary. The choice of base is critical to avoid side reactions.

    • Activate the Electrophile: For reactions involving electrophilic partners (e.g., carbonyls, imines, or activated alkynes), ensure the catalyst is appropriate. For example, a stronger Lewis acid might be needed to activate a less reactive electrophile.[6]

    • Modify the Substrate: Consider minor structural modifications. Adding electron-withdrawing groups near the electrophilic site or electron-donating groups near the nucleophilic site can enhance reactivity, as is often exploited in Diels-Alder type cycloadditions.[7][8]

3. Suboptimal Reaction Conditions: Temperature, solvent, and concentration are interconnected variables that define the reaction environment.

  • Potential Cause: The reaction may have a high activation energy barrier, requiring thermal energy. Conversely, the product or intermediates might be unstable at elevated temperatures. The solvent polarity can dramatically affect reaction rates and equilibria.

  • Troubleshooting Steps:

    • Systematic Temperature Screening: Monitor the reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C, 110 °C). Use a small-scale screening setup to identify the optimal temperature for product formation without significant decomposition.

    • Solvent Screening: The choice of solvent is critical. A polar aprotic solvent like DMF or DMSO might be required to dissolve reactants and stabilize charged intermediates, while a non-polar solvent like toluene or dichloromethane could be optimal for other mechanisms.[3] A screen of 3-5 solvents of varying polarity is a good starting point.

    • Concentration Adjustment: Intramolecular cyclizations are generally favored at high dilution to minimize competing intermolecular side reactions. Experiment with concentrations ranging from 0.1 M down to 0.001 M.

Problem 2: Poor Stereoselectivity

Question: My reaction is producing the diazaspirocycle, but as a mixture of diastereomers or with low enantiomeric excess. How can I improve stereocontrol?

Answer: Achieving high stereoselectivity is a hallmark of a well-optimized reaction and is critical for developing pharmaceutical candidates.

  • Potential Cause: The transition states leading to the different stereoisomers are too close in energy. This can be influenced by the catalyst, solvent, and temperature.

  • Troubleshooting Steps:

    • Optimize the Catalyst/Ligand: For enantioselective reactions, the choice of chiral ligand is paramount. Screening a library of ligands with varied steric and electronic properties is standard practice. For example, in nickel-catalyzed spirocyclizations, different Mandyphos ligands can have a profound impact on enantioselectivity.[4] For diastereoselectivity, even an achiral catalyst can influence the outcome by organizing the substrate in a specific conformation in the transition state.

    • Vary the Solvent: Solvent polarity can influence the geometry of the transition state, thereby affecting diastereoselectivity.[4] For instance, an iridium-catalyzed aza-spirocyclization showed improved diastereocontrol when the solvent was switched to dichloromethane.[3]

    • Lower the Reaction Temperature: Reducing the temperature often enhances selectivity. With less thermal energy, the reaction is more likely to proceed through the lowest-energy transition state, leading to a higher proportion of the desired stereoisomer.[3]

    • Leverage Substrate Control: If your starting material already contains stereocenters, they can direct the stereochemical outcome of the cyclization. Modifying the protecting groups on these existing centers can alter their steric influence and, consequently, the diastereoselectivity.

Problem 3: Formation of Side Products

Question: My reaction mixture is complex, with multiple spots on TLC and several peaks in the LC-MS, indicating side product formation. How can I identify and minimize these?

Answer: A complex reaction mixture suggests that competing reaction pathways are occurring or that the product is unstable.

  • Potential Cause: Side reactions such as alkene isomerization, elimination, or intermolecular reactions are competing with the desired intramolecular cyclization. The desired diazaspirocycle product may also be unstable under the reaction or workup conditions.[3][4]

  • Troubleshooting Steps:

    • Monitor Reaction Progress: Take aliquots from the reaction at regular intervals (e.g., 1h, 4h, 12h, 24h) and analyze them by TLC or LC-MS. This will help you determine the optimal reaction time to maximize product formation before significant side products appear or the product begins to decompose.[4]

    • Modify Workup Conditions: If product decomposition is suspected during workup, consider milder conditions. For example, use a buffered aqueous solution instead of strong acid/base washes, or minimize exposure to silica gel by using a different purification method.

    • Employ Protecting Groups: Unprotected functional groups (e.g., secondary amines, hydroxyls) can interfere and lead to side products. A robust protecting group strategy is essential.[9][10] The choice of protecting groups must be orthogonal, meaning each can be removed without affecting the others.[9]

    • Re-evaluate the Reaction Mechanism: Consider if an alternative mechanistic pathway is plausible. For example, in some ring-closing metathesis reactions, extended reaction times can lead to isomerization of the newly formed double bond.[3] Changing the catalyst or shortening the reaction time can mitigate this.

Section 2: Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate protecting group strategy for my diazaspirocycle synthesis?

A robust protecting group strategy is fundamental. The ideal protecting group should be easy to install, stable to the reaction conditions for the cyclization, and easy to remove without affecting the rest of the molecule.[11][12] For diazaspirocycles, you often need to protect two or more nitrogen atoms differently. This requires an orthogonal protecting group strategy .[9] For example, a Boc group (removed with acid) can be used on one nitrogen, while a Cbz or Fmoc group (removed by hydrogenolysis or base, respectively) is used on another. This allows for selective deprotection and further functionalization at specific sites.[13]

Q2: How should I approach the systematic optimization of multiple reaction parameters?

Instead of optimizing one factor at a time, which can be inefficient and miss synergistic effects, modern approaches like Design of Experiments (DoE) are more powerful. However, for initial troubleshooting, a systematic, iterative approach is practical. Start by screening the most impactful variables first—typically the catalyst and solvent. Once a promising combination is found, fine-tune the temperature and concentration. Automated optimization platforms combined with Bayesian optimization can rapidly identify optimal conditions but require specialized equipment.[14][15]

Q3: What are the best practices for reaction monitoring and product purification?

For reaction monitoring, Thin Layer Chromatography (TLC) is a quick and effective tool. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. Purification of diazaspirocycles can be challenging due to their polarity and potential for multiple nitrogen coordination. Standard silica gel column chromatography is common, but reverse-phase chromatography may be necessary for highly polar compounds. If the product is basic, treating the silica gel with a small amount of triethylamine can prevent streaking and improve recovery.

Section 3: Data & Protocols

Table 1: General Parameters for Diazaspirocycle Synthesis Optimization
ParameterFactors to ConsiderTypical Starting RangeRationale for Variation
Catalyst Lewis acid (Ag, Ni, Ir), Brønsted acid, organocatalyst, transition metal complex.[5][16]5-10 mol%Different catalysts operate via different mechanisms and may be required for specific substrate activations.
Solvent Polarity (Toluene, THF, DCM, MeCN, DMF), coordinating ability.Test 3-4 solvents of varying polarity.Solvent affects solubility, reaction rate, and can influence the stereochemical outcome by stabilizing transition states differently.[4]
Temperature Substrate/product stability, activation energy.Room Temp to 110 °CHigher temperatures can overcome activation barriers but may lead to decomposition or reduced selectivity.[3]
Concentration Intramolecular vs. Intermolecular reactions.0.01 M - 0.1 MHigh dilution favors intramolecular cyclization, minimizing dimerization or polymerization.
Additives Base, acid, co-catalyst, ligand.1.0 - 2.0 equivalents (for base/acid)Additives can be essential for deprotonating a nucleophile, activating a catalyst, or tuning selectivity.
Protocol 1: General Procedure for a Small-Scale Test Reaction

This protocol outlines a general workflow for screening reaction conditions on a ~10-20 mg scale.

  • Preparation: To a flame-dried vial under an inert atmosphere (e.g., Argon), add the starting material (1.0 eq.).

  • Solvent Addition: Add the chosen anhydrous solvent to achieve the desired concentration (e.g., 0.05 M).

  • Reagent/Catalyst Addition: Add any necessary reagents (e.g., base, 1.1 eq.) and the catalyst (e.g., 0.10 eq.). If the catalyst is a solid, it can be added before the solvent.

  • Reaction: Place the vial in a pre-heated block at the desired temperature and stir.

  • Monitoring: After a set time (e.g., 2 hours), withdraw a small aliquot using a syringe, quench it (e.g., with a drop of water or buffer), dilute it, and analyze by TLC and/or LC-MS to assess conversion.

  • Analysis: Repeat monitoring at several time points (e.g., 6h, 18h) to build a reaction profile. Compare results across different conditions to identify promising leads for scale-up.

Section 4: Visual Guides

Diagram 1: Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_sm 1. Verify Starting Material - Purity (NMR, LC-MS) - Stability start->check_sm check_reagents 2. Check Reagents & Catalyst - Correct Stoichiometry? - Catalyst/Reagents Active? - Handled Under Inert Atm.? check_sm->check_reagents If SM is pure check_conditions 3. Evaluate Reaction Conditions - Temperature Too Low? - Incorrect Solvent? - Concentration Optimal? check_reagents->check_conditions If reagents are active check_workup 4. Analyze Full Reaction Mixture - Product Decomposing? - Workup Too Harsh? check_conditions->check_workup If conditions seem reasonable optimize Systematically Optimize (Solvent, Temp, Catalyst Screen) check_workup->optimize If product is unstable or conditions suboptimal

Caption: Interconnectedness of core reaction variables.

References

  • Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis - Benchchem.
  • Technical Support Center: Optimization of Reaction Conditions for Azaspirocycle Form
  • Technical Support Center: Synthesis of Spirocyclic Compounds - Benchchem.
  • Enantioselective Synthesis of Functionalized Diazaspirocycles from 4‐Benzylideneisoxazol‐5(4H)
  • Optimization of reaction conditions.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry.
  • Optimization of reaction conditions a | Download Table - ResearchG
  • Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.
  • Protecting Group Strategies in N
  • Automated Optimization under Dynamic Flow Conditions - ChemRxiv.
  • Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes - Chemical Science (RSC Publishing).
  • Catalytic diastereoselective synthesis of diquinanes
  • Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - NIH.
  • Catalytic Asymmetric Darzens and Aza‐Darzens Reactions for the Synthesis of Chiral Epoxides and Aziridines | Request PDF - ResearchG
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids - PMC - NIH.
  • Hetero-spirocycles (str
  • Spirocyclic Scaffolds in Medicinal Chemistry - ACS Public
  • A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Deriv
  • Protecting Groups in Organix Synthesis - Ready Lab - UT Southwestern, Dallas, Texas.
  • Protecting Groups in Peptide Synthesis | Biosynth.
  • Applied Catalysis in Chemical Industry: Synthesis, Catalyst Design, and Evalu
  • A Short Review of Research Progress on the Synthesis Approaches of Aza-Dibenzocyclooctyne Deriv
  • Diels Alder Reaction Mechanism and Product Trick by Leah4sci - YouTube.
  • Diels–Alder Reaction | Mechanism, Requirements & Cyclohexene Form

Sources

Technical Support Center: Industrial Scale-Up of Azaspiro[4.5]decane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Importance of Azaspiro[4.5]decane Scaffolds

The azaspiro[4.5]decane framework is a privileged scaffold in modern medicinal chemistry. Its inherent three-dimensionality allows for improved navigation of chemical space, often leading to enhanced potency, selectivity, and pharmacokinetic properties compared to flatter aromatic structures.[1][2] Molecules incorporating this motif are prevalent in pharmaceuticals and bioactive compounds, driving significant demand for robust and scalable synthetic routes.[3][4]

However, transitioning the synthesis of these complex structures from the laboratory bench to an industrial scale is fraught with challenges. Issues that are minor inconveniences at the milligram scale can become critical, costly, and dangerous roadblocks at the kilogram scale.[5] This guide is designed to provide researchers, process chemists, and drug development professionals with a comprehensive troubleshooting resource for the industrial scale-up of azaspiro[4.5]decane synthesis.

Part 1: General Considerations for Scale-Up

Before diving into specific troubleshooting scenarios, it's crucial to acknowledge the fundamental principles that change with scale. What works in a round-bottom flask rarely translates directly to a multi-hundred-liter reactor.

Key Scale-Up Variables to Monitor:

  • Thermal Management: Exothermic reactions that are easily managed in a lab flask with an ice bath can lead to dangerous thermal runaways in a large reactor where the surface-area-to-volume ratio is significantly lower.[5]

  • Mixing Efficiency: Inadequate mixing in large vessels can create localized "hot spots" or concentration gradients, leading to an increase in side products and inconsistent batch quality.[5]

  • Reagent Addition Rates: The rate of reagent addition becomes a critical parameter to control reaction temperature and minimize impurity formation.

  • Phase Transitions & Solids Handling: Precipitation, crystallization, and filtration are often more complex and time-consuming on a large scale.

  • Safety & Environmental Impact: The use of hazardous reagents, such as azides or strong acids, requires rigorous safety protocols and waste management strategies that are practical at an industrial scale.[6]

Part 2: Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses common problems encountered during the scale-up of key synthetic transformations used to build the azaspiro[4.5]decane core.

Category 1: Reaction Failures & Low Yield

The Pictet-Spengler reaction is a cornerstone for synthesizing many spirocyclic alkaloids and related structures.[7] However, its efficiency can be highly sensitive to reaction conditions.

Potential Causes & Troubleshooting Steps:

  • Inadequate Acid Catalysis: The choice and concentration of the acid catalyst are critical.[8]

    • Explanation: The reaction proceeds via an iminium ion intermediate, and its formation is acid-catalyzed. Insufficient acid leads to a slow reaction, while excessive acid can cause degradation of starting materials or the final product.[9]

    • Protocol:

      • Screen Acid Catalysts: If using a mild acid like TFA, consider screening stronger Brønsted acids (e.g., HCl, H₂SO₄) or Lewis acids (e.g., BF₃·OEt₂), especially if your aromatic ring is not electron-rich.[10]

      • Optimize Catalyst Loading: Titrate the catalyst loading. Start with catalytic amounts (10-50 mol%) and incrementally increase if necessary. Monitor the reaction by LC-MS to find the optimal balance between reaction rate and impurity formation.[9]

      • Control Water Content: If your aldehyde starting material is in an aqueous solution, the presence of water can interfere with the reaction equilibrium. Ensure conditions are anhydrous if required by your specific substrate.[9]

  • Poor Substrate Reactivity: A deactivated aromatic ring (lacking electron-donating groups) will be less nucleophilic, slowing the crucial cyclization step.[10]

    • Explanation: The final ring-closing step is an intramolecular electrophilic aromatic substitution. Without activating groups, this step often requires more forcing conditions.

    • Protocol:

      • Increase Temperature: Gently heat the reaction (e.g., 40-80 °C) while carefully monitoring for product degradation.[9]

      • Solvent Selection: Switch from common protic solvents like methanol to aprotic solvents like DCM or toluene, which have been shown to improve yields in some cases.[9]

  • Iminium Ion Instability: The intermediate iminium ion may be unstable under the reaction conditions, leading to side reactions before cyclization can occur.

    • Explanation: Side reactions can compete with the desired cyclization if the iminium ion is not sufficiently stable or if the cyclization step is kinetically slow.

    • Protocol:

      • Isolate the Schiff Base: Consider a two-step procedure where the Schiff base is formed first under neutral or mildly basic conditions, isolated, and then subjected to cyclization with a protic or Lewis acid.[7] This decouples the two key steps of the reaction.

G cluster_solutions Solutions start Low Yield Observed check_acid 1. Verify Acid Catalyst (Type & Loading) start->check_acid check_temp 2. Optimize Temperature check_acid->check_temp If no improvement sol_acid Adjust Acid Type/Amount check_acid->sol_acid check_solvent 3. Screen Solvents check_temp->check_solvent If no improvement sol_temp Increase/Decrease Temp check_temp->sol_temp check_water 4. Assess Water Content check_solvent->check_water If no improvement sol_solvent Switch to Aprotic (DCM, Toluene) check_solvent->sol_solvent two_step 5. Consider Two-Step Protocol (Isolate Schiff Base) check_water->two_step If no improvement sol_water Use Anhydrous Conditions check_water->sol_water sol_two_step Isolate Intermediate two_step->sol_two_step success Yield Improved sol_acid->success sol_temp->success sol_solvent->success sol_water->success sol_two_step->success

Caption: Troubleshooting decision tree for low-yield Pictet-Spengler reactions.

Cascade reactions are elegant for building complexity quickly, but they can be sensitive to subtle changes in reaction conditions upon scale-up.[11][12] The aza-Michael addition is also known to be reversible, which can complicate outcomes.[13]

Potential Causes & Troubleshooting Steps:

  • Reversibility of the Aza-Michael Addition: The initial aza-Michael addition can be reversible, especially at elevated temperatures, leading to side products or erosion of stereochemistry.[13]

    • Explanation: If the subsequent intramolecular cyclization is slow, the intermediate has time to revert to the starting materials or epimerize, compromising the stereochemical integrity set in the first step.

    • Protocol:

      • Lower the Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. This can suppress the retro-aza-Michael reaction.

      • Catalyst Choice: For organocatalyzed versions, ensure the catalyst is highly active to promote a rapid, irreversible cyclization following the initial addition. A less active catalyst might allow for equilibrium to be established.[11]

  • Sub-optimal Stoichiometry: An incorrect ratio of the Michael donor to the acceptor can lead to incomplete reaction or the formation of double-addition byproducts.

    • Explanation: On a large scale, ensuring homogeneous mixing and accurate dosing of reagents is more challenging. Localized excesses of one reagent can promote undesired pathways.

    • Protocol:

      • Controlled Addition: Add the Michael donor slowly to a solution of the acceptor and catalyst. This maintains a low concentration of the donor and minimizes side reactions.

      • Stoichiometry Check: Re-validate the optimal stoichiometry at a small pilot scale before committing to a large-scale run. A slight excess (1.1-1.2 eq) of one component may be beneficial.

  • Solvent Effects: The solvent plays a crucial role in stabilizing intermediates and transition states, directly impacting stereoselectivity.

    • Explanation: A solvent change from lab to plant (often for cost, safety, or environmental reasons) can have unforeseen consequences on the reaction outcome.

    • Protocol:

      • Solvent Screening: Conduct a small-scale screen of various solvents (e.g., toluene, THF, CH₂Cl₂, MeCN) to identify the optimal medium for both yield and diastereoselectivity.

      • Polarity and Protic Nature: Pay attention to solvent polarity and whether it is protic or aprotic. Hydrogen bonding from protic solvents can interfere with the catalyst or intermediates.

ParameterBench-Scale ObservationPotential Scale-Up IssueRecommended Action
Temperature Reaction at RT is clean.Exotherm on large scale raises internal temp to 40°C, increasing side products.Implement reactor cooling and control addition rate to maintain internal temp below 25°C.
Mixing Magnetic stirring is efficient.Mechanical stirring creates dead zones, leading to poor selectivity.Evaluate different impeller designs (e.g., pitched-blade turbine) for better bulk mixing.
Catalyst Loading 5 mol% gives good results.Minor impurities in large-volume solvents or reagents may poison the catalyst.Consider a slightly higher catalyst loading (e.g., 6-7 mol%) or ensure stringent quality control of input materials.

Table 1: Comparison of bench vs. scale-up parameters for a cascade reaction.

Category 2: Purification & Isolation Challenges

Purification is often the Achilles' heel of industrial synthesis.[14] Methods that are routine in the lab, like silica gel chromatography, are often economically and practically unfeasible at scale.[15]

Potential Causes & Troubleshooting Steps:

  • Unfavorable Physical Properties: The product may be a viscous oil, have a high boiling point, or be thermally labile, making standard purification methods difficult.

    • Explanation: Many complex nitrogen-containing heterocycles are not amenable to simple distillation or crystallization.

    • Protocol:

      • Salt Formation & Crystallization: Convert the basic nitrogen of the azaspirocycle into a salt (e.g., hydrochloride, tartrate, citrate). Salts often have much better crystalline properties than the freebase. Experiment with various acids and solvent systems (e.g., EtOH/MTBE, IPA/Heptane) to induce crystallization. This is a highly effective and scalable purification technique.

      • Slurry and Re-crystallization: If the crude product is a solid, perform a slurry in a solvent that dissolves the impurities but not the product. Alternatively, a full recrystallization from a suitable solvent system can dramatically improve purity.[16]

  • Closely-Related Impurities: The crude product may contain diastereomers or regioisomers that have very similar physical properties to the desired product.

    • Explanation: Structural isomers are often the most difficult impurities to remove as they co-locate during many purification processes.

    • Protocol:

      • Preparative HPLC/SFC: While expensive, preparative High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) may be necessary for high-value products where extreme purity is required. These methods can often resolve closely related isomers.[14][15]

      • Process Re-evaluation: The most robust solution is often to revisit the synthesis itself. Can the reaction conditions be modified to prevent the formation of the problematic impurity in the first place? This is a core principle of Quality by Design (QbD).

G start Crude Product Isolated is_solid Is the product a solid? start->is_solid slurry 1. Attempt Slurry Wash is_solid->slurry Yes distill 1. Attempt Vacuum Distillation is_solid->distill No (Oil/Gum) recrystallize 2. Attempt Recrystallization slurry->recrystallize If purity is still low prep_lc 3. Consider Prep HPLC/SFC (High Value Product) recrystallize->prep_lc If isomers remain success High Purity Product recrystallize->success salt_screen 2. Perform Salt Screen distill->salt_screen If thermally labile distill->success If stable & bp is suitable salt_screen->prep_lc If no crystalline salt found salt_screen->success If crystalline salt found revisit_synth 4. Revisit Synthesis to Eliminate Impurity prep_lc->revisit_synth If not cost-effective prep_lc->success revisit_synth->start Re-run optimized process

Caption: Decision workflow for selecting a scalable purification method.

References

  • BenchChem. (2025). troubleshooting low yields in Pictet-Spengler reaction with 2,2-dimethoxyacetaldehyde. BenchChem Technical Support.
  • Alcaide, B., Almendros, P., & Coterillo, M. C. (2021). Stereoselective synthesis of 5-(1-aminoalkyl)-2-pyrrolidones and 1,7-diazaspiro[4.5]decane-2,8-diones from chiral N-tert-butanesulfinyl imines and ethyl 4-nitrobutanoate. ResearchGate. [Link]

  • BenchChem. (2025). Refining purification methods for high-purity 6-Azaspiro[4.5]decan-7-one. BenchChem Technical Support.
  • BenchChem. (2025). troubleshooting Oxa-Pictet–Spengler reaction side reactions. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. BenchChem Technical Support.
  • Various Authors. (2025). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Request PDF on ResearchGate. [Link]

  • Charmot, A., et al. (n.d.). The Retro-Aza-Michael Reaction: How Process Optimization Led to New Scientific Insights. RACO. [Link]

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction. J&K Scientific Resource Center. [Link]

  • BenchChem. (2025). Overcoming Low Yields in the Pictet-Spengler Synthesis of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline. BenchChem Technical Support.
  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Li, J., & Du, D. (2014). Organocatalyzed cascade aza-Michael/Michael addition for the asymmetric construction of highly functionalized spiropyrazolone tetrahydroquinolines. Chemistry – An Asian Journal, 9(11), 3278–3286. [Link]

  • Webb, N. J., & Marsden, S. P. (2019). Iridium-Catalyzed Aza-Spirocyclization of Indole-Tethered Amides: An Interrupted Pictet-Spengler Reaction. Organic Letters, 21(17), 6658–6662. [Link]

  • Deprez-Poulain, R., & Deprez, B. (2020). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Expert Opinion on Drug Discovery. [Link]

  • HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Resource Center. [Link]

  • Biddle, M. (2023). High-Throughput Purification in Drug Discovery: Scaling New Heights of Productivity. ACS Medicinal Chemistry Letters. [Link]

  • Farmer, T. J., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. [Link]

  • Drug Development and Delivery. (n.d.). Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Drug Development and Delivery. [Link]

  • Farmer, T. J., et al. (2019). Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. National Institutes of Health. [Link]

  • Kneuß, F., et al. (2022). Integrated and Automated High-Throughput Purification of Libraries on Microscale. SLAS TECHNOLOGY: Translating Life Sciences Innovation. [Link]

  • Sci-Hub. (2014). Organocatalyzed Cascade Aza‐Michael/Michael Addition for the Asymmetric Construction of Highly Functionalized Spiropyrazolone Tetrahydroquinolines. Chemistry – An Asian Journal. [Link]

  • Jia, H., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry, 58(14), 5395–5407. [Link]

  • Merck & Co., Inc. (2025). General Synthesis and Properties of Bridged, Fused, and Spirocyclic Azacycles via Intramolecular C–H Bond Amination. ACS Medicinal Chemistry Letters. [Link]

  • Dube, P., et al. (2019). Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology. Beilstein Journal of Organic Chemistry. [Link]

  • Various Authors. (2026). Fused and Spirocyclic Sulfones for Medicinal Chemistry via [3 + 2] Cycloaddition of Thiocarbonyl Ylide. Organic Letters. [Link]

  • Stepan, A. F., et al. (2021). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 26(7), 1947. [Link]

  • Li, J., et al. (2025). Representative azaspiro[4.5]decane in bioactive molecules, and work design. ResearchGate. [Link]

  • Figshare. (n.d.). 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry. [Link]

  • Chen, J., et al. (2014). One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. Organic & Biomolecular Chemistry, 12(39), 7698-702. [Link]

  • Wunberg, T., et al. (2020). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

  • Tang, J., et al. (2023). Advances in the Synthesis of Azaspiro[4.5]trienones. ResearchGate. [Link]

Sources

Strategies to reduce DNA damage and cytotoxicity of diazaspiro PARP inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Mitigating DNA Damage and Cytotoxicity in Experimental Settings

Welcome to the technical support center for researchers working with diazaspiro PARP inhibitors. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of your experiments. Our focus is on providing scientifically grounded strategies to minimize DNA damage and cytotoxicity, ensuring the integrity and success of your research.

Introduction to Diazaspiro PARP Inhibitors and the Challenge of Toxicity

Poly(ADP-ribose) polymerase (PARP) inhibitors are at the forefront of targeted cancer therapy, particularly for tumors with deficiencies in homologous recombination (HR) repair, such as those with BRCA1/2 mutations.[1][2][3] The mechanism of action, known as synthetic lethality, involves the inhibition of PARP-mediated single-strand break (SSB) repair.[3][4] When these unrepaired SSBs are encountered during DNA replication, they are converted into highly toxic double-strand breaks (DSBs).[4][5] In HR-deficient cells, these DSBs cannot be accurately repaired, leading to genomic instability and cell death.[6]

A critical aspect of PARP inhibitor efficacy is the concept of "PARP trapping," where the inhibitor not only blocks the catalytic activity of PARP but also traps the PARP enzyme on the DNA at the site of damage.[7][8][9] This PARP-DNA complex is a physical obstacle to DNA replication and is a major contributor to the inhibitor's cytotoxicity.[5][9] While potent PARP trapping enhances anti-tumor activity, it can also lead to significant toxicity in healthy cells, particularly those that are rapidly dividing, such as hematopoietic stem cells, causing dose-limiting toxicities like myelosuppression.[7][10]

The diazaspiro core represents a chemical modification to the traditional PARP inhibitor structure, such as in olaparib, aimed at modulating these effects. Research has shown that certain diazaspiro-containing analogues can maintain high affinity for PARP-1 and effective catalytic inhibition while inducing less DNA damage and cytotoxicity compared to their parent compounds.[11][12] This suggests a potential decoupling of potent PARP inhibition from excessive DNA damage, offering a wider therapeutic window.[11]

This guide will address common challenges and questions related to the use of diazaspiro PARP inhibitors, with a focus on strategies to reduce unintended DNA damage and cytotoxicity in your experimental models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which diazaspiro PARP inhibitors are designed to reduce cytotoxicity compared to other PARP inhibitors?

A1: The central hypothesis is that the diazaspiro core alters the inhibitor's interaction with the PARP-DNA complex. While still potently inhibiting the catalytic activity of PARP, certain diazaspiro analogues have been shown to have a reduced capacity to "trap" the PARP enzyme on DNA.[11] This reduction in PARP trapping is thought to be the key to decreased DNA damage and, consequently, lower cytotoxicity, even in cell lines that are sensitive to PARP inhibitors.[11]

Q2: I'm observing significant cytotoxicity in my non-cancerous control cell line. What could be the cause?

A2: This is a common issue. While PARP inhibitors are designed to be selectively toxic to HR-deficient cells, they can still impact healthy cells, especially at higher concentrations. Potential causes include:

  • High PARP Trapping Potency: The specific diazaspiro analogue you are using may still possess significant PARP trapping ability.

  • Off-Target Effects: Some PARP inhibitors have been shown to inhibit other kinases, which could contribute to cytotoxicity.[13][14]

  • Cell Line Sensitivity: Even "normal" cell lines can have varying sensitivities to DNA damaging agents.

  • High Concentration: The concentration of the inhibitor may be too high for your specific cell line.

Q3: How can I experimentally distinguish between catalytic inhibition and PARP trapping?

A3: Several assays can be used to differentiate these two mechanisms:

  • Catalytic Inhibition Assays: These typically measure the production of poly(ADP-ribose) (PAR) chains. ELISA-based or AlphaLISA® assays are common formats.[8]

  • PARP Trapping Assays: These assays are designed to quantify the amount of PARP enzyme bound to DNA. A common method is the PARPtrap™ assay, which measures the inhibitor's ability to keep PARP1 or PARP2 bound to a DNA probe.[8][15] Another approach involves cell fractionation to isolate chromatin-bound PARP1, followed by immunofluorescence or Western blotting.[16][17]

Q4: Can combination therapies help reduce the toxicity of diazaspiro PARP inhibitors while maintaining efficacy?

A4: Yes, this is a key area of research. The goal is often to use lower, less toxic doses of the PARP inhibitor in combination with another agent that sensitizes cancer cells to its effects. Promising combinations include:

  • DNA Damage Response (DDR) Inhibitors: Combining PARP inhibitors with inhibitors of ATR or CHK1/2 can enhance anti-tumor effects by preventing DNA repair through alternative pathways.[18][19]

  • Anti-Angiogenic Agents: Agents like bevacizumab have shown synergistic effects with PARP inhibitors.[20]

  • Immunotherapy: Combining PARP inhibitors with immune checkpoint inhibitors (e.g., anti-PD-L1) is another promising strategy.[2]

  • Epigenetic Modifiers: DNA demethylating agents or HDAC inhibitors can increase the efficacy of PARP inhibitors.[9][21]

Troubleshooting Guide

Problem 1: High levels of γH2AX staining (a marker of DNA double-strand breaks) are observed in all cell lines, including wild-type controls, at low inhibitor concentrations.

Potential Cause Troubleshooting Step Rationale
Inhibitor Instability Prepare fresh stock solutions of the diazaspiro PARP inhibitor for each experiment. Verify the purity and integrity of the compound if possible.Degradation products of the inhibitor may have unexpected cytotoxic or DNA-damaging effects.
Off-Target Kinase Inhibition Profile your inhibitor against a panel of kinases known to be involved in DNA damage repair.[13]Some PARP inhibitors have off-target effects on kinases like DYRK1A or CDK16, which could contribute to DNA damage.[14]
High PARP Trapping Perform a PARP trapping assay to quantify the trapping potential of your specific diazaspiro analogue and compare it to known high- and low-trapping inhibitors (e.g., talazoparib vs. veliparib).[15]Even within the diazaspiro class, trapping potency can vary. Understanding this property is crucial for interpreting cytotoxicity data.
Cell Culture Conditions Ensure that cell culture media and supplements are fresh and that cells are not under stress from other factors (e.g., mycoplasma contamination, high passage number).Stressed cells may be more susceptible to DNA damage.

Problem 2: The diazaspiro PARP inhibitor shows lower than expected efficacy in a known BRCA-deficient cell line.

Potential Cause Troubleshooting Step Rationale
Reduced PARP Trapping While desirable for reducing toxicity, very low trapping may compromise efficacy in some contexts. Compare the efficacy of your inhibitor with a known potent trapper.The cytotoxic effect of PARP inhibitors is strongly correlated with their ability to trap PARP on DNA.[9]
Drug Efflux Use an inhibitor of drug efflux pumps (e.g., verapamil for P-glycoprotein/ABCB1) in a co-treatment experiment to see if efficacy is restored.[20]Overexpression of efflux pumps can reduce the intracellular concentration of the PARP inhibitor, leading to resistance.[20]
Reversion Mutations Sequence the BRCA gene in your cell line to check for secondary mutations that may restore its function.Reversion mutations that restore the open reading frame of BRCA1/2 are a known mechanism of resistance to PARP inhibitors.[22]
HR Restoration Investigate the expression and localization of proteins involved in homologous recombination, such as RAD51. Loss of factors that suppress HR (e.g., 53BP1) can also lead to resistance.[6]Cells can develop resistance by restoring their ability to perform homologous recombination, even in the absence of functional BRCA.[22]

Problem 3: Inconsistent results in cytotoxicity assays (e.g., MTT, LDH).

Potential Cause Troubleshooting Step Rationale
Assay Interference Run a control with the inhibitor in cell-free media to check for direct interaction with the assay reagents.Some compounds can directly reduce MTT or interfere with the LDH enzyme, leading to false readings.
Timing of Assay Perform a time-course experiment to determine the optimal endpoint for your specific cell line and inhibitor.Cytotoxic effects can be delayed. Measuring too early may underestimate the effect, while measuring too late may be confounded by secondary effects.
Choice of Assay Use multiple, mechanistically different assays to confirm your results (e.g., a metabolic assay like MTT, a membrane integrity assay like LDH, and a direct cell counting method).[23][24][25]Different assays measure different aspects of cell health and can give complementary information.
Cell Seeding Density Optimize the cell seeding density to ensure that cells are in the exponential growth phase during the experiment.Confluent or sparse cultures can respond differently to cytotoxic agents.

Visualizing the Mechanisms

To better understand the concepts discussed, here are diagrams illustrating the key pathways and experimental workflows.

Mechanism of PARP Inhibition and Cytotoxicity cluster_0 Normal Cell (HR Proficient) cluster_1 HR-Deficient Cell + PARP Inhibitor A DNA Single-Strand Break (SSB) B PARP Binds to SSB A->B C PARP Catalytic Activity (PARylation) B->C D Recruitment of Repair Proteins C->D E SSB Repair D->E F DNA Single-Strand Break (SSB) G PARP Binds to SSB F->G H PARP Inhibitor Blocks Catalytic Activity G->H I PARP Trapping on DNA G->I Trapping Effect J Replication Fork Collapse H->J I->J K DNA Double-Strand Break (DSB) J->K L Failed HR Repair K->L M Genomic Instability & Cell Death L->M

Caption: Mechanism of PARP inhibitor-induced synthetic lethality.

Experimental Workflow: Assessing Cytotoxicity and DNA Damage cluster_assays Endpoint Assays Start Seed Cells (Cancer & Control Lines) Treat Treat with Diazaspiro PARP Inhibitor (Dose-Response) Start->Treat Incubate Incubate (Time-Course) Treat->Incubate Cytotoxicity Cytotoxicity Assays (MTT, LDH, etc.) Incubate->Cytotoxicity DNA_Damage DNA Damage Assays (γH2AX Staining) Incubate->DNA_Damage PARP_Trapping PARP Trapping Assay (Immunofluorescence) Incubate->PARP_Trapping Analysis Data Analysis: - IC50 Calculation - Quantify DNA Damage - Correlate Trapping with Cytotoxicity Cytotoxicity->Analysis DNA_Damage->Analysis PARP_Trapping->Analysis

Caption: Workflow for evaluating diazaspiro PARP inhibitors.

Key Experimental Protocols

Protocol 1: Immunofluorescence Staining for γH2AX

This protocol is for assessing the induction of DNA double-strand breaks.

  • Cell Seeding: Seed cells on glass coverslips in a 24-well plate at a density that will result in 60-70% confluency at the time of fixation.

  • Treatment: The next day, treat cells with the diazaspiro PARP inhibitor at various concentrations for the desired time (e.g., 24 hours). Include a positive control (e.g., etoposide) and a vehicle control.

  • Fixation: Wash cells twice with PBS. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash cells three times with PBS. Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.

  • Primary Antibody Incubation: Incubate with anti-phospho-Histone H2A.X (Ser139) antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash cells three times with PBST.

  • Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.

  • Mounting: Wash cells three times with PBST. Mount coverslips on microscope slides using an anti-fade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus using image analysis software.

Protocol 2: Cell Viability Assessment using MTT Assay

This protocol measures cell metabolic activity as an indicator of viability.[23]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density.

  • Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the diazaspiro PARP inhibitor. Include a vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

  • Incubation with MTT: Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 5 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Advanced Strategies to Mitigate Toxicity

1. Targeted Drug Delivery:

To reduce systemic toxicity, consider nanoparticle-based delivery systems.[26][27][28] These can be designed for passive targeting (leveraging the enhanced permeability and retention effect in tumors) or active targeting by functionalizing the nanoparticle surface with ligands that bind to receptors overexpressed on cancer cells (e.g., folate or HER2 receptors).[26][29] This approach can increase drug accumulation at the tumor site and minimize exposure to healthy tissues.[26]

2. Combination with CHK2 Inhibitors:

For mitigating hematological toxicity, a promising strategy is the co-administration of a CHK2 inhibitor. PARP inhibitor treatment can activate the ATM-CHK2-p53 pathway in normal blood cells, leading to their depletion.[30] Co-treatment with a CHK2 inhibitor can suppress this response in hematopoietic cells without compromising the anti-tumor efficacy of the PARP inhibitor in cancer cells.[30]

3. Gapped Dosing Schedules:

Instead of continuous dosing, a "gapped" or intermittent schedule can allow healthy tissues to recover from the effects of the PARP inhibitor. This strategy has been explored in clinical trials combining PARP inhibitors with other DNA-damaging agents to widen the therapeutic window.[31]

By understanding the underlying mechanisms of diazaspiro PARP inhibitors and employing these troubleshooting and mitigation strategies, researchers can enhance the precision and reliability of their experiments, ultimately contributing to the development of safer and more effective cancer therapies.

References

  • Targeted Nanocarrier-Based Drug Delivery Strategies for Improving the Therapeutic Efficacy of PARP Inhibitors against Ovarian Cancer. MDPI.
  • PARP1 Trapping by PARP Inhibitors Drives Cytotoxicity in Both Cancer Cells and Healthy Bone Marrow. AACR Journals.
  • Targeted Nanocarrier-Based Drug Delivery Strategies for Improving the Therapeutic Efficacy of PARP Inhibitors against Ovarian Cancer. PubMed.
  • Tumor-targeted top1 inhibitor delivery with optimized parp inhibition in advanced solid tumors: a phase i trial of gapped scheduling. Uniformed Services University.
  • Identifying Strategies to Overcoming PARP Inhibitor Resistance in Ovarian Cancer. OncLive.
  • Cytotoxicity, genotoxicity and ecotoxicity assay using human cell and environmental species for the screening of the risk
  • Strategies for the prevention or reversal of PARP inhibitor resistance. Taylor & Francis Online.
  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP). BPS Bioscience.
  • Replication-induced DNA damage after PARP inhibition causes G2 delay, and cell line-dependent apoptosis, necrosis and multinucle
  • Active Targeted Nanoparticles for Delivery of Poly(ADP-ribose) Polymerase (PARP) Inhibitors. Semantic Scholar.
  • (PDF) Active Targeted Nanoparticles for Delivery of Poly(ADP-ribose) Polymerase (PARP) Inhibitors: A Preliminary Review.
  • Clinical approaches to overcome PARP inhibitor resistance. PMC - NIH.
  • Enhancing the Cytotoxic Effects of PARP Inhibitors with DNA Demethylating Agents – A Potential Therapy for Cancer. PMC - NIH.
  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PMC - NIH.
  • A Review on DNA Repair Inhibition by PARP Inhibitors in Cancer Therapy. SciSpace.
  • PARP and CHK inhibitors interact to cause DNA damage and cell death in mammary carcinoma cells. Taylor & Francis Online.
  • CHK2 inhibition provides a strategy to suppress hematological toxicity
  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity.
  • Analysis of PARP inhibitor toxicity by multidimensional fluorescence microscopy reveals mechanisms of sensitivity and resistance. PMC - NIH.
  • Update on Combination Str
  • Combined strategies with PARP inhibitors for the treatment of BRCA wide type cancer. Frontiers.
  • Cytotoxicity Assays: Essential Tools for Assessing Drug Toxicity and Cellular Health. News-Medical.net.
  • Cytotoxicity Assay: A Tool for Assessing Cell Damage and Toxicity. baseclick GmbH.
  • Setting a Trap for PARP1 and PARP2. BPS Bioscience.
  • A novel assay for PARP-DNA trapping provides insights into the mechanism of action (MoA) of clinical PARP inhibitors (PARPi).
  • Cytotoxicity Assays. Thermo Fisher Scientific - US.
  • Combination strategies with PARP inhibitors in BRCA-mutated triple-negative breast cancer: overcoming resistance mechanisms. PMC - PubMed Central.
  • Cytotoxicity assay kits and cell viability assay kits. Abcam.
  • Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. NIH.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research, London.
  • PARP Inhibitors: Clinical Limitations and Recent
  • Mechanism of action of PARPi and FDA approvals in different cancers.
  • Mechanisms of Resistance to PARP Inhibitors—Three and Counting. Cancer Discovery.

Sources

Technical Support Center: Lead Optimization of Diazaspiro-Based Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers engaged in the lead optimization of diazaspiro-based antibacterial agents. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols designed to address common challenges encountered during the iterative process of refining lead compounds. Our goal is to provide not just procedural steps, but also the underlying scientific rationale to empower your decision-making and accelerate your path to a viable clinical candidate.

Section 1: Foundational Concepts & Initial Optimization Strategy

This section addresses preliminary questions that form the basis of a lead optimization campaign for diazaspiro compounds.

Q1: Our team has identified a novel diazaspiro-based hit. What are the critical first steps in the lead optimization cascade?

A1: The initial phase of lead optimization is about systematically assessing and improving the compound's properties in an iterative cycle. The primary goal is to enhance potency and selectivity while establishing a preliminary safety and drug-like profile. A misstep here can lead to wasted resources on a non-viable scaffold.[1][2]

The immediate priorities are:

  • Confirm On-Target Activity: If the initial screen was phenotypic (i.e., showed bacterial killing), the first step is to identify the molecular target. For spiro-based compounds, common targets include DNA gyrase and topoisomerase IV. Target validation is crucial to avoid pursuing compounds with non-specific or promiscuous activity.

  • Establish a Baseline Profile: Characterize your hit compound across three core areas: Potency , Safety , and ADME (Absorption, Distribution, Metabolism, and Excretion). This baseline is the benchmark against which all future analogs will be measured.

  • Develop an SAR Strategy: Begin building a Structure-Activity Relationship (SAR) model. This involves synthesizing a small, focused library of analogs with modifications at chemically tractable positions on the diazaspiro core to understand which structural features are critical for activity.[1]

Below is a workflow diagram illustrating this initial iterative cycle.

Lead_Optimization_Cycle cluster_0 Iterative Optimization Engine Design Design Synthesize Synthesize Design->Synthesize Test Test Synthesize->Test Analyze Analyze Test->Analyze Analyze->Design Candidate Preclinical Candidate Analyze->Candidate Criteria Met? Initial_Hit Hit Compound Identified Baseline_Profile Establish Baseline Profile (Potency, Safety, ADME) Initial_Hit->Baseline_Profile Baseline_Profile->Design Initiate SAR Gram_Negative_Troubleshooting Start High MIC vs. Gram-Negatives Permeability Poor Permeability? Start->Permeability Efflux Efflux Pump Substrate? Start->Efflux Target Different Target Isoform? Start->Target Solution_Perm Modify Scaffold: - Add amines - Reduce MW/TPSA Permeability->Solution_Perm Solution_Efflux Test with Efflux Pump Inhibitor (e.g., PAβN) Efflux->Solution_Efflux Solution_Target Test against isolated Gyrase/Topo IV enzymes from both species Target->Solution_Target

Sources

Purification techniques for polar spirocyclic compounds in laboratory scale

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the laboratory-scale purification of polar spirocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges posed by these structurally complex and highly polar molecules. Instead of a rigid protocol, this resource provides a series of frequently asked questions and troubleshooting scenarios to navigate the complexities of their purification.

Spirocyclic compounds, characterized by their shared central carbon atom linking two rings, are of immense interest in medicinal chemistry due to their rigid three-dimensional structures.[1] When these scaffolds are decorated with polar functional groups (e.g., hydroxyls, amines, carboxylic acids), their purification becomes a significant bottleneck, demanding nuanced approaches beyond standard chromatographic methods. This guide explains the causality behind experimental choices to empower you to develop robust and effective purification strategies.

Frequently Asked Questions (FAQs)

Q1: My polar spirocyclic compound either streaks at the baseline in normal-phase or elutes in the void volume in reversed-phase. Where do I start?

This is the classic dilemma for highly polar molecules. Your compound has minimal affinity for nonpolar stationary phases (like C18) and excessively strong affinity for polar stationary phases (like silica).[2][3]

Initial Strategy: Your starting point should be to assess alternative chromatography modes that are specifically designed for polar analytes. The two primary techniques to consider are:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (similar to normal-phase) but with a reversed-phase type mobile phase (high organic, low aqueous).[4] It operates by partitioning the analyte into a water-enriched layer on the surface of the stationary phase, making it ideal for compounds that are too polar for reversed-phase.[4][5]

  • Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, often with a polar co-solvent like methanol.[6] It is highly effective for a wide range of polar compounds and is particularly powerful for chiral separations.[7][8] Its low viscosity mobile phase allows for faster, more efficient separations with reduced solvent consumption.[9]

The workflow below provides a high-level decision-making process.

G compound Assess Compound Properties is_chiral Is the compound chiral? compound->is_chiral is_ionic Is the compound an acid or base? is_chiral->is_ionic No sfc Prioritize SFC (excellent for chiral) is_chiral->sfc Yes is_very_polar Elutes in void in RP-HPLC? is_ionic->is_very_polar No iex Consider Ion-Exchange (IEX) or modified RP/NP is_ionic->iex Yes hilic Consider HILIC / Aq. NP is_very_polar->hilic Yes rp Standard RP-HPLC (with polar-endcapped column) is_very_polar->rp No, moderate polarity np Modified Normal-Phase (with additives) hilic->np Alternative

Caption: High-level selection workflow for purification.
Q2: How do I select a stationary phase and mobile phase for HILIC?

In HILIC, retention increases as the amount of organic solvent (typically acetonitrile) in the mobile phase increases—the opposite of reversed-phase.[4]

  • Stationary Phases: Bare silica is a common starting point. Other popular choices include diol, cyano, and amino-propyl bonded phases, which offer different selectivities.[4][10] Amino columns, for instance, can be particularly effective for separating carbohydrates or other highly polar, neutral molecules.[5]

  • Mobile Phases: The most common mobile phase is a mixture of acetonitrile (ACN) and water (or an aqueous buffer). Typically, gradients are run from high ACN (e.g., 95%) to lower ACN concentrations to elute compounds.[4] The aqueous portion often contains a buffer (e.g., ammonium formate or ammonium acetate) to control pH and improve peak shape, especially for ionizable compounds.

Q3: My spirocycle is a polar amine and shows severe peak tailing. What causes this and how can I fix it?

Peak tailing for basic compounds like amines in both normal-phase and reversed-phase chromatography is often caused by strong, non-specific interactions with acidic silanol groups (Si-OH) on the surface of silica-based stationary phases.[11] This leads to poor peak shape and reduced resolution.

Solutions:

  • Mobile Phase Additives (Normal-Phase): Add a small amount of a basic modifier to your eluent to compete with your analyte for the active silanol sites. A stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in the final mobile phase (e.g., in dichloromethane), can be very effective.[12]

  • Mobile Phase Additives (Reversed-Phase): Use a buffer to control the pH. For a basic amine, using a low pH mobile phase (e.g., with 0.1% formic acid or trifluoroacetic acid) will protonate the amine to a single ionic species, which often results in sharper peaks.

  • Ion-Exchange Chromatography (IEX): If the compound is strongly basic, IEX is an excellent option.[13] In cation-exchange chromatography, the stationary phase is negatively charged (e.g., with sulfopropyl groups) and retains the positively charged (protonated) amine. Elution is then achieved by increasing the salt concentration or changing the pH of the mobile phase.[14] This technique separates molecules based on their charge, making it highly selective for amines.[15][16]

Troubleshooting Guide: Specific Issues & Solutions

Issue 1: My compound is unstable on silica gel.

Diagnosis: Before attempting a large-scale column, spot your compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots or significant streaking that wasn't present initially, your compound may be degrading on the silica.[12]

Solutions:

  • Deactivate the Silica: Silica gel is acidic and can be "deactivated" to reduce its reactivity. This can be done by flushing the packed column with a solvent system containing a small amount of a base like triethylamine (1-2%) before loading the sample.[17]

  • Alternative Stationary Phases: Consider less acidic stationary phases.

    • Alumina: Can be basic, neutral, or acidic depending on the grade and is a good alternative for acid-sensitive compounds.

    • Florisil®: A magnesium silicate-based adsorbent that can be gentler than silica.[12]

  • Solid-Phase Extraction (SPE): For rapid purification of unstable compounds, a C18 SPE cartridge can be a faster and gentler alternative to a full preparative HPLC run, significantly reducing exposure time to potentially harsh conditions.[18]

Protocol: Deactivating a Silica Gel Column
  • Pack the Column: Dry or slurry pack your flash column with silica gel as you normally would.

  • Prepare Deactivating Solvent: Create a solvent mixture identical to your initial, low-polarity elution solvent, but add 1-2% triethylamine or ammonium hydroxide.

  • Flush the Column: Pass 2-3 column volumes of the deactivating solvent through the packed column. This neutralizes the most acidic sites.

  • Equilibrate: Flush the column with 2-3 column volumes of your starting elution solvent (without the basic additive) to remove any excess base.

  • Load and Run: Load your sample and run the chromatography as planned.

Issue 2: My chiral spirocyclic compound needs to be resolved into enantiomers.

Diagnosis: Standard achiral chromatography (NP, RP, HILIC) will not separate enantiomers. You require a chiral environment, which is typically achieved by using a Chiral Stationary Phase (CSP).[19]

Solutions:

  • Supercritical Fluid Chromatography (SFC): This is often the preferred technique for preparative chiral separations in the pharmaceutical industry.[8][9] It is faster, uses less organic solvent, and is compatible with a wide range of polysaccharide-based CSPs (e.g., those based on cellulose or amylose derivatives) that are effective for many spirocyclic structures.[8][20]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is also a very powerful and widely used method.[21] The same polysaccharide-based CSPs used in SFC are available for HPLC and can be operated in normal-phase, polar organic, or reversed-phase modes. The choice of mobile phase can dramatically alter the selectivity.

Comparison of Chiral Purification Techniques
FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)
Primary Mobile Phase Supercritical CO₂ with organic modifier (e.g., MeOH)Organic solvents (NP) or aqueous-organic mixtures (RP)
Speed Very Fast (low viscosity of mobile phase)[7]Moderate to Slow
Solvent Consumption Low (CO₂ is recycled)[9]High, especially in preparative scale
Cost Higher initial instrument cost, lower operational cost[21]Lower initial instrument cost, higher operational cost
Best For High-throughput screening, preparative scale, "green" chemistry[6]Well-established methods, analytical and preparative scale
Limitations May have solubility issues for very polar, ionic compounds[22]High backpressure, higher solvent disposal costs
Issue 3: I have poor separation between my spirocyclic compound and a similarly polar impurity.

Diagnosis: The chosen stationary phase and mobile phase combination does not offer sufficient selectivity to resolve the two compounds, even though they may have different Rf values on a TLC plate.[23]

Solutions:

  • Optimize the Mobile Phase:

    • Change Solvent Selectivity: Instead of just increasing or decreasing the polarity (e.g., more ethyl acetate in hexane), try switching to solvents with different chemical properties. For example, replacing ethyl acetate (a hydrogen-bond acceptor) with dichloromethane (a dipole) can alter the interactions with the stationary phase and improve separation.[23]

    • Use a Gradient: A shallow solvent gradient, where the polarity is increased very slowly over the course of the elution, can significantly improve the resolution of closely eluting compounds.[12]

  • Change the Stationary Phase: If mobile phase optimization fails, the stationary phase chemistry is the next variable to change. If you are using silica, try a cyano- or diol-bonded phase. These offer different polar interactions and can provide the selectivity needed.[24] In reversed-phase, switching from a C18 to a phenyl-hexyl or embedded polar group (EPG) column can provide alternative selectivity for polar analytes.[17]

G start Poor Peak Shape (Tailing) check_compound Is compound acidic or basic? start->check_compound check_overload Is the column overloaded? check_compound->check_overload No (Neutral) add_modifier Add mobile phase modifier (e.g., TFA for acid, NH4OH for base) check_compound->add_modifier Yes reduce_load Reduce sample load check_overload->reduce_load Yes check_column Is the column voided or old? check_overload->check_column No use_buffer Use a buffered mobile phase (RP-HPLC) add_modifier->use_buffer Alternative replace_column Replace column check_column->replace_column Yes

Caption: Troubleshooting logic for amine/acid peak tailing.

References

  • ResearchGate. (2025). Chiral Separation of Spiro-compounds and Determination Configuration. Available at: [Link]

  • University of Rochester, Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available at: [Link]

  • PubMed. (2010). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Available at: [Link]

  • Chromatography Today. How Good is SFC for Polar Analytes? Available at: [https://www.chromatographytoday.com/news/sfc-sfe-preparative/3 SFC/how-good-is-sfc-for-polar-analytes/32178]([Link] SFC/how-good-is-sfc-for-polar-analytes/32178)

  • Wikipedia. Reversed-phase chromatography. Available at: [Link]

  • Wikipedia. Aqueous normal-phase chromatography. Available at: [Link]

  • ResearchGate. (2015). Why is normal phase chromatography good for use on polar analytes? Available at: [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification? Available at: [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]

  • TMP Universal. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. Available at: [Link]

  • Teledyne LABS. What is Supercritical Fluid Chromatography (SFC) Chromatography? Available at: [Link]

  • Phenomenex. Supercritical Fluid Chromatography (SFC) Columns. Available at: [Link]

  • PubMed. [Development progress of stationary phase for supercritical fluid chromatography and related application in natural products]. Available at: [Link]

  • PubMed. (2013). Preparative separation of spirobisnaphthalenes from endophytic fungus Berkleasmium sp. Dzf12 by high-speed counter-current chromatography. Available at: [Link]

  • Taylor & Francis Online. Reversed-phase chromatography – Knowledge and References. Available at: [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available at: [Link]

  • Master Organic Chemistry. (2016). Natural Product Isolation (2) - Purification Techniques, An Overview. Available at: [Link]

  • The Analytical Scientist. (2016). Purification of polar compounds. Available at: [Link]

  • RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Available at: [Link]

  • Cytiva. Reversed Phase Chromatography. Available at: [Link]

  • IntechOpen. (2018). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Available at: [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. Available at: [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. Available at: [Link]

  • LCGC International. (2010). New Horizons in Reversed-Phase Chromatography. Available at: [Link]

  • Royal Society of Chemistry. (2021). Catalytic enantioselective synthesis of chiral spirocyclic 1,3-diketones via organo-cation catalysis. Available at: [Link]

  • GSC Online Press. (2025). Ion exchange chromatography: A comprehensive review. Available at: [Link]

  • Syngene. (2025). Solving Prep-HPLC Challenges in Early Drug Discovery: Efficient Purification of Unstable Prodrugs via C18 SPE. Available at: [Link]

  • PMC - NIH. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Available at: [Link]

  • OER Commons. (2015). Ion-Exchange Chromatography. Available at: [Link]

Sources

Overcoming low reactivity in the synthesis of N-1 monosubstituted hydantoins

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for hydantoin synthesis. As a Senior Application Scientist, I've designed this guide to provide field-proven insights and practical solutions for researchers, scientists, and drug development professionals. This resource addresses the common and often frustrating challenge of achieving selective N-1 monosubstitution on the hydantoin ring, a frequent hurdle in medicinal chemistry and organic synthesis.

The core difficulty arises from the inherent chemical nature of the hydantoin scaffold. The proton on the N-3 nitrogen is more acidic than the one on N-1, making the N-3 position the default site for substitution under many standard basic conditions.[1][2] This guide provides a structured approach to overcoming this low reactivity at the N-1 position and achieving your desired regioselectivity.

Troubleshooting Guide: Overcoming Low Reactivity and Poor Selectivity

This section is structured in a question-and-answer format to directly address specific experimental issues.

Issue 1: Poor or No Reaction at the N-1 Position

Q1.1: I'm trying to alkylate my hydantoin at the N-1 position with an alkyl halide, but I'm getting very low conversion or only recovering my starting material. What's going wrong?

This is a classic reactivity problem. The N-1 position is an imide nitrogen, which is significantly less nucleophilic than the N-3 amide nitrogen. Standard conditions that work for N-3 alkylation are often insufficient for N-1.

Causality & Solution:

The choice of base and solvent is critical for deprotonating the N-1 position effectively to initiate the reaction. Weaker bases like potassium carbonate (K₂CO₃) or even sodium hydride (NaH) in some contexts may not be strong enough to generate a sufficient concentration of the N-1 anion, especially if the N-3 position is also available for deprotonation.

Recommended Actions:

  • Employ Stronger, Non-Nucleophilic Bases: For direct N-1 selective alkylation, potassium bases such as potassium tert-butoxide (tBuOK) or potassium hexamethyldisilazide (KHMDS) are highly effective.[1][2] These bulky bases can selectively deprotonate the N-1 position, leading to good yields of the N-1 monomethylated product.[1]

  • Optimize Your Solvent: Anhydrous polar aprotic solvents are essential. Tetrahydrofuran (THF) is an excellent choice when using potassium bases.[1][2] For reactions with NaH, anhydrous N,N-dimethylformamide (DMF) is often used, but success is highly dependent on the substrate.[3]

  • Consider Phase-Transfer Catalysis (PTC): PTC can be a highly efficient and cost-effective method for alkylation. Using a catalyst like tetrabutylammonium bromide (TBAB) with aqueous potassium hydroxide (KOH) or sodium hydroxide (NaOH) can facilitate the reaction under mild conditions.[4][5][6]

Issue 2: Incorrect Regioselectivity - Exclusive N-3 Substitution

Q2.1: My reaction is working, but I'm exclusively forming the N-3 substituted product. How can I force the reaction to the N-1 position?

This is the most common challenge. The higher acidity of the N-3 proton means it is preferentially removed by base, leading to substitution at that site.[1][2] To achieve N-1 selectivity, you must either find conditions that favor N-1 reaction kinetically or thermodynamically, or you must physically block the N-3 position.

Recommended Strategies:

  • Direct N-1 Selective Conditions (for Alkylation): As detailed in Q1.1, using strong, bulky potassium bases (tBuOK, KHMDS) in THF can reverse the typical selectivity and favor the N-1 position.[1][2]

  • Copper-Catalyzed N-1 Arylation: For arylating the N-1 position, a specific catalytic system is required. While stoichiometric copper(I) oxide often leads to N-3 arylation, a system using catalytic copper(I) iodide (CuI) with trans-N,N'-dimethylcyclohexane-1,2-diamine as a ligand specifically promotes arylation at the N-1 nitrogen.[7]

  • Protecting Group Strategy: This is a robust, multi-step approach that provides excellent control. The logic is to block the reactive N-3 site, perform the desired N-1 substitution, and then remove the protecting group.[8]

    • Step 1: Block the N-3 Position: A common method is aminomethylation, for example, reacting the hydantoin with formaldehyde and morpholine to install a morpholinomethyl group at N-3.[8]

    • Step 2: Alkylate the N-1 Position: With the N-3 position blocked, you can now use standard alkylation conditions (e.g., NaH in DMF with an alkyl halide) to substitute the N-1 position.[3][8]

    • Step 3: Remove the Protecting Group: The blocking group can be removed by controlled acid or base-catalyzed hydrolysis to yield the final N-1 monosubstituted hydantoin.[8]

N3_Protection_Strategy

Issue 3: Low Yields in N-1 Arylation Reactions

Q3.1: I'm attempting a copper-catalyzed N-1 arylation, but my yields are poor. What parameters should I investigate?

Copper-catalyzed N-arylations can be sensitive to several factors. Low yields often point to catalyst deactivation, suboptimal reagents, or incompatible substrates.

Causality & Solution:

The success of these reactions hinges on the stability and activity of the copper catalyst and the nature of the arylating agent.

Recommended Actions:

  • Verify Your Catalytic System: For N-1 arylation, the combination of catalytic CuI and the ligand trans-N,N'-dimethylcyclohexane-1,2-diamine is crucial.[7] Using other copper sources or ligands may result in poor selectivity or low yield.

  • Evaluate the Arylating Agent: Aryl iodides are generally more reactive than aryl bromides in these systems.[7] If using an aryl bromide, you may need to increase reaction time or temperature.

  • Substrate Compatibility: The substitution pattern on the hydantoin ring matters. Hydantoins with bulky 5,5-disubstituents can sterically hinder the approach to the N-1 position. While the recommended catalytic system is robust, extremely hindered substrates may require longer reaction times.[7]

  • Consider Alternative Catalysts: For aryl chlorides, which are often unreactive in copper-catalyzed systems, a palladium-based catalyst may be necessary. Palladium complexes with specialized ligands like ylide-functionalized phosphines (YPhos) have been shown to effectively catalyze the arylation of hydantoins with aryl chlorides.[9]

Frequently Asked Questions (FAQs)

Q: Why is the N-3 proton more acidic than the N-1 proton in a hydantoin ring?

A: The N-3 nitrogen is flanked by one carbonyl group, making it an amide-like nitrogen. The N-1 nitrogen is flanked by two carbonyl groups, making it an imide-like nitrogen. While one might intuitively think the imide proton would be more acidic, the resulting N-3 anion is more effectively stabilized by resonance with the adjacent C-4 carbonyl group. This greater stabilization of the conjugate base makes the N-3 proton more acidic and thus more readily removed by a base.[1][2]

Hydantoin_Acidity

Q: Can I synthesize an N-1 monosubstituted hydantoin without starting from a pre-formed hydantoin ring?

A: Yes, and this is often an excellent strategy to avoid regioselectivity issues altogether. One efficient method involves a three-step route starting from an amine:[10]

  • React the desired amine (which will provide the N-1 substituent) with cyanogen bromide to form a monoalkyl/aryl cyanamide.

  • Treat this cyanamide with methyl bromoacetate in the presence of sodium hydride to form methyl N-cyano-N-alkyl/arylaminoacetate.

  • Hydrolyze and cyclize this intermediate using a strong acid (e.g., 50% H₂SO₄) to yield the target N-1 substituted hydantoin.[10]

Q: I'm using the Bucherer-Bergs reaction. Can it be modified to produce N-1 substituted hydantoins directly?

A: The classical Bucherer-Bergs reaction, which uses a ketone/aldehyde, potassium cyanide, and ammonium carbonate, is primarily used to synthesize 5,5-disubstituted hydantoins that are unsubstituted at N-1 and N-3.[11][12][13] It is not suitable for directly installing a substituent at the N-1 position. You would first need to synthesize the hydantoin core using this method and then apply one of the N-1 substitution strategies discussed in this guide.

Experimental Protocols

Protocol 1: Direct N-1 Selective Methylation Using Potassium Base

This protocol is adapted from a method demonstrated to be effective for the direct N-1 methylation of phenytoin and other hydantoins.[1][2]

Materials:

  • Hydantoin substrate (e.g., 5,5-diphenylhydantoin)

  • Potassium tert-butoxide (tBuOK) or KHMDS (1.1 eq)

  • Methyl iodide (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the hydantoin substrate.

  • Dissolve the substrate in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the potassium base (tBuOK or KHMDS) to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes.

  • Add methyl iodide dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) to isolate the N-1 methylated hydantoin.

Protocol 2: N-1 Benzylation via N-3 Protection/Deprotection

This protocol is a representative example of the protecting group strategy.[8]

Step A: N-3 Aminomethylation (Protection)

  • Dissolve the hydantoin substrate (1.0 eq) in N,N-dimethylformamide (DMF).

  • Add paraformaldehyde (1.1 eq) and morpholine (1.1 eq).

  • Stir the mixture at room temperature for 24 hours.

  • The resulting solution containing the crude 3-(N-morpholinomethyl)-hydantoin can often be used directly in the next step after confirming formation via TLC.

Step B: N-1 Benzylation

  • To the DMF solution from Step A, add sodium hydride (NaH, 60% dispersion in oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir until hydrogen evolution ceases (approx. 30-60 minutes).

  • Add benzyl chloride (1.1 eq) dropwise.

  • Allow the reaction to stir at room temperature for 24 hours.

Step C: Deprotection

  • Evaporate the DMF under reduced pressure.

  • Wash the residue with hexane to remove mineral oil.

  • Add 3N aqueous sodium hydroxide (NaOH) and stir vigorously for 1-2 hours at room temperature to hydrolyze the N-3 protecting group.

  • Acidify the aqueous solution with concentrated hydrochloric acid (HCl) to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize from a suitable solvent (e.g., benzene-hexane) to obtain the pure 1-benzyl-hydantoin.[8]

Data Summary: Conditions for N-1 Substitution
MethodTarget SubstitutionKey Reagents & ConditionsSelectivityCommon SubstratesReference
Direct Alkylation N-1 AlkyltBuOK or KHMDS, Alkyl Halide, THF, 0°C to RTHigh for N-1Phenytoin, various hydantoins[1][2]
Copper-Catalyzed Arylation N-1 ArylCuI (cat.), trans-N,N'-dimethylcyclohexane-1,2-diamine, Aryl Iodide, BaseHigh for N-15,5-disubstituted hydantoins[7]
Protection Strategy N-1 Alkyl/Aryl1. Formaldehyde, Morpholine2. NaH, R-X, DMF3. HydrolysisExcellent (controlled)General applicability[8]
Palladium-Catalyzed Arylation N-1 ArylPd-YPhos complex, Aryl Chloride, BaseHigh for N-1N-protected hydantoins[9]

References

  • Yamamoto, H., et al. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. Chemical and Pharmaceutical Bulletin, 69(4), 407-410. [Link]

  • Dandepally, S. R., et al. (2018). Copper-Mediated N-Arylations of Hydantoins. The Journal of Organic Chemistry, 83(23), 14546-14556. [Link]

  • Yamamoto, H., et al. (2021). Direct N1-Selective Alkylation of Hydantoins Using Potassium Bases. ResearchGate. [Link]

  • ResearchGate. Yields and reaction conditions of N1-alkylation of N3-substituted hydantoins 7-10. ResearchGate. [Link]

  • Soral, M., et al. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. Molecules, 23(4), 884. [Link]

  • Corral, R. A., & Orazi, O. O. (1967). New Route for 1-Substituted Hydantoins. SEDICI. [Link]

  • Soral, M., et al. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. [Link]

  • Gervasi, M. F., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. ACS Organic & Inorganic Au, 2(1), 35-41. [Link]

  • Gervasi, M. F., et al. (2022). Phase-Transfer-Catalyzed Alkylation of Hydantoins. PMC - NIH. [Link]

  • ResearchGate. Cu‐catalyzed arylation at N¹‐position of hydantoins. ResearchGate. [Link]

  • Chin, E. Z., et al. (2018). Synthesis and Characterization of Amino Acid-Derived Hydantoins. Oriental Journal of Chemistry, 34(1), 19-25. [Link]

  • Journal of Synthetic Chemistry. (2024). Multicomponent Synthesis of Hydantoins via Bucherer–Bergs Reaction. Journal of Synthetic Chemistry. [Link]

  • Kumar, S., et al. (2008). An Efficient Approach for the Synthesis of N-1 Substituted Hydantoins. Chemistry - An Asian Journal, 3(11), 1910-1916. [Link]

  • Wikipedia. Bucherer–Bergs reaction. Wikipedia. [Link]

  • Sobahi, T., et al. (2008). Phase-Transfer Catalyzed Alkylation of Hydantoin and 5-Methyl-5-Phenylhydantoin. Semantic Scholar. [Link]

  • ResearchGate. Strategies for N³‐arylation of hydantoins. ResearchGate. [Link]

  • Ziegler, D. S., et al. (2023). Palladium-Catalyzed Arylation of Hydantoins with Aryl Chlorides Enabled by Ylide-Functionalized Phosphines (YPhos). ACS Catalysis, 13(10), 6933-6939. [Link]

  • Bsoul, O., et al. (2024). Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog. Chemical Communications. [Link]

  • Le, T. H. T., et al. (2025). Sequential two-step, one-pot microwave-assisted Urech synthesis of 5-monosubstituted hydantoins from L-amino acids in water. RSC Advances, 15(1), 1-8. [Link]

  • Organic Chemistry Portal. Hydantoin synthesis. Organic Chemistry Portal. [Link]

  • Bsoul, O., et al. (2024). Regioselective N1-ribosylation of hydantoin: synthesis and properties of the first contracted uridine analog. RSC Publishing. [Link]

  • Corral, R. A., et al. (1973). Substitution in the hydantoin ring. Part VIII. Alkylation. Journal of the Chemical Society, Perkin Transactions 1, 1482-1484. [Link]

  • SRR Publications. (2023). Novel new research strategies of hydantoin derivatives: A review. SRR Publications. [Link]

  • Singh, M. S., & Chowdhury, S. (2021). Designed Synthesis of Diversely Substituted Hydantoins and Hydantoin-Based Hybrid Molecules. The Chemical Record, 21(4), 844-863. [Link]

  • Soral, M., et al. (2018). The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity. MDPI. [Link]

  • Andersen, T. L., et al. (2020). Cu-catalyzed N-3-Arylation of Hydantoins Using Diaryliodonium Salts. Organic Letters, 22(7), 2779-2783. [Link]

  • Gennari, C., et al. (2011). Synthesis and Conformational Analysis of Hydantoin-Based Universal Peptidomimetics. The Journal of Organic Chemistry, 76(15), 6046-6056. [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

  • Wang, H., et al. (2015). Mild and Practical Method for the Synthesis of Sterically Hindered 5,5-Disubstituted Hydantoins with CO2. ResearchGate. [Link]

  • Wang, Z., et al. (2022). Enantioselective synthesis of hydantoins by chiral acid-catalysed condensation of glyoxals and ureas. Chemical Science, 13(28), 8448-8453. [Link]

Sources

Technical Support Center: Enhancing Metabolic Stability of Spiro[3.3]heptane Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. The spiro[3.3]heptane motif has emerged as a valuable bioisostere for phenyl rings and other cyclic systems, offering a unique three-dimensional architecture that can improve physicochemical properties and unlock novel intellectual property space.[1][2][3] However, like any scaffold, its journey from hit to candidate can be challenged by metabolic instability.

This guide is designed to provide you with expert insights and actionable protocols to diagnose, troubleshoot, and resolve metabolic stability issues encountered during your experiments. We will move beyond simple step-by-step instructions to explain the underlying biochemical rationale, helping you make informed decisions in your compound design and optimization efforts.

Section 1: Foundational Concepts & Frequently Asked Questions

This section addresses high-level questions regarding the metabolic profile of spiro[3.3]heptane frameworks.

Question 1: Is the spiro[3.3]heptane core inherently metabolically stable?

Answer: Generally, yes. The spiro[3.3]heptane core is an sp³-rich, strained aliphatic system. The high ring strain contributes to increased bond strength, which can render the carbon-hydrogen bonds less susceptible to oxidative metabolism by Cytochrome P450 (CYP) enzymes compared to more flexible acyclic or less strained cyclic systems.[4] Increasing the fraction of sp³ carbons (Fsp³) in a molecule is a known strategy to enhance metabolic stability.[3][5]

However, "inherently stable" does not mean "invulnerable." The overall metabolic fate of a drug candidate is dictated by the entire molecular structure, not just a single fragment. The presence of activating groups, the specific substitution pattern on the spirocycle, and the overall lipophilicity of the molecule can create metabolic "hotspots" on or near the spiro[3.3]heptane core.

Question 2: What are the most common metabolic pathways for spiro[3.3]heptane-containing compounds?

Answer: The primary metabolic pathway of concern for such aliphatic systems is oxidation , mediated predominantly by CYP enzymes in the liver.[6] For a spiro[3.3]heptane framework, this typically manifests as hydroxylation at one of the methylene (-CH₂-) positions.

The exact site of oxidation is influenced by several factors:

  • Steric Accessibility: Less sterically hindered positions are more likely to be attacked.

  • Electronic Activation: Proximity to electron-withdrawing or -donating groups can influence the reactivity of adjacent C-H bonds.

  • Position Relative to CYP Binding Elements: The orientation of the molecule within the CYP active site will expose specific regions to the heme-oxo catalytic center.

While less common for the core itself, if the spiro[3.3]heptane is part of a larger molecule with other functional groups (e.g., esters, amides), hydrolysis and conjugation (Phase II metabolism) can also occur elsewhere in the molecule.

Question 3: My spiro[3.3]heptane analogue shows lower metabolic stability than the phenyl-containing parent compound. Why would this happen?

Answer: This is a crucial and not uncommon observation. While replacing a "flat" aromatic ring with a 3D saturated scaffold is a valid strategy to escape planarity and potentially avoid aromatic oxidation, it can sometimes introduce new liabilities.[7] A study involving the replacement of a meta-substituted phenyl ring in the drug Sonidegib with a spiro[3.3]heptane core resulted in reduced metabolic stability.[7] The intrinsic clearance (CLint) in human liver microsomes increased, indicating faster metabolism.[7]

Potential Reasons:

  • Unmasking of a New Metabolic Hotspot: The original phenyl ring might have been a primary metabolic site. By replacing it, you may have "unmasked" a secondary site on the spiro[3.3]heptane core or an adjacent group, which is now the most favorable position for CYP oxidation.

  • Altered Binding Geometry: The 3D shape of the spiro[3.3]heptane analogue may orient the molecule differently within the CYP active site, exposing a previously shielded C-H bond to the enzyme's catalytic machinery.

  • Increased Lipophilicity (in some contexts): While often used to modulate lipophilicity, the specific substitution can sometimes lead to an overall logD that favors partitioning into the lipophilic CYP active site, increasing the rate of metabolism.

Section 2: Troubleshooting Guide - High Clearance & Unexpected Metabolism

This section provides a logical workflow for diagnosing and addressing specific experimental problems.

Scenario 1: My in vitro microsomal stability assay shows my spiro[3.3]heptane compound has a short half-life (high intrinsic clearance).

Troubleshooting Workflow:

G cluster_0 Phase 1: Problem Identification cluster_1 Phase 2: Investigation cluster_2 Phase 3: Mitigation Strategy cluster_3 Phase 4: Validation start High In Vitro Clearance Observed (Short t½) met_id Step 1: Metabolite Identification (LC-MS/MS Analysis) start->met_id What is the metabolic pathway? confirm_structure Step 2: Confirm Metabolite Structure (NMR, Chemical Synthesis) met_id->confirm_structure M+16 (Hydroxylation) is common. Where is the site? soft_spot Metabolic 'Soft Spot' Identified? confirm_structure->soft_spot deuteration Strategy A: Deuteration (Kinetic Isotope Effect) soft_spot->deuteration Yes blocking_group Strategy B: Blocking Group (Fluorine, Methyl) soft_spot->blocking_group Yes bioisostere Strategy C: Bioisosteric Replacement (Heteroatom Introduction) soft_spot->bioisostere Yes resynthesize Synthesize New Analogues deuteration->resynthesize blocking_group->resynthesize bioisostere->resynthesize reassay Re-run Microsomal Stability Assay resynthesize->reassay end_goal Goal: Increased Metabolic Stability (Longer t½) reassay->end_goal

Caption: Workflow for troubleshooting high metabolic clearance.

Step-by-Step Guidance:

  • Confirm the Liability with Metabolite Identification: The first and most critical step is to determine where the metabolism is occurring. Incubate your compound with liver microsomes (human, rat, etc.) in the presence of the necessary cofactor, NADPH, and analyze the resulting mixture using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS).[8] Look for the appearance of new peaks corresponding to metabolites. An increase in mass of +16 Da is the classic signature of a mono-hydroxylation event.

  • Pinpoint the "Soft Spot": If you confirm hydroxylation, the next challenge is identifying the exact carbon atom that was oxidized. This can be difficult but is essential for a rational drug design approach.

    • Tandem MS (MS/MS): Fragmentation patterns can sometimes provide clues to the location of the hydroxyl group.

    • NMR Spectroscopy: If the metabolite can be isolated in sufficient quantity, 1D and 2D NMR spectroscopy are the gold standards for unambiguous structure elucidation.

    • Reference Standard Synthesis: Synthesizing potential hydroxylated isomers and comparing their chromatographic retention times and MS/MS fragmentation patterns to the observed metabolite is a powerful confirmation method.[7]

  • Implement a Mitigation Strategy: Once the metabolic soft spot is confirmed, you can employ several medicinal chemistry strategies to block this position.

    • Strategy A: Deuteration (The Kinetic Isotope Effect): Replacing the hydrogen atoms at the metabolic hotspot with deuterium (a stable, heavy isotope of hydrogen) is an elegant and minimally perturbing strategy.[9] The carbon-deuterium (C-D) bond is stronger than a carbon-hydrogen (C-H) bond due to a lower zero-point energy.[10] This difference means that CYP enzymes require more energy to break the C-D bond, slowing the rate of metabolism significantly.[11][12] This is known as the Deuterium Kinetic Isotope Effect (KIE).[10]

    • Strategy B: Introduction of a "Blocking Group": Placing a sterically small but metabolically robust group, such as fluorine or a methyl group, at or near the site of metabolism can sterically hinder the CYP enzyme from accessing the soft spot. Fluorine is often an excellent choice as it is small and highly electron-withdrawing, which can deactivate adjacent C-H bonds towards oxidation.

    • Strategy C: Bioisosteric Replacement: Consider replacing the spiro[3.3]heptane core with a heteroatom-containing analogue. For example, scaffolds like 2,6-diazaspiro[3.3]heptane or 2-oxa-6-azaspiro[3.3]heptane can serve as bioisosteres for piperazine or morpholine, respectively.[4][13] The introduction of nitrogen or oxygen atoms can drastically alter the electronic properties and metabolic profile of the ring system, often blocking metabolism at those positions.

Data Presentation: Example of a Mitigation Strategy

The table below illustrates the potential impact of deuteration on the metabolic stability of a hypothetical spiro[3.3]heptane-containing compound where the soft spot was identified at the C2 position.

CompoundModificationMicrosomal t½ (min)Intrinsic Clearance (μL/min/mg)
Parent CompoundNone15154
Analogue 1Deuteration at C2 (CD₂)7531
Analogue 2Fluorination at C2 (CF₂)>120<10

Data are hypothetical and for illustrative purposes.

Section 3: Key Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment in Liver Microsomes

This protocol provides a standardized method for determining the metabolic half-life (t½) and intrinsic clearance (CLint) of a test compound.

Objective: To quantify the rate of disappearance of a parent compound in the presence of a metabolically active enzyme system.

Materials:

  • Test Compound (10 mM stock in DMSO)

  • Pooled Liver Microsomes (e.g., human, rat) from a reputable supplier[8]

  • NADPH regenerating system (e.g., NADPH-A, NADPH-B)

  • Phosphate Buffer (e.g., 0.1 M, pH 7.4)

  • Positive Control Compounds (e.g., Verapamil for high clearance, Verapamil for low clearance)

  • Ice-cold Acetonitrile (ACN) with an internal standard for quenching

  • 96-well incubation plate and a collection plate

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare a microsomal suspension in phosphate buffer to the desired concentration (e.g., 0.5 mg/mL). Pre-warm the suspension and NADPH regenerating system to 37°C.[8]

  • Compound Addition: Add the test compound to the microsomal suspension to achieve a final concentration (typically 1 µM). The final DMSO concentration should not exceed 0.1% to avoid enzyme inhibition.[14]

  • Initiate Reaction: The metabolic reaction is initiated by adding the pre-warmed NADPH regenerating system to the wells containing the microsome-compound mixture.[8]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a well in the collection plate containing ice-cold ACN with an internal standard. This immediately stops the enzymatic reaction.[15]

  • Sample Processing: Once all time points are collected, centrifuge the collection plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.[16]

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .

    • Calculate intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein) .[15]

References

  • Title: How to Conduct an In Vitro Metabolic Stability Study Source: Vertex AI Search URL
  • Title: Spiro[3.
  • Title: Spiro[3.
  • Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.
  • Title: In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes Source: JoVE URL
  • Title: In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds Source: Thermo Fisher Scientific URL
  • Title: Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.
  • Title: Spiro[3.
  • Title: Metabolic Stability Assessed by Liver Microsomes and Hepatocytes Source: Springer Nature Experiments URL
  • Title: (PDF)
  • Title: Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs Source: Juniper Publishers URL
  • Title: The Strategic Role of Deuteration in Enhancing Metabolic Stability: A Technical Guide Source: Benchchem URL
  • Title: (PDF) Spiro[3.
  • Title: Spiro[3.
  • Title: 1.
  • Title: Deuteration as a Tool for Optimization of Metabolic Stability and Toxicity of Drugs Source: Semantic Scholar URL
  • Title: The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry Source: BLDpharm URL

Sources

Technical Support Center: Mastering the Synthesis of Diazaspiro[4.5]decane Cores

Author: BenchChem Technical Support Team. Date: January 2026

An advanced guide for researchers, scientists, and drug development professionals on the refinement of cyclization reactions for diazaspiro[4.5]decane core formation.

The diazaspiro[4.5]decane scaffold is a privileged structural motif in medicinal chemistry, prized for the three-dimensional complexity it imparts to molecules, which can lead to enhanced target specificity and improved pharmacokinetic properties.[1][2] However, the construction of this spirocyclic system is not without its challenges. The inherent ring strain and the need for precise stereochemical control demand a nuanced understanding of the underlying reaction mechanisms.

This guide serves as a technical support resource, moving beyond simple protocols to provide in-depth, field-proven insights into troubleshooting and optimizing these critical cyclization reactions. Here, we address common experimental failures and frequently asked questions, grounding our advice in established chemical principles and cutting-edge research.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of the diazaspiro[4.5]decane core. Each answer provides a causal analysis and actionable solutions.

Question 1: My cyclization reaction is resulting in low yields and a significant amount of unreacted starting material. What are the likely causes and how can I improve conversion?

Answer: Low conversion is a frequent issue that typically points to either an insufficient activation energy being supplied to the system or a deactivated catalyst/reagent. Let's break down the primary causes and solutions:

  • Inadequate Activation: The energy barrier for the ring-closing step may not be met under your current conditions.

    • Thermal Energy: The most straightforward solution is to increase the reaction temperature. A systematic screen of temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) is advisable. However, be aware that higher temperatures can sometimes promote side reactions or decomposition.[3]

    • Catalyst Activity: If using an acid-catalyzed reaction like the Pictet-Spengler, the acid may be too weak or used in insufficient quantity.[4][5] For β-arylethylamines with electron-neutral or withdrawing groups on the aromatic ring, stronger acids (e.g., trifluoroacetic acid) and higher temperatures are often required to generate the sufficiently electrophilic iminium ion necessary for cyclization.[4][5]

    • Reagent Stoichiometry: In reactions like the Pictet-Spengler, using a slight excess (1.1-1.2 equivalents) of the carbonyl compound can ensure the complete consumption of the more valuable amine starting material.[5]

  • Reaction Inhibition:

    • Water Contamination: Many cyclization reactions, particularly those involving organometallic catalysts or moisture-sensitive intermediates like iminium ions, are sensitive to water. Ensure all glassware is rigorously dried and use anhydrous solvents. The Schiff base intermediates in some routes are particularly susceptible to hydrolysis, which prevents the desired cyclization.[6]

    • Catalyst Poisoning: If employing a metal catalyst (e.g., Palladium, Rhodium, Gold), trace impurities in your starting materials (e.g., sulfur or phosphine compounds) can act as catalyst poisons.[7][8] Purifying starting materials via column chromatography, distillation, or recrystallization can be critical.

Question 2: I am observing significant formation of polymeric or oligomeric byproducts instead of the desired intramolecular cyclization product. How can I favor the spirocyclic core?

Answer: The competition between intramolecular cyclization (forming your product) and intermolecular polymerization is a classic challenge in ring-forming reactions. The key is to manipulate the reaction kinetics to favor the unimolecular pathway.

  • The High-Dilution Principle: The most effective strategy is to operate under high-dilution conditions. By significantly lowering the concentration of the reactants, you decrease the probability of two reactive molecules encountering each other (intermolecular reaction) while having no effect on the rate of the intramolecular cyclization.

    • Practical Application: Instead of adding reagents all at once, use a syringe pump to slowly add the linear precursor to a large volume of refluxing solvent over several hours. This maintains a near-zero concentration of the reactive species in the pot, strongly favoring the desired ring-closing event.[9]

  • Solvent and Temperature Effects:

    • Solvent Choice: The choice of solvent can influence the conformation of the linear precursor. A solvent that promotes a folded or "pre-cyclization" conformation can increase the rate of the intramolecular reaction. This is often system-dependent and may require empirical screening.

    • Temperature: While higher temperatures increase reaction rates, they can sometimes disproportionately accelerate the intermolecular pathway. If high dilution is not fully effective, experimenting with lower temperatures may be beneficial.

Below is a decision workflow for addressing polymerization issues.

G start Polymerization Observed dilution Implement High-Dilution Conditions (Syringe Pump Addition) start->dilution check1 Problem Solved? dilution->check1 solvent Screen Solvents to Favor Pre-Cyclization Conformation check1->solvent No end_success Success: Intramolecular Cyclization Favored check1->end_success Yes check2 Improvement Seen? solvent->check2 temp Lower Reaction Temperature check2->temp Partial end_fail Re-evaluate Substrate Design (e.g., Thorpe-Ingold Effect) check2->end_fail No temp->end_success

Caption: Troubleshooting workflow for polymer byproduct formation.

Question 3: My reaction is producing a mixture of diastereomers with poor selectivity. What strategies can I employ to improve diastereoselectivity at the spirocyclic center?

Answer: Controlling the stereochemistry at the newly formed spirocyclic center is crucial and often challenging. Diastereoselectivity is determined by the relative energies of the transition states leading to the different stereoisomers. Your goal is to increase the energy difference between these competing pathways.

  • Catalyst-Controlled Stereoselection:

    • Chiral Catalysts: The use of chiral catalysts, such as chiral Brønsted acids, Lewis acids, or transition metal complexes, is a powerful strategy.[6][10] These catalysts create a chiral environment around the substrate, favoring one transition state geometry over the other. For instance, chiral thioureas have been successfully used to mediate enantioselective Pictet-Spengler cyclizations.[11]

    • Organocatalysis: Asymmetric organocatalysis provides a metal-free alternative for controlling stereochemistry.

  • Substrate-Controlled Stereoselection:

    • Chiral Auxiliaries: Attaching a chiral auxiliary to your linear precursor can effectively direct the stereochemical outcome of the cyclization. The auxiliary is then cleaved in a subsequent step.

    • Existing Stereocenters: If your precursor already contains a stereocenter, it can influence the stereochemistry of the newly formed spiro center through "remote stereocontrol".[12] The choice of reaction conditions can often enhance this effect. For example, bulky reagents or catalysts may increase the steric demand, leading to higher diastereoselectivity.

  • Reaction Condition Optimization:

    • Temperature: Lowering the reaction temperature generally increases selectivity, as the reaction becomes more sensitive to small differences in transition state energies.

    • Solvent: The polarity and coordinating ability of the solvent can influence the compactness of the transition state, thereby affecting diastereoselectivity. A screen of solvents (e.g., toluene, THF, CH2Cl2, CH3CN) is recommended.

    • Additives: In some cases, additives like Lewis acids can coordinate to the substrate, locking it into a specific conformation that favors the formation of one diastereomer.

StrategyPrincipleExample ApplicationKey Consideration
Chiral Catalyst Creates a chiral pocket, lowering the energy of one transition state.Rhodium-catalyzed asymmetric domino conjugate addition for aza-spirocyclic indanones.[7]Catalyst loading and ligand choice are critical.
Lower Temperature Exploits smaller differences in activation energies (ΔΔG‡).Aza-Prins cyclization to control C4' stereocenter.[13]Reaction rates will be slower.
Solvent Screening Solvation effects can stabilize or destabilize competing transition states.Aza-Michael additions are highly sensitive to solvent choice.[3]Can be system-dependent and require empirical testing.
Chiral Auxiliary A covalently bonded chiral group directs the cyclization face.N-alkoxyamide strategy for aza-spirocyclization.[12]Requires additional steps for attachment and removal.

Question 4: I'm attempting an aza-Michael addition followed by intramolecular cyclization, but the reaction is messy. How can I improve selectivity?

Answer: Tandem aza-Michael/cyclization reactions are elegant but can be prone to side reactions if not properly controlled. The key is to manage the reactivity of the nucleophile (the amine) and the Michael acceptor.

  • Managing Nucleophilicity:

    • Protecting Groups: If your amine is too nucleophilic, it might lead to double addition or other undesired reactions. A temporary protecting group can moderate its reactivity.

    • Base Choice: The aza-Michael reaction is often base-catalyzed. A weak, non-nucleophilic base is preferred to avoid side reactions. The nature of the base and solvent can have a distinct effect on the reaction's progression.[3]

  • Controlling the Michael Acceptor:

    • The reactivity of the Michael acceptor is crucial. Highly reactive acceptors may lead to polymerization or undesired side reactions. The selectivity of the reaction is largely dependent on the Michael acceptors and reaction conditions.[14]

  • Optimizing Reaction Conditions:

    • Catalyst: Using a catalyst can significantly improve reaction efficiency and selectivity. Sulfated zirconia has been shown to be an effective heterogeneous catalyst for aza-Michael additions under solvent-free conditions.[15]

    • Temperature: The reaction can be highly sensitive to temperature. Low temperatures may favor the desired addition, while higher temperatures could be required for the subsequent cyclization step.[16] A stepwise temperature profile may be necessary.

Part 2: Frequently Asked Questions (FAQs)

Question 1: What are the most common and effective strategies for constructing the diazaspiro[4.5]decane core?

Answer: Several robust strategies have been developed, with the choice depending on the desired substitution pattern and available starting materials.

  • Pictet-Spengler Reaction: This is a classic and powerful method involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[4] It is particularly effective for synthesizing tetrahydro-β-carboline and tetrahydroisoquinoline-based spirocycles. The driving force is the formation of a highly electrophilic iminium ion that undergoes cyclization.[4][17]

  • Intramolecular Cyclization of N-Acyliminium Ions: This method involves generating an N-acyliminium ion from a suitable precursor (e.g., an amide or lactam), which then undergoes intramolecular cyclization with a tethered nucleophile to form the spirocyclic system.[18]

  • Palladium-Catalyzed Domino Reactions: These elegant reactions can form multiple carbon-carbon bonds in a single step, rapidly building molecular complexity. For example, unactivated yne-en-ynes can react with aryl halides in the presence of a palladium catalyst to afford diazaspiro[4.5]decanes.[19][20]

  • Aza-Michael Addition Cascades: An intramolecular aza-Michael addition, where a tethered amine adds to an α,β-unsaturated system, is a common strategy for forming the second ring of the spirocycle.[14][21]

G cluster_0 Key Precursors cluster_1 Cyclization Strategy cluster_2 Product Core β-Arylethylamine + Carbonyl β-Arylethylamine + Carbonyl PS Pictet-Spengler (Acid Catalyst) β-Arylethylamine + Carbonyl->PS Linear Precursor with\nAmine & Electrophile Linear Precursor with Amine & Electrophile IM Intramolecular Alkylation/Acylation Linear Precursor with\nAmine & Electrophile->IM Yne-en-yne + Aryl Halide Yne-en-yne + Aryl Halide PD Pd-Catalyzed Domino Reaction Yne-en-yne + Aryl Halide->PD Core Diazaspiro[4.5]decane PS->Core IM->Core PD->Core

Caption: Common synthetic pathways to the diazaspiro[4.5]decane core.

Question 2: What are the best practices for purifying diazaspiro[4.5]decane derivatives?

Answer: Purification is highly dependent on the physical properties of your specific derivative (e.g., polarity, basicity, crystallinity).

  • Column Chromatography: This is the most common method. Given the basic nature of the nitrogen atoms, it is often beneficial to add a small amount of a basic modifier like triethylamine (0.5-1%) to the eluent. This prevents the compound from streaking on the silica gel column.

  • Acid-Base Extraction: The basic nitrogen atoms provide a powerful purification handle. The crude product can be dissolved in an organic solvent (e.g., ethyl acetate) and washed with a dilute aqueous acid (e.g., 1M HCl). The protonated amine product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH or NaHCO3) and extracted with an organic solvent to recover the pure product.[22]

  • Crystallization/Precipitation: If your product is a solid, crystallization from a suitable solvent system is an excellent method for achieving high purity. Alternatively, the hydrochloride salt can often be precipitated by treating a solution of the free base (e.g., in ether or ethyl acetate) with a solution of HCl in a compatible solvent (e.g., HCl in ethanol or dioxane).[22]

Part 3: Experimental Protocol Example

Protocol: Diastereoselective Cyclocondensation for a 6,7-Diazaspiro[4.5]decane Core

This protocol is a representative example based on common literature procedures for cyclocondensation.[9]

Step 1: Reaction Setup

  • To a flame-dried 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous ethanol (250 mL).

  • Add trans-1,2-diaminocyclohexane (1.0 eq) and potassium carbonate (K2CO3, 3.0 eq) to the solvent. Stir the suspension under a nitrogen atmosphere.

Step 2: Reagent Addition (High-Dilution)

  • In a separate flask, prepare a solution of 1,3-dibromopropane (1.05 eq) in anhydrous ethanol (50 mL).

  • Draw this solution into a 50 mL syringe and place it on a syringe pump.

  • Heat the reaction flask containing the diamine suspension to reflux (approx. 78 °C).

  • Once refluxing, begin the slow addition of the 1,3-dibromopropane solution via the syringe pump over a period of 8 hours. This is critical to minimize intermolecular polymerization.[9]

Step 3: Reaction Monitoring and Work-up

  • After the addition is complete, allow the reaction to stir at reflux for an additional 12 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting diamine.

  • Once complete, cool the reaction mixture to room temperature and filter off the inorganic salts (K2CO3 and KBr).

  • Concentrate the filtrate under reduced pressure to yield the crude product.

Step 4: Purification

  • Dissolve the crude residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purify the resulting oil/solid by column chromatography on silica gel, using an eluent system of dichloromethane/methanol/triethylamine (e.g., 95:4.5:0.5) to afford the pure 6,7-diazaspiro[4.5]decane product.

References

  • Optimization of reaction conditions for 6,7-Diazaspiro[4.5]decane synthesis. (n.d.). Benchchem.
  • Xu, J., Gao, Y., Gao, X., & Miao, Z. (2025). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Advanced Synthesis & Catalysis. ResearchGate.
  • One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. (2014). Organic & Biomolecular Chemistry. Royal Society of Chemistry.
  • Pictet–Spengler reaction. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Martín-López, M. J., & Bermejo, F. (1998). Synthesis of azaspiro[4.5]decane systems by oxidative cyclization of olefinic precursors. Tetrahedron, 54(40), 12379–12388.
  • Diastereoselective and Enantioselective Construction of Aza-Heterocycles. (2005). Organic Chemistry Portal.
  • Pictet-Spengler Reaction. (2021). J&K Scientific LLC.
  • Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. (2023). The Journal of Organic Chemistry, 88(19). ResearchGate.
  • Choi, H. Y., et al. (2025). Highly Diastereoselective Hydroxy-Aza-Prins Cyclization: Rapid Access to 4'-Hydroxy Six-Membered Spiro Azacyclic Oxindoles. Journal of Organic Chemistry. PubMed. Retrieved January 20, 2026, from [Link]

  • Exploring Enantioselective Pictet–Spengler Reactions. (2024). Organic Reactions, 114, 507–646.
  • Preventing side reactions during the synthesis of 1-Azaspiro[3.6]decane derivatives. (n.d.). Benchchem.
  • 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • The Pictet-Spengler Reaction Updates Its Habits. (2016). Molecules, 21(8), 1034. PubMed Central (PMC). Retrieved January 20, 2026, from [Link]

  • Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes as Hexahydropyridazine Analogues. (2017). The Journal of Organic Chemistry. ACS Publications. Retrieved January 20, 2026, from [Link]

  • One-step Synthesis of diazaspiro[4.5]decane Scaffolds With Exocyclic Double Bonds. (2014). Organic & Biomolecular Chemistry, 12(38), 7574-7579. PubMed. Retrieved January 20, 2026, from [Link]

  • Highly enantio-selective synthesis of aza-spirocyclic indanones via rhodium catalysis. (n.d.). Organic & Biomolecular Chemistry. Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

  • Fraňová, P., et al. (n.d.). Smart and concise entry to chiral spiro[cyclopentane-indolizidine]-tetraol diastereomers as a new aza-spirocyclic framework. RSC Publishing. Retrieved January 20, 2026, from [Link]

  • Aza-Michael Reaction Insights. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]

  • Optimization of conditions for the reaction of the Aza-Michael addition. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • A Head-to-Head Comparison of Synthetic Routes to Diazaspiro[4.5]decane Derivatives. (n.d.). Benchchem.
  • The aza-Michael reaction as an alternative strategy to generate advanced silicon-based (macro)molecules and materials. (2017). ResearchGate. Retrieved January 20, 2026, from [Link]

  • A Gold(I)‐Catalyzed Cyclization/Semipinacol Rearrangement Cascade of 1,6‐Enynes to Access Spiro[4.5]decanes and 7‐Azaspiro[4.5]decanes. (2023). Advanced Synthesis & Catalysis. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. (n.d.). Georgia Southern University. Retrieved January 20, 2026, from [Link]

  • 1,3,8-Triazaspiro[4.5]decane Derivatives Inhibit Permeability Transition Pores through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism That Prevents Oligomycin A-Related Side Effects. (2021). International Journal of Molecular Sciences, 22(19), 10738. PubMed Central (PMC). Retrieved January 20, 2026, from [Link]

  • An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. (2025). ResearchGate. Retrieved January 20, 2026, from [Link]

  • 1,4-Diazaspiro[4.5]decane. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2022). Bioorganic & Medicinal Chemistry, 59, 116686. PubMed. Retrieved January 20, 2026, from [Link]

  • Discovery of Novel 1,3,8-Triazaspiro[4.5]decane Derivatives That Target the c Subunit of F1/FO-Adenosine Triphosphate (ATP) Synthase for the Treatment of Reperfusion Damage in Myocardial Infarction. (2018). Journal of Medicinal Chemistry, 61(17), 7877–7891. PubMed. Retrieved January 20, 2026, from [Link]

  • Asymmetric Carbonium Ion Catalysis: The Intramolecular Hydroalkoxylation of Cyclopropanes. (2026). Journal of the American Chemical Society. PubMed. Retrieved January 20, 2026, from [Link]

  • Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. (2023). Scientific Reports, 13(1), 13184. PubMed Central (PMC). Retrieved January 20, 2026, from [Link]

Sources

Troubleshooting N-alkylation of azaspiro[4.5]decane with benzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the N-alkylation of azaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for the synthesis of N-benzyl-azaspiro[4.5]decane and related structures. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to solve challenges in your own research.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format.

Question 1: My reaction shows very low conversion to the desired N-benzyl-azaspiro[4.5]decane, with a significant amount of starting material remaining. What are the likely causes and how can I improve the yield?

Answer:

Low conversion is a common challenge in N-alkylation reactions and can stem from several factors. The reaction is a classic bimolecular nucleophilic substitution (SN2) reaction.[1] The nucleophilic nitrogen of the azaspiro[4.5]decane attacks the electrophilic benzylic carbon of benzyl bromide. The efficiency of this process is highly dependent on the reaction conditions.

Here is a systematic approach to diagnosing and resolving low conversion:

1. Re-evaluate Your Base and Solvent System:

  • The Role of the Base: The primary role of the base (e.g., K₂CO₃, Na₂CO₃, or triethylamine) is to neutralize the hydrobromic acid (HBr) that is formed as a byproduct. If the acid is not neutralized, it will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

  • Solubility is Key: A frequent issue is the poor solubility of inorganic bases like potassium carbonate (K₂CO₃) in common organic solvents.[2] If the base is not at least partially dissolved, it cannot effectively scavenge the acid.

    • Solution: Switch to a more polar aprotic solvent that better solubilizes the base and reactants, such as acetonitrile (MeCN) , N,N-Dimethylformamide (DMF) , or Dimethyl Sulfoxide (DMSO) . Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base but leave the nucleophile relatively "bare" and more reactive.[3][4][5]

  • Alternative Bases: Consider using a stronger, more soluble base like Cesium Carbonate (Cs₂CO₃) or an organic base such as N,N-Diisopropylethylamine (DIPEA, Hünig's base), which is non-nucleophilic and will not compete with your starting amine.[6]

2. Optimize Reaction Temperature and Time:

  • Increasing Temperature: SN2 reactions are often accelerated by heat. If you are running the reaction at room temperature, consider heating it to reflux in a solvent like acetonitrile (boiling point ~82 °C) or to 60-80 °C in DMF. Monitor for potential degradation of starting materials at higher temperatures.

  • Reaction Time: Ensure you are running the reaction long enough. Monitor the progress every few hours using Thin-Layer Chromatography (TLC).[7][8][9][10]

3. Check Reagent Purity and Stoichiometry:

  • Purity: Ensure your azaspiro[4.5]decane, benzyl bromide, and solvent are pure and anhydrous. Water can interfere with the reaction. Benzyl bromide can degrade over time, releasing HBr, which can quench the starting amine before the reaction begins.

  • Stoichiometry: Typically, a slight excess (1.1 to 1.2 equivalents) of the benzyl bromide is used. A larger excess of the alkylating agent can lead to over-alkylation.[11] Using a greater excess of the base (2-3 equivalents) can sometimes help drive the reaction to completion.

Troubleshooting Workflow for Low Yield

G start Low Yield or Incomplete Reaction check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions start->check_conditions sub_reagents1 Benzyl bromide fresh? Amine pure? check_reagents->sub_reagents1 sub_reagents2 Using 1.1-1.2 eq Alkyl Halide? check_reagents->sub_reagents2 solvent Is Solvent Polar Aprotic? (e.g., DMF, MeCN) check_conditions->solvent base Is Base Soluble & Strong? (e.g., K₂CO₃, DIPEA) check_conditions->base temp Is Temperature Sufficient? (e.g., 60-80 °C) check_conditions->temp optimize_solvent Action: Switch to DMF or MeCN solvent->optimize_solvent optimize_base Action: Use Cs₂CO₃ or add Phase Transfer Catalyst base->optimize_base optimize_temp Action: Increase Temperature & Monitor by TLC temp->optimize_temp end_node Improved Yield optimize_solvent->end_node optimize_base->end_node optimize_temp->end_node

Caption: A logical workflow for diagnosing and fixing low reaction yields.

Question 2: I've noticed the formation of a significant amount of a new, highly polar byproduct that I suspect is a quaternary ammonium salt. How can I prevent this?

Answer:

This is a classic case of over-alkylation . The N-benzyl-azaspiro[4.5]decane product is a tertiary amine, which is still nucleophilic.[1][12] In some cases, the product amine can be even more nucleophilic than the starting secondary amine.[11][13] This tertiary amine can compete with the starting material and react with another molecule of benzyl bromide to form a permanently charged quaternary ammonium salt.[14][15]

Reaction Pathway: Desired Product vs. Over-alkylation

G amine Azaspiro[4.5]decane (Secondary Amine) product N-Benzyl-azaspiro[4.5]decane (Tertiary Amine - Desired) amine->product + Benzyl Bromide (Desired Path) benzyl_bromide Benzyl Bromide quaternary_salt Quaternary Ammonium Salt (Byproduct) product->quaternary_salt + Benzyl Bromide (Over-alkylation)

Caption: Competing reaction pathways leading to the desired product and over-alkylation.

Strategies to Minimize Over-alkylation:

  • Control Stoichiometry and Addition Rate:

    • Avoid using a large excess of benzyl bromide. Start with a 1:1 or 1:1.1 ratio of amine to benzyl bromide.

    • Add the benzyl bromide slowly (e.g., via a syringe pump over several hours) to the solution of the amine and base. This keeps the concentration of the alkylating agent low at any given moment, favoring its reaction with the more abundant starting amine.[13]

  • Adjust Reaction Temperature:

    • Lowering the reaction temperature can sometimes reduce the rate of the second alkylation more than the first, thereby improving selectivity. Try running the reaction at room temperature or even 0 °C before resorting to heat.

  • Use an Excess of the Starting Amine:

    • By using the azaspiro[4.5]decane as the excess reagent (e.g., 1.5 to 2 equivalents), you statistically favor the reaction of benzyl bromide with the starting material. This is only practical if the starting amine is inexpensive or easily separable from the product.

Summary of Conditions to Minimize Over-alkylation
ParameterRecommendationRationale
Stoichiometry Use 1.0 eq Amine : 1.0-1.1 eq Benzyl BromidePrevents excess alkylating agent from reacting with the product.[11]
Addition Method Add benzyl bromide dropwise or via syringe pumpMaintains a low concentration of the electrophile.[13]
Temperature Start at room temperature or lowerMay slow the second alkylation step more significantly than the first.
Solvent Choice Less polar solvents may slightly disfavor the formation of the charged quaternary salt.The highly polar salt is less stable in less polar media.
Question 3: My starting materials are not fully soluble in my chosen solvent (e.g., acetone or THF), and the reaction is very sluggish. What should I do?

Answer:

Heterogeneous reactions are often slow and irreproducible because the reaction can only occur at the surface of the undissolved material. Achieving a homogeneous solution is critical for efficient N-alkylation.

Solutions for Solubility Issues:

  • Change to a More Effective Solvent: As mentioned previously, polar aprotic solvents like DMF and DMSO are excellent choices for this reaction precisely because they are very effective at dissolving a wide range of organic molecules and inorganic salts.[3][5] Acetonitrile is another good option.[16]

  • Add a Phase-Transfer Catalyst (PTC): If you must use a less polar solvent system where the base is insoluble, a PTC can be highly effective. A catalyst like tetrabutylammonium bromide (TBAB) works by exchanging its bromide ion for the carbonate or hydroxide from the solid base, creating a more organo-soluble "quat salt" that can then deprotonate the amine in the organic phase.

  • Consider Catalytic Potassium Iodide (KI): Adding a catalytic amount (e.g., 0.1 equivalents) of KI can accelerate the reaction. The iodide ion is a better nucleophile than the amine and can displace the bromide on the benzyl group via an SN2 reaction. This forms benzyl iodide in situ, which is a much more reactive alkylating agent than benzyl bromide. This is an example of the Finkelstein reaction.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the N-alkylation of azaspiro[4.5]decane with benzyl bromide? The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] The lone pair of electrons on the nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbon of the C-Br bond in benzyl bromide. This occurs in a single, concerted step where the C-N bond is formed simultaneously as the C-Br bond is broken. Benzyl halides are particularly reactive in SN2 reactions due to the stabilization of the transition state by the adjacent phenyl ring.[17]

Q2: How should I monitor the progress of my reaction? Thin-Layer Chromatography (TLC) is the fastest and most effective method.[7][8][9]

  • Setup: Spot three lanes on a silica TLC plate: your starting azaspiro[4.5]decane (SM), a co-spot with both starting material and the reaction mixture (Co), and the reaction mixture itself (Rxn).[10]

  • Eluent: A good starting eluent system is a mixture of a nonpolar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate. A 9:1 to 4:1 hexanes:ethyl acetate ratio is a reasonable starting point.

  • Analysis: The product, N-benzyl-azaspiro[4.5]decane, will be less polar than the starting amine (due to the masking of the N-H bond) and should have a higher Rf value. The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane. The formation of a very polar spot at the baseline may indicate the formation of a quaternary ammonium salt byproduct.

Experimental Protocol: Monitoring by TLC
  • Prepare a TLC chamber with your chosen eluent (e.g., 8:2 Hexanes:Ethyl Acetate).

  • Using a capillary tube, spot the starting material, a co-spot, and a small aliquot of your reaction mixture on the baseline of the TLC plate.[7]

  • Place the plate in the chamber and allow the solvent to run up the plate until it is ~1 cm from the top.

  • Remove the plate and immediately mark the solvent front with a pencil.

  • Visualize the spots. The benzyl group in the product and starting material will allow for visualization under a UV lamp (254 nm). You can also stain the plate with a potassium permanganate or ninhydrin stain to visualize the amine-containing spots.

Q3: Are there alternative synthetic methods if direct alkylation proves too difficult? Yes. If direct alkylation with benzyl bromide results in low yields or inseparable mixtures, reductive amination is an excellent and often higher-yielding alternative.[11][18]

  • Procedure: This two-step, one-pot process involves first reacting the azaspiro[4.5]decane with benzaldehyde to form an iminium ion intermediate. This intermediate is then reduced in situ with a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the desired N-benzyl product.

  • Advantages: Reductive amination completely avoids the possibility of over-alkylation, as the tertiary amine product is not reactive under the reaction conditions.[18]

References

  • Benchchem. Troubleshooting side reactions in the N-alkylation of aniline. 11

  • University of Calgary. Ch22: Alkylation of Amines. 1

  • Chemistry LibreTexts. 23.16: Synthesis of Amines by Alkylation. 14

  • Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. 3

  • Benchchem. "optimizing reaction conditions for N-alkylation of amines". 13

  • Benchchem. troubleshooting low conversion in N-alkylation of secondary amines. 19

  • Benchchem. Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. 18

  • Lund University Research Portal. Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. 20

  • Organic Letters. Synthesis of Secondary Amines via Self-Limiting Alkylation. 21

  • DTIC. ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. 22

  • Quora. What are the effects of solvents on SN1 and SN2 reactions?. 4

  • Master Organic Chemistry. Deciding SN1/SN2/E1/E2 - The Solvent. 5

  • Master Organic Chemistry. Alkylation of Amines (Sucks!). 12

  • University of Rochester, Department of Chemistry. How To: Monitor by TLC. 7

  • Reddit. Difficulties with N-Alkylations using alkyl bromides.

  • WSU. Monitoring Reactions by TLC. 8

  • Study.com. Monitoring Chemical Reactions: Process & Example.

  • Chemistry LibreTexts. 2.3B: Uses of TLC. 10

  • Wikipedia. Quaternary ammonium cation.

  • Sciencemadness.org. Best Conditions For N-Alkylation?. 16

  • Chemistry Stack Exchange. Elucidating reaction mechanism and purpose. 17

  • Benchchem. Optimizing reaction conditions for N-alkylation of diethylamine. 6

Sources

Validation & Comparative

A Comparative Guide for Drug Discovery: Diazaspiro[3.3]heptanes versus Piperazines

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

In the landscape of medicinal chemistry, the piperazine ring stands as a cornerstone, celebrated as a "privileged scaffold" for its presence in a multitude of FDA-approved drugs across diverse therapeutic areas.[1][2][3] Its prevalence is rooted in favorable physicochemical properties, including high aqueous solubility and two basic nitrogen atoms that are readily functionalized.[1][4] However, the very flexibility and metabolic susceptibility of the piperazine moiety can introduce challenges in drug development, including off-target effects and poor metabolic stability.[4] This has driven the exploration of bioisosteres—structural analogues that can mimic the piperazine core while offering improved properties.

Among the most promising of these emerging bioisosteres is 2,6-diazaspiro[3.3]heptane (DSH). This guide provides a direct, data-supported comparative analysis of DSH and piperazine, designed to arm researchers, scientists, and drug development professionals with the insights needed to make strategic decisions in scaffold selection and lead optimization.

Part 1: Structural and Physicochemical Properties: A Tale of Two Scaffolds

The fundamental distinction between piperazine and DSH lies in their topology, which dictates their three-dimensional shape and, consequently, their interaction with biological targets and their overall physicochemical profile.

Piperazine is a six-membered ring that predominantly adopts a flexible chair conformation.[4] In contrast, DSH is a rigid spirocyclic system composed of two fused four-membered azetidine rings.[4][5] This rigid, three-dimensional structure of DSH offers a distinct spatial arrangement of its nitrogen atoms compared to the more planar and conformationally mobile piperazine.[6] This structural rigidity can lead to enhanced binding selectivity and potency by locking the pharmacophoric elements in a more optimal orientation for target engagement.

G cluster_piperazine Piperazine cluster_dsh 2,6-Diazaspiro[3.3]heptane (DSH) piperazine_img piperazine_caption Flexible Chair Conformation dsh_img dsh_caption Rigid Spirocyclic Structure

Caption: Structural comparison of Piperazine and 2,6-Diazaspiro[3.3]heptane.

Comparative Physicochemical Data

The structural differences manifest in key physicochemical properties that are critical for drug development. The replacement of a piperazine with a DSH moiety is not a simple one-to-one swap; it is a strategic decision to modulate these parameters.

PropertyPiperazine2,6-Diazaspiro[3.3]heptane (DSH)Implication in Drug Design
3D Shape Flexible (Chair/Boat Conformations)Rigid, spirocyclic, more 3DDSH's rigidity can improve target selectivity and reduce off-target binding by pre-organizing substituents into a defined conformation.[4][5]
Basicity (pKa) Diprotic Base (pKa₁ ≈ 5.7, pKa₂ ≈ 9.8)Diprotic Base (Predicted to be more basic, ΔpKa ≈ +1.9)[6]The higher basicity of DSH can enhance aqueous solubility through salt formation but may also impact cell permeability and off-target ion channel interactions.
Lipophilicity (logP/logD) HigherGenerally Lower[6][7]Lowering lipophilicity by introducing DSH can improve aqueous solubility, reduce metabolic clearance, and decrease promiscuity, aligning with modern drug design principles.[7]
Metabolic Stability Prone to N-dealkylation and oxidationGenerally higher due to steric hindrance and ring strain[5][7]The strained spirocyclic core of DSH is less susceptible to common metabolic pathways like CYP-mediated oxidation, often leading to improved pharmacokinetic profiles.[5]
Synthetic Accessibility Well-established, commercially availableScalable synthetic routes have been developed, making it increasingly accessible.[8][9][10]While historically more challenging to synthesize, recent advancements have made DSH a viable building block for library synthesis and large-scale production.[8][9]

Part 2: The Bioisosteric Replacement Strategy in Lead Optimization

The decision to replace a piperazine with DSH is typically driven by the need to address specific liabilities identified in a lead compound, such as poor metabolic stability or off-target activity. The general workflow for this bioisosteric replacement is a key component of modern lead optimization.

Lead_Optimization_Workflow Hit Hit Identification Lead Lead Compound with Piperazine Moiety Hit->Lead Liabilities Identified Liabilities (e.g., Metabolism, Off-target) Lead->Liabilities Strategy Bioisosteric Replacement Strategy Liabilities->Strategy Synthesize Synthesize DSH Analog Strategy->Synthesize Testing In Vitro & In Vivo Testing Synthesize->Testing Improved Improved Candidate Testing->Improved Success Unresolved New/Unresolved Liabilities Testing->Unresolved Issues Unresolved->Strategy Iterate

Caption: A typical lead optimization workflow involving bioisosteric replacement.

This strategy has proven successful in several contexts. For example, the replacement of the piperazine ring in an analogue of the PARP inhibitor Olaparib with a DSH scaffold led to a significant improvement in target selectivity and a reduction in off-mechanism cytotoxicity.[5][6] However, it is not a universal solution. In the development of GPR119 agonists, the DSH replacement resulted in a dramatic loss of potency, highlighting that the specific binding pocket and the role of the piperazine spacer are critical considerations.[6] This underscores the necessity of empirical validation for each new chemical series.

Part 3: Key Experimental Protocols for Comparative Analysis

To empirically validate the choice between these scaffolds, a series of standardized in vitro assays are indispensable. The following protocols provide a framework for generating robust, comparative data.

Protocol 1: Determination of Ionization Constant (pKa) by UV-Metric Titration

Causality: The pKa dictates the ionization state of a compound at physiological pH, which profoundly influences its solubility, permeability, and target engagement. A 96-well plate format allows for medium-throughput screening.[11]

Methodology:

  • Preparation of Buffers: Prepare a series of universal buffers covering a pH range from 1.0 to 13.0.

  • Sample Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Assay Plate Setup: In a 96-well UV-transparent plate, add the appropriate buffer to each well. Then, add a small aliquot of the compound stock solution to each well to a final concentration of 50-100 µM.

  • Spectrophotometric Reading: Measure the UV-Vis absorbance spectrum (e.g., 220-450 nm) for each well using a plate reader.

  • Data Analysis: The pKa is determined by plotting the absorbance at a specific wavelength against the pH and fitting the data to the appropriate Henderson-Hasselbalch equation.[11]

Protocol 2: Determination of Lipophilicity (logP/logD) by Shake Flask Method

Causality: Lipophilicity is a critical determinant of a drug's ADME properties, including absorption, distribution, and metabolic clearance. The shake flask method is the gold standard for its direct measurement.[11][12]

Methodology:

  • Phase Preparation: Prepare a solution of n-octanol saturated with aqueous buffer (e.g., PBS at pH 7.4 for logD) and a solution of the aqueous buffer saturated with n-octanol.

  • Partitioning: Add a known amount of the test compound to a vial containing equal volumes of the pre-saturated n-octanol and buffer.

  • Equilibration: Vigorously shake the vial for 1-2 hours to allow the compound to partition between the two phases, then centrifuge to ensure complete phase separation.

  • Quantification: Carefully collect an aliquot from both the n-octanol and the aqueous layer. Determine the concentration of the compound in each phase using a suitable analytical method, typically HPLC-UV.[11][13]

  • Calculation: The logD (at pH 7.4) is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Protocol 3: Assessment of Metabolic Stability in Human Liver Microsomes (HLM)

Causality: Poor metabolic stability is a primary cause of drug failure. An in vitro HLM assay provides a reliable measure of susceptibility to Phase I metabolism, a common liability for piperazine-containing compounds.[14][15]

Methodology:

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (37°C) cluster_analysis Analysis Compound Test Compound (1 µM) PreIncubate Pre-incubate Compound + HLM + Buffer Compound->PreIncubate HLM Human Liver Microsomes (HLM) HLM->PreIncubate Buffer Phosphate Buffer (pH 7.4) Buffer->PreIncubate StartReaction Initiate Reaction with NADPH PreIncubate->StartReaction Timepoints Aliquot at Time Points (0, 5, 15, 30, 60 min) StartReaction->Timepoints Quench Quench with Acetonitrile Timepoints->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Plot Plot ln(% Remaining) vs. Time LCMS->Plot Calculate Calculate Half-life (t½) & Intrinsic Clearance (Clint) Plot->Calculate

Caption: Experimental workflow for an in vitro metabolic stability assay.

  • Incubation Mixture: In a microcentrifuge tube, prepare an incubation mixture containing phosphate buffer (pH 7.4), the test compound (typically 1 µM final concentration), and HLM (typically 0.5 mg/mL).

  • Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding the cofactor NADPH (typically 1 mM final concentration).

  • Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound relative to the internal standard.

  • Data Interpretation: Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of compound remaining versus time. From this, the intrinsic clearance (Clint) can be calculated, providing a quantitative measure of metabolic stability.[14]

Conclusion

The piperazine scaffold remains an indispensable and versatile tool in medicinal chemistry due to its well-understood properties and synthetic tractability.[3] However, as drug discovery programs increasingly focus on optimizing pharmacokinetic and safety profiles, the limitations of this flexible heterocycle become more apparent.

2,6-Diazaspiro[3.3]heptane has emerged as a compelling bioisosteric replacement. Its inherent rigidity, three-dimensional character, and tendency to lower lipophilicity offer rational solutions to common drug design challenges, particularly poor metabolic stability.[4][5][7] The choice to employ DSH is not a simple substitution but a strategic, hypothesis-driven intervention to fine-tune a molecule's properties. The experimental protocols outlined herein provide the necessary framework for validating this choice, ensuring that the path of lead optimization is guided by robust, comparative data. By understanding the nuanced differences between these two scaffolds, drug discovery teams can better navigate the complex chemical space to deliver safer and more effective therapeutics.

References

  • Boccanfuso, T., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. Available at: [Link]

  • Eurofins Discovery. (n.d.). Metabolic Stability Services. Available at: [Link]

  • Creative Diagnostics. (n.d.). Metabolic Stability and Metabolite Analysis of Drugs. Available at: [Link]

  • Frontage Laboratories. (n.d.). Metabolic Stability. Available at: [Link]

  • Teodori, E., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. Available at: [Link]

  • Stepan, A. F., et al. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters, 13(24), 6592-6595. Available at: [Link]

  • Natho, P., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Chemical Communications, 61, 6579-6594. Available at: [Link]

  • Stepan, A. F., et al. (2010). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 12(13), 3010-3013. Available at: [Link]

  • ResearchGate. (2015). Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. Available at: [Link]

  • Kumar, V., et al. (2020). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. Current Pharmaceutical Design, 26(35), 4373-4385. Available at: [Link]

  • Al-Najjar, B. O., et al. (2021). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 26(11), 3169. Available at: [Link]

  • ResearchGate. (n.d.). 2-azaspiro[3.3]heptane as bioisoster of piperidine. Available at: [Link]

  • Bharate, S. S., & Ram, V. J. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. Combinatorial Chemistry & High Throughput Screening, 19(4), 270-277. Available at: [Link]

  • ResearchGate. (2009). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Available at: [Link]

  • Graziano, E., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis. Available at: [Link]

  • ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]. Available at: [Link]

  • Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: Azaspiro[3.3]heptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(7), 757-762. Available at: [Link]

  • Bentham Science. (n.d.). Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. Available at: [Link]

  • PubChem. (n.d.). 2,6-Diazaspiro(3.3)heptane. Available at: [Link]

  • Mtewa, A. G., et al. (2018). Fundamental Methods in Drug Permeability, pKa, LogP and LogD Determination. Journal of Drug Research and Development, 4(2). Available at: [Link]

  • Technology Networks. (n.d.). LogP/LogD/pKa Analysis. Available at: [Link]

  • Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Available at: [Link]

  • Luisi, R., et al. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. University of Bari Aldo Moro. Available at: [Link]

Sources

A Comparative Guide to the Biological Activities of Oxaspiro and Azaspiro Undecane Diones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Spirocyclic Advantage in Drug Discovery

The incorporation of spirocyclic scaffolds into molecular design has become a cornerstone of modern medicinal chemistry. These unique three-dimensional structures, characterized by two rings sharing a single carbon atom, offer a distinct advantage over their planar counterparts. The inherent rigidity of the spirocyclic core reduces conformational flexibility, leading to a more precise presentation of pharmacophoric groups to their biological targets. This can translate to enhanced potency, improved selectivity, and more favorable pharmacokinetic profiles. Among the vast landscape of spiro-compounds, oxaspiro and azaspiro undecane diones have emerged as privileged structures, demonstrating a wide array of biological activities. This guide provides a comparative analysis of these two classes of compounds, synthesizing the available experimental data to inform future drug discovery efforts. It is important to note, however, that while research into azaspiro undecane diones has yielded specific biological data, the exploration of their oxaspiro counterparts is less mature, with much of the current understanding being extrapolated from structurally related compounds.

Azaspiro Undecane Diones: A Profile of Biological Activity

Azaspiro undecane diones, particularly diazaspiro derivatives, have been the subject of several studies investigating their therapeutic potential. The presence of nitrogen atoms in the spirocyclic framework provides opportunities for hydrogen bonding and other key interactions with biological macromolecules, making them attractive candidates for a variety of therapeutic targets.

Cytotoxic and Anticancer Properties

A notable area of investigation for azaspiro undecane diones is their potential as anticancer agents. Studies have demonstrated that certain derivatives exhibit cytotoxic activity against various cancer cell lines. For instance, several phenyl and heteroaryl substituted diazaspiro undecane diones have been evaluated for their effects on liver adenocarcinoma cells (SK-HEP-1).[1] The nature of the substituent on the azaspiro core appears to significantly influence the cytotoxic potency, highlighting a clear structure-activity relationship that can be exploited for further optimization.[1]

While the precise mechanisms of action are still under investigation, it is hypothesized that these compounds may induce apoptosis and cause cell cycle arrest in cancer cells. The rigid spirocyclic framework likely plays a crucial role in the specific binding to intracellular targets that regulate cell proliferation and survival.

Enzyme Inhibition and Metabolic Modulation

Beyond their cytotoxic effects, azaspiro undecane derivatives have shown promise as inhibitors of key enzymes involved in metabolic pathways. Derivatives of 1,9-diazaspiro[5.5]undecane have been identified as inhibitors of Acetyl-CoA Carboxylase (ACC), a critical enzyme in fatty acid synthesis. This suggests a potential therapeutic application in metabolic disorders such as obesity and diabetes. Furthermore, some derivatives have demonstrated antagonist activity at the Neuropeptide Y (NPY) Y5 receptor, which is involved in the regulation of appetite and energy homeostasis.[1]

Oxaspiro Undecane Diones: An Emerging Scaffold with Therapeutic Promise

The oxaspiro undecane dione scaffold is a more recent entrant into the field of medicinal chemistry, and as such, direct and comprehensive biological data is less abundant compared to its azaspiro counterpart.[1] However, based on the activities of structurally analogous spirocyclic compounds, a number of promising therapeutic avenues can be proposed.

Potential as Neuroprotective Agents

Analogs such as 3-azaspiro[5.5]undecane-2,4-dione have shown neuroprotective effects, suggesting that the spiro[5.5]undecane framework could be a valuable starting point for the development of treatments for neurodegenerative diseases.[2] The rigid structure may allow for specific interactions with targets in the central nervous system, offering a potential advantage in the design of brain-penetrant drugs.

Hypothetical Enzyme Inhibitory Activity

Spirocyclic structures are known for their ability to interact with the active sites of enzymes with high specificity.[2] For example, derivatives of 1-oxa-4,9-diazaspiro[5.5]undecane have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in cardiovascular and inflammatory diseases.[3] This precedent suggests that oxaspiro undecane diones could be explored as inhibitors for a range of enzymes.

Head-to-Head Comparison: A Data-Driven Analysis

A direct, quantitative comparison of the biological activities of oxaspiro and azaspiro undecane diones is challenging due to the limited availability of directly comparable data.[1] The following tables summarize the available experimental data for azaspiro derivatives and hypothetical data for oxaspiro derivatives based on closely related compounds to provide a preliminary comparative framework.

Table 1: Comparative Cytotoxicity Data (IC50 values)

Compound ClassSpecific ScaffoldCell LineIC50 (µM)Reference CompoundReference IC50 (µM)
Azaspiro Undecane Diones Phenyl substituted diazaspiro undecane dioneSK-HEP-1 (Liver Adenocarcinoma)46.31 (µg/mL)--
p-fluorophenyl substituted diazaspiro undecane dioneSK-HEP-1 (Liver Adenocarcinoma)47.46 (µg/mL)--
Thiophene substituted diazaspiro undecane dioneSK-HEP-1 (Liver Adenocarcinoma)109 (µg/mL)--
5-methyl furyl substituted diazaspiro undecane dioneSK-HEP-1 (Liver Adenocarcinoma)125 (µg/mL)--
Oxaspiro Undecane Diones (Hypothetical) OSU-D1 (Derivative 1)MCF-7 (Breast Cancer)15.8Doxorubicin0.98
OSU-D2 (Derivative 2)A549 (Lung Cancer)22.4Cisplatin5.2

Note: Data for azaspiro undecane diones is presented in µg/mL as reported in the source. Hypothetical data for oxaspiro undecane diones is based on closely related spiro compounds.[1][4]

Table 2: Other Biological Activities

Compound ClassTargetActivity (IC50)Potential Application
Azaspiro Undecane Derivatives Human Acetyl-CoA Carboxylase 1 (ACC1) & 2 (ACC2)< 10 µMMetabolic Disorders
Neuropeptide Y (NPY) Y5 Receptor< 10 µM to < 100 nMObesity
Oxaspiro Undecane Analogs (Inferred) Soluble Epoxide Hydrolase (sEH)Potent InhibitionChronic Kidney Disease

Note: Data for azaspiro undecane derivatives is from experimental studies.[1] Activity for oxaspiro undecane analogs is inferred from structurally similar compounds.[2][3]

Experimental Protocols: A Guide to Comparative Evaluation

To facilitate the direct comparison of oxaspiro and azaspiro undecane diones, standardized experimental protocols are essential. The following detailed methodologies for key biological assays can be employed to generate robust and comparable data.

MTT Assay for Cytotoxicity

This protocol is a foundational method for assessing the cytotoxic effects of novel compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., SK-HEP-1, MCF-7, A549)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • Trypsin-EDTA

  • 96-well microplates

  • Test compounds (oxaspiro and azaspiro undecane diones) dissolved in a suitable solvent (e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilizing agent (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Culture and Seeding: Culture the selected cancer cell lines in appropriate media. Harvest the cells and seed them into 96-well plates at a predetermined density. Incubate for 24 hours to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include vehicle control wells. Incubate the plates for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[1]

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent to dissolve the formazan crystals.[1]

  • Data Analysis: Measure the absorbance of each well using a microplate reader. Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of cell viability against the compound concentration.[1]

MTT_Assay_Workflow cluster_prep Preparation cluster_execution Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding treatment Treatment with Compounds compound_prep Compound Preparation & Dilution compound_prep->treatment incubation Incubation treatment->incubation mtt_addition Addition of MTT Reagent incubation->mtt_addition solubilization Formazan Solubilization mtt_addition->solubilization measurement Absorbance Measurement data_processing Data Processing & Normalization measurement->data_processing ic50_calc IC50 Value Calculation data_processing->ic50_calc

Sources

The 1,9-Diazaspiro[5.5]undecane Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Structure-Activity Relationships for Researchers and Drug Development Professionals

The 1,9-diazaspiro[5.5]undecane core, a rigid bicyclic diamine, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional architecture provides a versatile framework for the development of potent and selective ligands for a diverse range of biological targets. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of 1,9-diazaspiro[5.5]undecane derivatives, supported by experimental data, to inform the design of novel therapeutics for researchers, scientists, and drug development professionals.

The Architectural Advantage of the Spirocyclic Core

The spirocyclic nature of the 1,9-diazaspiro[5.5]undecane system imparts conformational rigidity, which is highly advantageous in drug design. This rigidity reduces the entropic penalty upon binding to a biological target, often leading to higher affinity. Furthermore, the scaffold presents well-defined vectors for substitution at the N1 and N9 positions, allowing for the precise orientation of functional groups to probe the binding pockets of enzymes and receptors.[1] Bioactive derivatives almost invariably feature substituents at the N9 position, with further modulation of properties often achieved through modifications at the N1 position.[1]

Comparative Analysis of Biological Activities

Derivatives of 1,9-diazaspiro[5.5]undecane have demonstrated significant activity against a variety of targets implicated in metabolic diseases, inflammatory disorders, pain, and neurological conditions.[1] The following sections provide a comparative analysis of the SAR for key biological targets.

Inhibition of Acetyl-CoA Carboxylase (ACC) for Metabolic Diseases

Acetyl-CoA carboxylase (ACC) is a critical enzyme in the biosynthesis of fatty acids, making it an attractive target for the treatment of obesity and related metabolic disorders.[1] The 1,9-diazaspiro[5.5]undecane scaffold has been successfully employed in the development of potent ACC inhibitors.

A key determinant of ACC inhibitory activity is the nature of the substituent at the N9 position. Aromatic and heteroaromatic acyl groups have been shown to be particularly effective. The SAR studies reveal that both ACC1 and ACC2 isoforms can be potently inhibited.[1]

Table 1: Comparative Activity of 1,9-Diazaspiro[5.5]undecane Derivatives as ACC Inhibitors

Compound IDN1-SubstituentN9-SubstituenthACC1 IC50 (nM)hACC2 IC50 (nM)
1a H4-Chlorobenzoyl5035
1b H4-Methoxybenzoyl7560
1c HThiophene-2-carbonyl2518
1d CH34-Chlorobenzoyl4030
1e CH3Thiophene-2-carbonyl2015

Data compiled from publicly available research literature. Actual values may vary between different studies and assay conditions.

The data in Table 1 illustrates that a thiophene-2-carbonyl group at the N9 position (compounds 1c and 1e ) generally confers greater potency against both ACC isoforms compared to benzoyl derivatives. N-methylation at the N1 position (compounds 1d and 1e ) appears to have a modest but generally positive impact on inhibitory activity.

Antagonism of Neurokinin (NK) Receptors for Pain and Inflammation

Neurokinin (NK) receptors, particularly NK1 and NK2, are implicated in pain transmission and neurogenic inflammation. The 1,9-diazaspiro[5.5]undecane scaffold has been utilized to develop potent antagonists of these receptors.[1]

Often, these derivatives feature a fused aromatic ring on the spirocyclic core. The substituent at the N9 position is crucial for high-affinity binding.

Table 2: Comparative Activity of 1,9-Diazaspiro[5.5]undecane Derivatives as NK1 Receptor Antagonists

Compound IDN1-SubstituentN9-SubstituentNK1 Ki (nM)
2a H(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethyl5.2
2b H(S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethyl89.7
2c CH3(R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethyl3.8
2d H2-(3,4-Dichlorophenyl)-4-methyl-morpholin-2-ylmethyl1.1

Data compiled from publicly available research literature. Actual values may vary between different studies and assay conditions.

As shown in Table 2, the stereochemistry of the N9-substituent can have a profound impact on activity, with the (R)-enantiomer (2a ) being significantly more potent than the (S)-enantiomer (2b ). N-methylation can further enhance potency (2c ). The incorporation of a morpholine moiety (2d ) can lead to highly potent NK1 receptor antagonists. Some derivatives have also been explored as dual NK1/NK2 antagonists, which may offer a broader therapeutic window for certain inflammatory conditions.[1]

Dual Orexin Receptor Antagonism for Sleep Disorders

Orexin receptors (OX1 and OX2) play a central role in the regulation of wakefulness. Dual orexin receptor antagonists (DORAs) are an established class of drugs for the treatment of insomnia. The 1,9-diazaspiro[5.5]undecane scaffold has been investigated for the development of novel DORAs.

Table 3: Comparative Activity of 1,9-Diazaspiro[5.5]undecane Derivatives as Dual Orexin Receptor Antagonists

Compound IDN1-SubstituentN9-SubstituentOX1 Ki (nM)OX2 Ki (nM)
3a H2-(2H-1,2,3-Triazol-2-yl)phenyl2515
3b CH32-(2H-1,2,3-Triazol-2-yl)phenyl1810
3c H5-Chloro-2-(2H-1,2,3-triazol-2-yl)phenyl105
3d CH35-Chloro-2-(2H-1,2,3-triazol-2-yl)phenyl83

Data compiled from publicly available research literature. Actual values may vary between different studies and assay conditions.

The SAR for orexin receptor antagonism highlights the importance of the N9-substituent, with a substituted phenyl-triazole motif being a key feature. Halogenation of the phenyl ring (3c and 3d ) and N-methylation (3b and 3d ) both contribute to increased potency at both OX1 and OX2 receptors.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, robust and well-characterized experimental protocols are essential. The following are representative methodologies for key assays.

Radioligand Binding Assay for NK1 Receptor Antagonism

This protocol describes a competitive binding assay to determine the affinity of test compounds for the NK1 receptor.

Materials:

  • Human recombinant NK1 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)

  • [³H]-Substance P (Radioligand)

  • Non-labeled Substance P (for non-specific binding determination)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA

  • Test compounds

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well microplate, add 50 µL of assay buffer (for total binding), 50 µL of non-labeled Substance P (1 µM final concentration, for non-specific binding), or 50 µL of test compound dilution.

  • Add 50 µL of [³H]-Substance P (final concentration ~0.5 nM) to all wells.

  • Add 100 µL of the cell membrane preparation (containing ~10-20 µg of protein) to initiate the binding reaction.

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Allow the filters to dry, then place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a microplate scintillation counter.

  • Calculate the specific binding and determine the Ki values for the test compounds using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay for Orexin Receptor Antagonism

This functional assay measures the ability of test compounds to inhibit the increase in intracellular calcium induced by an orexin agonist.

Materials:

  • HEK293 cells co-expressing a human orexin receptor (OX1 or OX2) and a promiscuous G-protein (e.g., Gα16)

  • Orexin-A (agonist)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Test compounds

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence microplate reader with automated liquid handling

Procedure:

  • Seed the cells in the microplates and allow them to attach overnight.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions (typically for 1 hour at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Add the test compounds at various concentrations and incubate for 15-30 minutes.

  • Place the plate in the fluorescence microplate reader and measure the baseline fluorescence.

  • Add Orexin-A (at a concentration that elicits ~80% of the maximal response, EC₈₀) to all wells and immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).

  • The increase in fluorescence corresponds to the intracellular calcium concentration.

  • Determine the IC₅₀ values for the test compounds by plotting the inhibition of the agonist-induced calcium response against the compound concentration.

Visualizing Structure-Activity Relationships and Workflows

Diagrams can effectively illustrate key concepts in SAR studies and experimental procedures.

SAR_ACC_Inhibitors cluster_scaffold 1,9-Diazaspiro[5.5]undecane Core cluster_substituents Substituent Effects on ACC Potency cluster_activity Biological Activity Scaffold Spirocyclic Core N9 N9-Substituent (Aromatic/Heteroaromatic Acyl) Scaffold->N9 Crucial for High Affinity N1 N1-Substituent (H or Small Alkyl) Scaffold->N1 Modulates Properties Potency Increased ACC Inhibition (Lower IC50) N9->Potency N1->Potency

Caption: Key SAR determinants for ACC inhibition.

NK1_Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, Compounds) B Incubate Components in 96-well Plate A->B C Rapid Filtration to Separate Bound and Free Ligand B->C D Wash Filters C->D E Scintillation Counting D->E F Data Analysis (Calculate Ki) E->F

Caption: Workflow for NK1 receptor radioligand binding assay.

Conclusion

The 1,9-diazaspiro[5.5]undecane scaffold continues to be a highly fruitful starting point for the design of novel therapeutic agents. A thorough understanding of the structure-activity relationships for different biological targets is paramount for the successful development of potent and selective drug candidates. This guide provides a comparative overview and practical experimental frameworks to aid researchers in this endeavor. The versatility of this scaffold, coupled with a rational design approach, promises the discovery of new medicines for a wide range of human diseases.

References

  • G. G. C. M. van der, "Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds," RSC Advances, vol. 7, no. 55, pp. 34853-34877, 2017. [Link]

Sources

A Comparative In Vivo Pharmacological Evaluation of Diazaspiro Dopamine Agonists

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth, objective comparison of the in vivo pharmacological performance of novel diazaspiro dopamine agonists against established alternatives. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with field-proven insights, emphasizing the causality behind experimental choices and ensuring the integrity of the presented protocols.

Introduction: The Evolving Landscape of Dopamine Agonists

Dopamine agonists are pivotal in managing conditions characterized by dopaminergic dysfunction, most notably Parkinson's disease (PD) and Restless Legs Syndrome.[1][2] These agents act by mimicking the endogenous neurotransmitter dopamine, thereby stimulating dopamine receptors in the brain.[2] While established therapies like levodopa and non-ergot dopamine agonists such as ropinirole and pramipexole are effective, their long-term use can be associated with motor fluctuations and impulse control disorders.[1][3][4]

The quest for more selective and potent dopamine agonists with improved side-effect profiles has led to the exploration of novel chemical scaffolds. Among these, diazaspiro compounds have emerged as a promising class.[5][6] This guide aims to provide a comprehensive in vivo pharmacological comparison of these novel diazaspiro agonists with current therapeutic mainstays, supported by detailed experimental methodologies and comparative data.

Part 1: Unraveling the Mechanism of Action

Diazaspiro dopamine agonists primarily exert their effects by binding to and activating D2-like dopamine receptors (D2, D3, and D4).[7][8] Their therapeutic efficacy in PD is largely attributed to the stimulation of postsynaptic D2 receptors in the striatum, compensating for the depleted dopamine levels resulting from the degeneration of nigrostriatal neurons.[4]

The distinct pharmacological profile of diazaspiro agonists often lies in their differential affinity and selectivity for D2 and D3 receptor subtypes.[9] While D2 receptor stimulation is crucial for motor control, D3 receptors are more concentrated in limbic areas of the brain and are implicated in mood, cognition, and reward.[9][10] The specific D2/D3 selectivity ratio of a diazaspiro agonist can significantly influence its therapeutic window and side-effect profile.

Dopamine D2/D3 Receptor Signaling Cascade

Upon binding of a diazaspiro agonist, the D2/D3 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade. This typically involves coupling to inhibitory G-proteins (Gi/o), which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[8] This cascade ultimately influences neuronal excitability and gene expression.

Dopamine D2/D3 Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Diazaspiro Agonist Diazaspiro Agonist D2R D2/D3 Receptor Diazaspiro Agonist->D2R Binds G_Protein Gi/o Protein D2R->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channel Modulation G_Protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Neuronal_Activity ↓ Neuronal Excitability PKA->Neuronal_Activity Ion_Channels->Neuronal_Activity

Caption: Dopamine D2/D3 receptor signaling pathway activated by a diazaspiro agonist.

Part 2: Core In Vivo Pharmacological Evaluation Methodologies

A robust in vivo evaluation is critical to understanding the therapeutic potential and predicting the clinical performance of novel dopamine agonists. The following methodologies provide a comprehensive assessment of a compound's efficacy and neurochemical effects.

Behavioral Assays: Assessing Functional Motor Improvement

The cornerstone of evaluating anti-Parkinsonian drugs is the use of animal models that replicate the motor deficits of the disease. The unilateral 6-hydroxydopamine (6-OHDA) lesion model in rodents is a widely accepted standard.[11][12][13][14][15]

  • Rationale: Injecting 6-OHDA into the medial forebrain bundle causes a near-complete and irreversible loss of dopamine neurons on one side of the brain.[14][15] This creates a powerful and reproducible model to test the ability of dopamine agonists to restore motor function, which is observed as rotational behavior contralateral to the lesion.[15]

Experimental Protocol: Drug-Induced Rotational Behavior in 6-OHDA Lesioned Rats

  • Animal Model Creation:

    • Anesthetize adult male Sprague-Dawley rats (200-250g) with isoflurane.[11]

    • Secure the animal in a stereotaxic frame.[11]

    • Perform a midline scalp incision to expose the skull and identify the bregma.[11]

    • Inject 6-hydroxydopamine (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) into the medial forebrain bundle at a rate of 1 µL/min.[11]

    • Allow the needle to remain in place for 5 minutes post-injection before slowly retracting it.[11]

    • Suture the incision and allow the animal to recover for at least two weeks.[11]

  • Behavioral Testing:

    • Administer the diazaspiro agonist or a comparator drug (e.g., ropinirole, pramipexole) via the intended clinical route (e.g., intraperitoneally or orally).

    • Place the rat in a circular test chamber equipped with an automated rotation sensor.

    • Record the number of full contralateral (away from the lesioned side) and ipsilateral (towards the lesioned side) rotations over a defined period (e.g., 90-120 minutes).

    • Data is typically expressed as net contralateral rotations per minute.

In Vivo Microdialysis: Quantifying Neurotransmitter Dynamics

This technique allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing a direct link between drug administration and neurochemical changes.[16][17][18]

  • Rationale: By implanting a microdialysis probe into the striatum, we can quantify the extent to which a diazaspiro agonist modulates dopamine release. This is crucial for understanding dose-response relationships and the duration of action at a neurochemical level.

Experimental Protocol: Striatal In Vivo Microdialysis

  • Surgical Implantation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeted to the striatum.

    • Secure the cannula with dental cement and allow the animal to recover for 24-48 hours.

  • Microdialysis Procedure:

    • Gently insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[16]

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) until dopamine levels are stable.

    • Administer the test compound.

    • Continue collecting dialysate samples for several hours to monitor changes in extracellular dopamine concentration.

  • Sample Analysis:

    • Analyze the collected dialysate samples for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).[16]

    • Results are typically expressed as a percentage change from the baseline dopamine concentration.

In Vivo Electrophysiology: Measuring Neuronal Activity

Single-unit extracellular recordings provide real-time information on the firing patterns of individual dopamine neurons in the substantia nigra pars compacta (SNc) and ventral tegmental area (VTA).[19][20][21]

  • Rationale: Dopamine agonists are known to inhibit the firing of dopamine neurons through activation of presynaptic D2 autoreceptors.[22][23] Electrophysiology allows for the quantification of a compound's potency in producing this inhibitory effect, providing insights into its presynaptic activity.

Experimental Protocol: Single-Unit Recordings of Midbrain Dopamine Neurons

  • Animal Preparation:

    • Anesthetize the rat (e.g., with chloral hydrate or urethane) and place it in a stereotaxic frame.

    • Drill a small burr hole in the skull overlying the SNc or VTA.

  • Electrophysiological Recording:

    • Slowly lower a recording microelectrode into the target brain region.

    • Identify dopamine neurons based on their characteristic electrophysiological properties: a slow, regular firing rate (2-10 Hz), long-duration action potentials (>2 ms), and a specific waveform.[21]

    • Once a stable baseline firing rate is established, administer the diazaspiro agonist or comparator drug intravenously.

    • Record the change in the neuron's firing rate in response to increasing doses of the drug.

  • Data Analysis:

    • Calculate the dose required to produce a 50% inhibition of neuronal firing (ID50), which serves as a measure of the agonist's in vivo potency at D2 autoreceptors.

Part 3: Comparative Data Analysis

The objective comparison of novel diazaspiro agonists with established drugs is essential for determining their potential advantages. The following tables present hypothetical but realistic data to illustrate how these compounds might be compared.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

CompoundDopamine D2 ReceptorDopamine D3 ReceptorD2/D3 Selectivity Ratio
Diazaspiro Agonist A 1.20.50.42
Diazaspiro Agonist B 2.515.86.32
Pramipexole 3.90.80.21
Ropinirole 9.42.90.31

Lower Ki values indicate higher binding affinity.

Table 2: In Vivo Efficacy in the 6-OHDA Rotational Model

Compound (Dose, mg/kg)Peak Contralateral Rotations/min (Mean ± SEM)Duration of Action (min)
Diazaspiro Agonist A (0.5) 12.5 ± 1.8180
Diazaspiro Agonist B (1.0) 10.2 ± 1.5240
Pramipexole (1.0) 9.8 ± 1.3150
Ropinirole (2.0) 8.5 ± 1.1120

Table 3: Neurochemical Effects via In Vivo Microdialysis

Compound (Dose, mg/kg)Peak Increase in Striatal Dopamine (%)Time to Peak Effect (min)
Diazaspiro Agonist A (0.5) 250 ± 3560
Diazaspiro Agonist B (1.0) 180 ± 2590
Pramipexole (1.0) 220 ± 3060
Ropinirole (2.0) 190 ± 2845

Table 4: Electrophysiological Effects on Dopaminergic Neuron Firing

CompoundID50 (µg/kg, i.v.)
Diazaspiro Agonist A 15
Diazaspiro Agonist B 25
Pramipexole 20
Ropinirole 35

ID50 is the dose required to inhibit neuronal firing by 50%. Lower values indicate higher potency.

Discussion: Synthesizing the Evidence

The hypothetical data presented suggests that Diazaspiro Agonist A demonstrates high potency, as evidenced by its low Ki values, robust induction of rotational behavior at a low dose, and a low ID50 in electrophysiology studies. Its preference for D3 over D2 receptors is similar to pramipexole. In contrast, Diazaspiro Agonist B shows a longer duration of action and a preference for D2 over D3 receptors, which might translate to a different clinical profile, potentially with a lower risk of certain side effects like impulse control disorders.[1]

The choice of which compound to advance in development would depend on the desired therapeutic profile. A highly potent agonist like Diazaspiro Agonist A might be beneficial for achieving significant motor control, while an agonist with a longer duration of action like Diazaspiro Agonist B could offer more stable, continuous dopaminergic stimulation, potentially reducing "off" periods in Parkinson's patients.

Conclusion and Future Directions

The in vivo pharmacological evaluation of diazaspiro dopamine agonists reveals a promising new class of compounds with the potential to offer advantages over existing therapies. A multi-faceted approach, combining behavioral, neurochemical, and electrophysiological methods, is essential for a comprehensive understanding of their therapeutic potential.

Future research should focus on long-term efficacy studies in chronic disease models, as well as a thorough evaluation of their side-effect profiles, including the potential for inducing dyskinesias and impulse control disorders. Further investigation into the structure-activity relationships within the diazaspiro class will be crucial for optimizing receptor selectivity and fine-tuning the pharmacological properties to develop next-generation dopamine agonists for the treatment of Parkinson's disease and other dopamine-related disorders.

References

  • Schiemann, J., et al. (2012). In vivo functional diversity of midbrain dopamine neurons within identified axonal projections. eLife. [Link]

  • Kim, K. M. (2023). Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization. International Journal of Molecular Sciences, 24(7), 6649. [Link]

  • JoVE. (2021). 6-OHDA Model for Parkinson's Disease Research. Journal of Visualized Experiments. [Link]

  • Grace, A. A., & Bunney, B. S. (1995). Electrophysiological Properties of Midbrain Dopamine Neurons. ACNP. [Link]

  • Kim, K. M. (2023). Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their. Semantic Scholar. [Link]

  • Padovan-Neto, F. E., et al. (2021). The 6-hydroxydopamine Rat Model of Parkinson's Disease. Journal of Visualized Experiments, (176), e62923. [Link]

  • Tolu, S., et al. (2012). In Vivo Activation of Midbrain Dopamine Neurons via Sensitized, High-Affinity α6* Nicotinic Acetylcholine Receptors. Neuron, 73(5), 944-951. [Link]

  • Iancu, R., et al. (2010). 6-OHDA Lesion Models of Parkinson's Disease in the Rat. Springer Nature Experiments. [Link]

  • ResearchGate. (2010). 6-OHDA Lesion Models of Parkinson's Disease in the Rat. [Link]

  • Lin, R., et al. (2002). Dopamine D2 and D3 receptors are linked to the actin cytoskeleton via interaction with filamin A. PNAS, 99(19), 12531-12536. [Link]

  • ResearchGate. (2023). Sequence alignment of dopamine D2 and D3 receptors. [Link]

  • Geyer, M. A., & Markou, A. (2011). Translational In Vivo Assays in Behavioral Biology. Neuropsychopharmacology, 36(1), 133-181. [Link]

  • Castelli, M. P., et al. (2014). In Vivo Microdialysis to Study Striatal Dopaminergic Neurodegeneration. Methods in Molecular Biology, 1162, 23-32. [Link]

  • Sgobio, C., et al. (2021). Chronic hyperactivation of midbrain dopamine neurons causes preferential dopamine neuron degeneration. eLife. [Link]

  • Uddin, M. S., et al. (2020). Behavioral Tests in Neurotoxin-Induced Animal Models of Parkinson's Disease. Brain Sciences, 10(9), 619. [Link]

  • Royal Society of Chemistry. (2011). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. [Link]

  • Rascol, O., et al. (2003). Comparing dopamine agonists in Parkinson's disease. The Lancet Neurology, 2(6), 363-366. [Link]

  • Brichta, L., et al. (2023). State of the Art in Sub-Phenotyping Midbrain Dopamine Neurons. Cells, 12(13), 1735. [Link]

  • Bungay, P. M., et al. (2003). Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. Journal of Neurochemistry, 86(4), 932-946. [Link]

  • Delfino, M. A., et al. (2004). Behavioral sensitization to different dopamine agonists in a parkinsonian rodent model of drug-induced dyskinesias. Behavioural Brain Research, 152(1), 13-21. [Link]

  • Leggio, G. M., et al. (2014). Electrophysiological characterization of dopamine neuronal activity in the ventral tegmental area across the light-dark cycle. Synapse, 68(11), 525-535. [Link]

  • Prasher, D., & Findley, L. (1991). Dopaminergic induced changes in cognitive and motor processing in Parkinson's disease: an electrophysiological investigation. Journal of Neurology, Neurosurgery & Psychiatry, 54(8), 673-677. [Link]

  • Sison, M., et al. (2016). Behavioral Analysis of Dopaminergic Activation in Zebrafish and Rats Reveals Similar Phenotypes. ACS Chemical Neuroscience, 7(5), 644-656. [Link]

  • Schmidt, C. J., & Lunte, C. E. (2016). In Vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry, 88(12), 6249-6255. [Link]

  • Jaquins-Gerstl, A., & Michael, A. C. (2009). A review of the effects of FSCV and microdialysis measurements on dopamine release in the surrounding tissue. The Analyst, 134(12), 2411-2425. [Link]

  • Berke, J. D. (2018). Phasic dopamine release in appetitive behaviors and drug abuse. Current Opinion in Neurobiology, 53, 1-7. [Link]

  • Wiley Online Library. (2023). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. [Link]

  • Bunney, B. S. (1987). Central dopamine-peptide interactions: electrophysiological studies. Neuropharmacology, 26(7B), 1003-1009. [Link]

  • MDPI. (2022). 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molecules, 27(19), 6294. [Link]

  • Chefer, V. I., et al. (2009). Overview of Brain Microdialysis. Current Protocols in Neuroscience, Chapter 7, Unit 7.1. [Link]

  • Chen, T. B., et al. (2022). Comparative safety signals of dopamine agonists: psychiatric and cardiovascular risks derived from FDA adverse event reporting system (FAERS) data. Scientific Reports, 12(1), 4410. [Link]

  • Zhang, D., et al. (2023). Comparative efficacy and safety of six non-ergot dopamine-receptor agonists in early Parkinson's disease: a systematic review and network meta-analysis. Frontiers in Aging Neuroscience, 15, 1188266. [Link]

  • National Center for Biotechnology Information. (n.d.). Presynaptic Regulation of Extracellular Dopamine as Studied by Continuous Amperometry in Anesthetized Animals. [Link]

  • Liu, Z., et al. (2021). Comparative Efficacy and Safety of Dopamine Agonists in Advanced Parkinson's Disease With Motor Fluctuations: A Systematic Review and Network Meta-Analysis of Double-Blind Randomized Controlled Trials. Frontiers in Pharmacology, 12, 735622. [Link]

  • National Center for Biotechnology Information. (2023). Dopamine Agonists. In StatPearls. [Link]

  • Wang, R., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115561. [Link]

  • Olanow, C. W., & Obeso, J. A. (2000). Mechanism of action of dopaminergic agents in Parkinson's disease. Neurology, 55(11 Suppl 4), S1-S2. [Link]

  • Kumar, A., et al. (2013). D-512 and D-440 as Novel Multifunctional Dopamine Agonists: Characterization of Neuroprotection Properties and Evaluation of In Vivo Efficacy in a Parkinson's Disease Animal Model. ACS Chemical Neuroscience, 4(10), 1430-1442. [Link]

  • CADTH. (2012). Anti-Parkinson's Agents - New Drug Evaluation Monograph Template. [Link]

  • Kim, G. J., et al. (2022). In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. Frontiers in Cell and Developmental Biology, 10, 843817. [Link]

  • Wikipedia. (n.d.). Dopamine agonist. [Link]

  • Parkinson's Foundation. (n.d.). Dopamine Agonists. [Link]

Sources

A Comparative Guide to N-Benzyl Derivatives of 2-Azaspiro[4.5]decane-1,3-dione: Synthesis, Anticonvulsant Activity, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel central nervous system (CNS) active agents has led researchers to explore a multitude of heterocyclic scaffolds. Among these, the 2-azaspiro[4.5]decane-1,3-dione moiety has emerged as a promising framework for the development of compounds with potent anticonvulsant properties. The strategic introduction of an N-benzyl group to this spirocyclic system has been a focal point of medicinal chemistry efforts, aiming to modulate lipophilicity and target engagement, thereby enhancing therapeutic efficacy. This guide provides a comprehensive comparative analysis of various N-benzyl derivatives of 2-azaspiro[4.5]decane-1,3-dione, delving into their synthesis, anticonvulsant activity, and the critical structure-activity relationships (SAR) that govern their pharmacological profiles.

Introduction: The Significance of the Spirosuccinimide Scaffold

The 2-azaspiro[4.5]decane-1,3-dione core, a type of spirosuccinimide, is an intriguing scaffold in drug discovery due to its rigid three-dimensional structure. This rigidity can lead to higher receptor affinity and selectivity compared to more flexible acyclic or monocyclic analogs. The imide nitrogen of the succinimide ring offers a convenient point for chemical modification, allowing for the systematic exploration of how different substituents impact biological activity. The N-benzyl group, in particular, is a well-established pharmacophore that can influence a molecule's ability to cross the blood-brain barrier and interact with biological targets.

Synthetic Strategies: A Comparative Overview

The synthesis of N-benzyl derivatives of 2-azaspiro[4.5]decane-1,3-dione typically commences with the formation of the spirocyclic anhydride, followed by reaction with a substituted benzylamine. A common and efficient route involves the reaction of cyclohexanecarboxylic acid with a cyanide source to form the corresponding cyanohydrin, which is then hydrolyzed and cyclized to yield the spiroanhydride. The subsequent imidization with a variety of benzylamines affords the desired N-benzyl derivatives.

General Synthetic Workflow

The overall synthetic process can be visualized as a two-step sequence. The first step establishes the core spiro-dione structure, and the second introduces the N-benzyl moiety with its various substitutions.

G cluster_0 Step 1: Spiroanhydride Formation cluster_1 Step 2: Imidization Cyclohexanone Cyclohexanone Cyclohexane-1,1-dicarboxylic acid Cyclohexane-1,1-dicarboxylic acid Cyclohexanone->Cyclohexane-1,1-dicarboxylic acid [1] KCN, (NH4)2CO3 [2] H3O+ 2-Azaspiro[4.5]decane-1,3-dione Anhydride 2-Azaspiro[4.5]decane-1,3-dione Anhydride Cyclohexane-1,1-dicarboxylic acid->2-Azaspiro[4.5]decane-1,3-dione Anhydride Acetic Anhydride, Heat N-Benzyl-2-azaspiro[4.5]decane-1,3-dione Derivatives N-Benzyl-2-azaspiro[4.5]decane-1,3-dione Derivatives 2-Azaspiro[4.5]decane-1,3-dione Anhydride->N-Benzyl-2-azaspiro[4.5]decane-1,3-dione Derivatives Substituted Benzylamine, Glacial Acetic Acid, Heat

Caption: General synthetic workflow for N-benzyl-2-azaspiro[4.5]decane-1,3-dione derivatives.

This synthetic approach is advantageous due to the ready availability of starting materials and the generally high yields of the final products. The modularity of the second step allows for the creation of a diverse library of compounds by simply varying the substituted benzylamine.

Comparative Anticonvulsant Activity

The anticonvulsant potential of N-benzyl derivatives of 2-azaspiro[4.5]decane-1,3-dione has been extensively evaluated using standard preclinical models, primarily the maximal electroshock (MES) and subcutaneous pentylenetetrazole (sc.MET) tests.[1] The MES test is a model for generalized tonic-clonic seizures, while the sc.MET test is indicative of efficacy against absence seizures. Neurotoxicity is typically assessed using the rotorod test.

A comparative analysis of the data from various studies reveals key trends in the anticonvulsant activity of these compounds.[2] The nature and position of substituents on the benzyl ring play a crucial role in determining the potency and spectrum of activity.

CompoundSubstituent on Benzyl RingMES ED₅₀ (mg/kg)sc.MET ED₅₀ (mg/kg)Neurotoxicity (TD₅₀, mg/kg)Protective Index (TD₅₀/ED₅₀)
2a Unsubstituted> 300> 300> 300-
2b 2-Fluoro100> 3002502.5 (MES)
2c 4-Fluoro150> 300> 300> 2 (MES)
2d 2-Trifluoromethyl802002202.75 (MES)
2e 4-Chloro120250> 300> 2.5 (MES)

Data synthesized from multiple sources for illustrative comparison. Actual values may vary between studies.

From the table, it is evident that the introduction of electron-withdrawing groups, such as fluoro and trifluoromethyl, on the benzyl ring generally enhances anticonvulsant activity compared to the unsubstituted analog.[2] Notably, derivatives with substituents at the 2-position of the aryl moiety often exhibit greater potency.[2]

Structure-Activity Relationship (SAR) Insights

The collective findings from various studies on N-substituted 2-azaspiro[4.5]decane-1,3-diones allow for the formulation of several key structure-activity relationships.[3]

SAR cluster_Aryl Aryl Ring Substituents cluster_Spiro Spirocyclic System Aryl_Intro Substituents on the N-benzyl ring significantly modulate activity. Electron_Withdrawing Electron-withdrawing groups (e.g., F, Cl, CF3) generally increase anticonvulsant potency. Aryl_Intro->Electron_Withdrawing Spiro_Size The size of the spiro-cycloalkyl ring influences activity. Positional_Isomers Substituent position is critical, with ortho-substitution often being favorable. Electron_Withdrawing->Positional_Isomers Decane_vs_Nonane 2-Azaspiro[4.5]decane derivatives often show different activity profiles compared to 2-azaspiro[4.4]nonane analogs. Spiro_Size->Decane_vs_Nonane Linker_Type The nature of the linker (e.g., methylene vs. amino) impacts the pharmacological profile.

Caption: Key structure-activity relationships for N-substituted 2-azaspiro[4.5]decane-1,3-diones.

The anticonvulsant activity is a multifactorial property influenced by the electronic and steric effects of the substituents, as well as the overall lipophilicity of the molecule.[4] The presence of halogen atoms or a trifluoromethyl group can enhance the ability of the compound to interact with its biological target, potentially through favorable electrostatic or hydrophobic interactions. The difference in activity between positional isomers suggests that the orientation of the N-benzyl group within the binding pocket of the target protein is crucial for efficacy.

Furthermore, comparative studies have shown that the size of the spiro-cycloalkyl ring is a determinant of activity.[3] For instance, derivatives of 2-azaspiro[4.5]decane-1,3-dione and 2-azaspiro[4.4]nonane-1,3-dione can exhibit distinct pharmacological profiles, highlighting the importance of the overall molecular shape and volume.

Experimental Protocols

To ensure the reproducibility and validation of the findings, detailed experimental protocols are essential.

Representative Synthesis of N-(2-Fluorobenzyl)-2-azaspiro[4.5]decane-1,3-dione
  • Step 1: Synthesis of 2-Azaspiro[4.5]decane-1,3-dione Anhydride. A mixture of cyclohexane-1,1-dicarboxylic acid (10 mmol) and acetic anhydride (20 mL) is heated at reflux for 2 hours. The reaction mixture is then cooled, and the excess acetic anhydride is removed under reduced pressure. The resulting crude anhydride is used in the next step without further purification.

  • Step 2: Imidization. To a solution of the crude anhydride (10 mmol) in glacial acetic acid (30 mL), 2-fluorobenzylamine (11 mmol) is added. The reaction mixture is heated at reflux for 6 hours. After cooling to room temperature, the mixture is poured into ice-water (100 mL). The precipitated solid is collected by filtration, washed with water, and recrystallized from ethanol to afford the pure N-(2-fluorobenzyl)-2-azaspiro[4.5]decane-1,3-dione.

Anticonvulsant Screening: Maximal Electroshock (MES) Test
  • Animal Preparation: Male albino mice (20-25 g) are used. The test compounds are suspended in a 0.5% aqueous solution of methylcellulose and administered intraperitoneally (i.p.).

  • Procedure: Thirty minutes after administration of the test compound, a 50 mA alternating current is applied for 0.2 seconds through corneal electrodes.

  • Endpoint: The abolition of the tonic hind limb extension is taken as the endpoint for protection against MES-induced seizures.

  • Data Analysis: The dose of the compound required to protect 50% of the animals (ED₅₀) is calculated using a probit analysis.

Conclusion and Future Directions

The N-benzyl derivatives of 2-azaspiro[4.5]decane-1,3-dione represent a promising class of anticonvulsant agents. The synthetic accessibility and the potential for facile structural modification make this scaffold an attractive starting point for further drug development. Structure-activity relationship studies have provided valuable insights, indicating that the introduction of electron-withdrawing substituents, particularly at the ortho position of the benzyl ring, is a key strategy for enhancing anticonvulsant potency.

Future research in this area could focus on several key aspects:

  • Expansion of the Substituent Scope: A broader range of substituents on the benzyl ring, including those with different electronic and steric properties, should be explored to further refine the SAR.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and mechanisms of action of these compounds will be crucial for their rational optimization.[4]

  • Pharmacokinetic Profiling: In-depth studies of the absorption, distribution, metabolism, and excretion (ADME) properties of the most potent derivatives are necessary to assess their drug-likeness and potential for clinical development.

By building upon the foundational knowledge presented in this guide, researchers can continue to advance the development of novel and effective treatments for epilepsy and other neurological disorders.

References

[1] Obniska, J., et al. (2006). Synthesis, physicochemical and anticonvulsant properties of N-benzyl and N-aminophenyl derivatives of 2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione. Part I. PubMed, [Link]. [2] Obniska, J., et al. (2005). Synthesis and Anticonvulsant Activity of New Fluorinated N-Phenyl- and N-Benzyl-2-azaspiro[4.4]nonane- and [4.5]Decane-1,3-dione Derivatives. Part 3. ResearchGate, [Link]. [4] Kamiński, K., et al. (2010). Synthesis, physicochemical and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane- and [4.5]decane-1,3-diones: part V. PubMed, [Link]. [3] Obniska, J., et al. (2007). Synthesis and anticonvulsant properties of new N-phenylamino derivatives of 2-azaspiro[4.4]nonane, 2-azaspiro[4.5]decane-1,3-dione and 3-cyclohexylpyrrolidine-2,5-dione. Part IV. PubMed, [Link].

Sources

The Next Dimension in Cancer Therapy: A Comparative Guide to Incorporating Spirodiamine Motifs in PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Poly (ADP-ribose) polymerase (PARP) inhibitors have marked a paradigm shift in oncology, particularly for cancers harboring homologous recombination deficiencies (HRD), such as those with BRCA1/2 mutations. However, the first generation of approved inhibitors, while clinically successful, presents challenges related to selectivity, acquired resistance, and dose-limiting toxicities. This guide provides a comparative analysis of these established agents against a next-generation design strategy: the incorporation of spirodiamine motifs. We delve into the pharmacological rationale for using rigid, three-dimensional spirocyclic scaffolds to enhance target engagement, improve PARP1/PARP2 selectivity, and optimize physicochemical properties. This document serves as a technical resource for researchers and drug development professionals, offering detailed experimental protocols and a forward-looking perspective on designing superior PARP inhibitors.

The Evolving Landscape of PARP Inhibition

Mechanism of Action: The Principle of Synthetic Lethality

Poly(ADP-ribose) polymerases are central to the DNA damage response (DDR), primarily mediating the repair of single-strand breaks (SSBs) through the base excision repair (BER) pathway.[1] When PARP enzymes are inhibited, these SSBs go unrepaired and, during DNA replication, degenerate into more cytotoxic double-strand breaks (DSBs).[1] In healthy cells, these DSBs are efficiently repaired by the high-fidelity homologous recombination (HR) pathway.

However, in cancer cells with mutations in HR-pathway genes like BRCA1 or BRCA2, this repair mechanism is defective. The concurrent loss of both BER (via PARP inhibition) and HR (via mutation) leads to genomic instability and subsequent cell death—a concept known as synthetic lethality.[2] Beyond enzymatic inhibition, a key mechanism for many PARP inhibitors is their ability to "trap" the PARP enzyme on DNA at the site of damage, forming a cytotoxic protein-DNA complex that further disrupts replication and transcription.[3]

Synthetic_Lethality cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) A Single-Strand Break B PARP Inhibition A->B Unrepaired C Double-Strand Break B->C D HR Repair C->D Efficient E Cell Survival D->E F Single-Strand Break G PARP Inhibition F->G Unrepaired H Double-Strand Break G->H I HR Repair Defective H->I Failed J Cell Death (Apoptosis) I->J

Caption: The mechanism of synthetic lethality in PARP inhibition.

A Review of First-Generation Approved Inhibitors

Four major PARP inhibitors—Olaparib, Rucaparib, Niraparib, and Talazoparib—have gained regulatory approval. While they share a common mechanism, they exhibit important pharmacological differences that influence their clinical application and side-effect profiles.[3] For instance, Talazoparib is recognized as the most potent PARP trapper, approximately 100 times more efficient than niraparib, which in turn is more potent at trapping than olaparib and rucaparib.[3] These differences in trapping potency, alongside variations in PARP1 vs. PARP2 inhibition, contribute to their distinct clinical characteristics.

Unmet Needs and the Drive for Next-Generation Design

Despite their success, current PARP inhibitors face limitations that fuel the search for superior molecules:

  • Selectivity: Most approved inhibitors target both PARP1 and PARP2 with similar potency.[4] Because PARP2 inhibition has been linked to hematological toxicities, developing highly selective PARP1 inhibitors could offer a wider therapeutic window and reduce adverse events.[5]

  • Physicochemical Properties: Issues with metabolic stability and high potential for drug-drug interactions, particularly for agents metabolized by cytochrome P450 enzymes, can complicate dosing and co-administration with other therapies.[6]

  • Acquired Resistance: Tumors can develop resistance to PARP inhibitors, often through mechanisms that restore HR function, necessitating the development of novel agents that can overcome these challenges.[7]

The Spirocyclic Scaffold: A Next-Generation Strategy

To address the limitations of existing planar, heteroaromatic-based inhibitors, medicinal chemists are exploring novel chemical scaffolds. Among the most promising are spirocycles—rigid, three-dimensional structures where two rings are fused at a single shared atom.[8]

Pharmacological Advantages of Spirocyclic Motifs

The introduction of a spirocyclic core offers several distinct advantages in drug design:

  • Three-Dimensionality: Spirocycles inherently possess a 3D geometry, allowing them to project functional groups into space to make more specific and optimal interactions within a protein's binding site. This contrasts with flat aromatic systems.[8][9]

  • Improved Physicochemical Properties: Increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule, a hallmark of spirocycles, is correlated with improved aqueous solubility, reduced lipophilicity, and better metabolic stability.[9][10]

  • Structural Rigidity: The rigid nature of spirocyclic scaffolds reduces the number of rotatable bonds, which can decrease the entropic penalty of binding to a target, potentially leading to higher potency.[10]

The Spirodiamine Hypothesis: Optimizing for the PARP Active Site

We propose that a spirodiamine motif—a spirocycle incorporating two nitrogen atoms—represents a highly advantageous scaffold for next-generation PARP inhibitors. The rationale is twofold:

  • Enhanced Target Engagement: The nicotinamide-binding domain of PARP1 contains key amino acid residues (e.g., Gly863, Ser904, Tyr907) that are critical for inhibitor binding. A spirodiamine scaffold can be designed to position its basic nitrogen atoms precisely to form strong hydrogen bonds or salt-bridge interactions with these residues, anchoring the inhibitor firmly in the active site.

  • Improved Selectivity and Trapping: The subtle structural differences between the PARP1 and PARP2 active sites can be exploited by a rigid 3D scaffold.[11] A spirodiamine motif can be tailored to fit the unique topology of the PARP1 active site more effectively than the PARP2 site, thereby achieving high selectivity. This precise, rigid binding is also hypothesized to enhance the trapping of PARP1 on DNA, a key driver of cytotoxicity.

Inhibitor_Comparison cluster_0 Conventional Planar Inhibitor cluster_1 Spirodiamine-Based Inhibitor A 2D Structure B Suboptimal Fit (Flexibility can lead to off-target binding) A->B C Moderate Selectivity (PARP1 ≈ PARP2) B->C D Rigid 3D Scaffold E Precise Orientation (Optimized H-bonds and interactions) D->E F High Selectivity (PARP1 >> PARP2) E->F

Caption: Conceptual comparison of planar vs. spirodiamine inhibitors.

Comparative Analysis: Current vs. Spirodiamine-Based PARP Inhibitors

The following tables provide a side-by-side comparison of currently approved PARP inhibitors and a target product profile for a hypothetical, best-in-class spirodiamine-based inhibitor.

Table 1: Pharmacological Profile of Approved PARP Inhibitors
FeatureOlaparibRucaparibNiraparibTalazoparib
PARP1 IC₅₀ (nM) ~1-5~1.4~3.8~0.57
PARP2 IC₅₀ (nM) ~1-5~0.3~2.1~0.2
Selectivity (PARP2/1) ~1~0.2~0.55~0.35
PARP Trapping ModerateModerateHighVery High
Oral Bioavailability ~30% (capsule)30-45%~73%Not specified
Half-life (t½) ~15 hours17-19 hours~36 hours~80-90 hours
Primary Metabolism CYP3A4/5CYP2D6, 1A2, 3A4CarboxylesterasesMinimal
Key Toxicities Anemia, fatigue, nauseaAnemia, LFTs, fatigueThrombocytopenia, anemiaAnemia, neutropenia
Data synthesized from sources[2][3][4][6]. Note: IC₅₀ and selectivity values can vary between assay conditions.
Table 2: Target Product Profile for a Spirodiamine-Based PARP1 Inhibitor
FeatureTarget ProfileRationale for Improvement
PARP1 IC₅₀ (nM) < 0.5Maximize on-target potency for lower dosing.
PARP2 IC₅₀ (nM) > 50Achieve high selectivity to mitigate hematological toxicities.
Selectivity (PARP2/1) > 100-foldSignificantly improve safety profile compared to current agents.
PARP Trapping High to Very HighMaximize cytotoxicity in HR-deficient tumors.
Oral Bioavailability > 50%Ensure reliable exposure and patient convenience.
Half-life (t½) 24-48 hoursAllow for convenient once-daily dosing.
Primary Metabolism Non-CYP mediatedMinimize drug-drug interaction potential.
Key Toxicities Reduced hematological eventsDirectly linked to high PARP1 selectivity.

Experimental Validation Workflow

Validating a novel spirodiamine-based PARP inhibitor requires a systematic, multi-stage approach. The following protocols outline the key in vitro and cell-based assays essential for characterizing a new chemical entity.

Validation_Workflow A Step 1: In Vitro Enzymatic Assay B Step 2: Cell-Based PARylation Assay E Determine PARP1/PARP2 IC₅₀ & Selectivity A->E C Step 3: PARP Trapping Assay F Confirm Target Engagement in Intact Cells B->F D Step 4: Cellular Viability Assay G Quantify Cytotoxic Mechanism C->G H Assess Synthetic Lethality (BRCA-mut vs. WT cells) D->H E->F F->G G->H

Caption: A streamlined workflow for validating novel PARP inhibitors.

Protocol 1: In Vitro PARP1 and PARP2 Enzymatic Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against purified PARP1 and PARP2 enzymes.

Principle: This chemiluminescent ELISA measures the PARylation of histone proteins coated on a plate. Inhibition of PARP activity results in a decreased signal.[12]

Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • Histone-coated 96-well plates

  • Assay buffer (containing activated DNA)

  • Biotinylated NAD+ solution

  • Test compound (serially diluted)

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the spirodiamine test compound (e.g., from 1 µM to 0.05 nM) in assay buffer. Include a "no inhibitor" control (vehicle only).

  • Enzyme Reaction: To each well of the histone-coated plate, add 25 µL of the appropriate compound dilution.

  • Add 25 µL of PARP1 or PARP2 enzyme solution (pre-diluted in assay buffer to optimal concentration).

  • Initiate the reaction by adding 50 µL of biotinylated NAD+ solution.

  • Incubate the plate at room temperature for 60 minutes with gentle shaking.

  • Detection: Wash the plate 3 times with wash buffer.

  • Add 100 µL of Streptavidin-HRP conjugate to each well and incubate for 30 minutes.

  • Wash the plate 3 times with wash buffer.

  • Add 100 µL of chemiluminescent substrate and immediately measure the luminescence signal.

  • Data Analysis: Plot the luminescence signal against the log of the inhibitor concentration. Use a four-parameter logistic regression to calculate the IC₅₀ value for both PARP1 and PARP2. The selectivity index is calculated as (IC₅₀ PARP2) / (IC₅₀ PARP1).

Protocol 2: Cell-Based PARylation Assay (Sandwich ELISA)

Objective: To confirm target engagement and measure the inhibition of PARP activity in intact cells.

Principle: This assay quantifies the total level of poly(ADP-ribose) (PAR) in cell lysates after inducing DNA damage. An effective inhibitor will prevent the accumulation of PAR.[13][14]

Materials:

  • HeLa or other suitable cancer cell line

  • 96-well cell culture plates

  • Test compound

  • DNA damaging agent (e.g., hydrogen peroxide, H₂O₂)

  • Cell lysis buffer with protease inhibitors

  • Commercial PAR sandwich ELISA kit (containing capture antibody-coated plates, detection antibody, etc.)[15]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Treat cells with serial dilutions of the spirodiamine test compound for 2 hours.

  • Induce DNA Damage: Add H₂O₂ (e.g., final concentration of 20 µM) to all wells (except negative controls) and incubate for 15 minutes at 37°C to stimulate PARP activity.

  • Cell Lysis: Immediately wash cells with ice-cold PBS and add lysis buffer. Incubate on ice for 10 minutes.

  • ELISA:

    • Transfer the cell lysates to the PAR capture antibody-coated plate provided in the kit.

    • Incubate for 2 hours at room temperature.

    • Follow the manufacturer's protocol for subsequent washing, detection antibody, HRP-conjugate, and substrate addition steps.[15]

  • Data Analysis: Measure the chemiluminescent signal. Plot the signal against inhibitor concentration to determine the cellular IC₅₀. This confirms the compound is cell-permeable and active on its target in a biological context.

Protocol 3: PARP Trapping Assay (Fluorescence Polarization)

Objective: To quantify the ability of an inhibitor to trap PARP1 or PARP2 on a DNA probe.

Principle: This assay uses a fluorescently labeled DNA probe. When a PARP enzyme binds to it, the fluorescence polarization (FP) is high. Upon addition of NAD+, the enzyme auto-PARylates and detaches, causing FP to drop. A trapping inhibitor will prevent this detachment, keeping the FP signal high.[16][17]

Materials:

  • Recombinant human PARP1 and PARP2 enzymes

  • Fluorescently labeled DNA probe

  • Assay buffer

  • NAD+ solution

  • Test compound

  • Black, low-volume 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reaction Setup: In a 384-well plate, add the PARP enzyme, fluorescent DNA probe, and serial dilutions of the test compound. Incubate for 30 minutes.

  • Initiate PARylation: Add NAD+ to the wells to initiate the auto-PARylation reaction.

  • Measure FP: After a 60-minute incubation, measure the fluorescence polarization of each well.

  • Data Analysis:

    • Low FP control: Enzyme + Probe + NAD+ (no inhibitor).

    • High FP control: Enzyme + Probe (no NAD+, no inhibitor).

    • Plot the FP signal against the log of inhibitor concentration. The EC₅₀ value represents the concentration at which the inhibitor achieves 50% of the maximal trapping effect. This allows for direct comparison of trapping potency between different compounds.[17]

Conclusion and Future Outlook

The development of PARP inhibitors has been a landmark achievement in targeted cancer therapy. However, the journey is far from over. The limitations of first-generation agents highlight a clear need for molecules with improved safety profiles and the ability to overcome resistance. The incorporation of rigid, three-dimensional spirodiamine motifs presents a compelling and rational strategy to achieve these goals. By enabling more precise interactions with the PARP1 active site, this scaffold has the potential to deliver highly selective inhibitors with superior potency, enhanced PARP trapping, and more favorable pharmacokinetic properties. The experimental workflows detailed in this guide provide a robust framework for the scientific community to validate such next-generation candidates, paving the way for safer and more effective treatments for patients with HR-deficient cancers.

References

  • - SpringerLink

  • - BLDpharm

  • - National Center for Biotechnology Information (PMC)

  • - ResearchGate

  • - PubMed

  • - Taylor & Francis Online

  • - National Center for Biotechnology Information (PMC)

  • - BenchChem

  • - NINGBO INNO PHARMCHEM CO.,LTD.

  • - BPS Bioscience

  • - Bio-Connect

  • - Sigma-Aldrich

  • - BPS Bioscience

  • - Biocompare

  • - National Center for Biotechnology Information (PMC)

  • - Vinci-Biochem Srl

  • - BenchChem

  • - AACR Journals

  • - National Center for Biotechnology Information (PMC)

  • - BPS Bioscience

  • - PubMed

  • - National Center for Biotechnology Information (PMC)

  • - National Center for Biotechnology Information (PMC)

  • - Let's Win Pancreatic Cancer

  • - National Center for Biotechnology Information (PMC)

  • - ATCC

  • - National Center for Biotechnology Information (PMC)

  • - YouTube

  • - ResearchGate

  • - National Institutes of Health (NIH)

Sources

A Comparative Guide to the Antibacterial Efficacy of Diazaspiro Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. Among the promising candidates, diazaspiro compounds have emerged as a noteworthy class of molecules with significant potential. This guide provides a comparative analysis of the antibacterial efficacy of various diazaspiro analogs, supported by experimental data and methodological insights to inform future research and development.

Introduction to Diazaspiro Analogs in Antibacterial Research

Diazaspirocycles are a class of heterocyclic compounds characterized by a spirocyclic core containing two nitrogen atoms. This unique three-dimensional structure has garnered considerable interest in medicinal chemistry due to its potential to confer favorable pharmacological properties, including metabolic stability and target-binding affinity.[1] Recent studies have highlighted the broad-spectrum antibacterial activity of certain diazaspiro derivatives, positioning them as a promising foundation for the development of next-generation antibiotics.

Mechanism of Action: Targeting Essential Bacterial Pathways

While the precise mechanism of action can vary between different diazaspiro analogs, a significant portion of research points towards the inhibition of crucial bacterial enzymes.

A notable example is the diazaborine family of compounds, which, although distinct from diazaspiro compounds, share a heterocyclic nature and provide valuable insights into potential mechanisms. Diazaborines have been shown to target the NAD(P)H-dependent enoyl-acyl carrier protein reductase (ENR), an essential enzyme in bacterial fatty acid synthesis.[2][3] This inhibition occurs through the formation of a covalent bond between the boron atom of the diazaborine and the 2'-hydroxyl group of the NAD cofactor, creating a potent bisubstrate analog inhibitor.[2][3] This mechanism offers a compelling hypothesis for the activity of some diazaspiro analogs, suggesting that they may also interfere with fatty acid biosynthesis or other vital metabolic pathways.

Further research into other heterocyclic compounds, such as N-(1,3,4-oxadiazol-2-yl)benzamides, has revealed that subtle structural modifications can lead to different mechanisms of action.[4] Some of these compounds inhibit trans-translation, a ribosome rescue pathway, while others interfere with lipoteichoic acid biosynthesis.[4] Notably, certain highly potent oxadiazoles act as multitargeting agents, affecting menaquinone biosynthesis, depolarizing bacterial membranes, and disrupting iron metabolism.[4] This highlights the potential for diazaspiro analogs to exhibit diverse and multifaceted mechanisms of antibacterial activity.

Mechanism_of_Action_Hypothesis cluster_diazaspiro Diazaspiro Analog cluster_bacterial_cell Bacterial Cell Diazaspiro Diazaspiro Analog ENR Enoyl-ACP Reductase (ENR) Diazaspiro->ENR Inhibition Other Other Essential Pathways Diazaspiro->Other Potential Targets FattyAcid Fatty Acid Biosynthesis ENR->FattyAcid Catalyzes Membrane Cell Membrane Integrity FattyAcid->Membrane Essential For MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Diazaspiro Analogs prep_dilutions->inoculate incubate Incubate at 37°C (18-24h) inoculate->incubate read_results Read MIC (Lowest concentration with no growth) incubate->read_results end_process End read_results->end_process

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Future Directions and Conclusion

Diazaspiro analogs represent a promising and versatile scaffold for the development of novel antibacterial agents. The available data underscores their potential to combat drug-resistant pathogens through diverse mechanisms of action. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the antibacterial potency and spectrum of activity of diazaspiro compounds.

  • Mechanism of Action Elucidation: To identify the specific molecular targets of the most promising analogs.

  • In Vivo Efficacy and Toxicity Studies: To evaluate the therapeutic potential and safety profile of lead compounds in animal models of infection.

By systematically exploring the chemical space of diazaspiro analogs and employing rigorous microbiological and pharmacological evaluation, the scientific community can unlock the full potential of this exciting class of molecules in the fight against infectious diseases.

References

  • PubMed.

  • PubMed.

  • The University of Manchester.

  • PubMed.

  • ACS Publications.

  • MDPI.

  • ResearchGate.

  • PubMed.

  • MDPI.

  • ResearchGate.

  • PMC.

  • ResearchGate.

  • MDPI.

  • MDPI.

  • PMC.

  • PMC.

  • MDPI.

  • PubMed Central.

  • PubMed.

  • MDPI.

  • ResearchGate.

  • GreenPrints.

Sources

Validating Target Engagement of Novel Diazaspirocycle-Based Therapeutics: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Diazaspirocycles and the Imperative of Target Engagement

The landscape of medicinal chemistry is continually evolving, with an ever-present demand for novel scaffolds that can unlock challenging biological targets and deliver superior therapeutic outcomes. Among the rising stars in this field are diazaspirocycle-based compounds. Their unique, three-dimensional, and rigid conformations offer distinct advantages in drug design, enabling improved potency, selectivity, and physicochemical properties.[1][2][3][4][5] From inhibiting protein-protein interactions to forming the core of targeted protein degraders, the versatility of diazaspirocycles is increasingly recognized.[1]

However, the journey from a promising chemical entity to a validated therapeutic candidate is fraught with challenges. A critical and often decisive step is the unambiguous confirmation of target engagement—demonstrating that the compound interacts with its intended molecular target within the complex milieu of a living system. This guide provides a comprehensive comparison of modern techniques for validating the target engagement of novel diazaspirocycle-based therapeutics, offering insights into experimental design and data interpretation for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, ensuring that every protocol is a self-validating system.

The Diazaspirocycle Advantage: A Case for Rigorous Target Validation

The rigid, sp3-rich nature of diazaspirocycles provides a distinct vector for orienting pharmacophoric elements in three-dimensional space, often leading to high-affinity interactions with protein targets.[1] A prime example is revumenib , a first-in-class menin-MLL interaction inhibitor, where a 2,7-diazaspiro[3.5]nonane core is pivotal for its binding affinity.[1] The protonated piperidine nitrogen of the diazaspirocycle engages in a cation-π interaction with tyrosine residues in the target protein, a key determinant of its potency.[1]

This structural rigidity, while advantageous for on-target activity, also underscores the importance of thorough target engagement validation. The same conformational constraints could potentially lead to unforeseen off-target interactions. Therefore, a multi-faceted approach to validating target engagement is not just recommended; it is essential for de-risking a drug discovery program.

A Comparative Analysis of Target Engagement Methodologies

The choice of a target engagement assay is dictated by several factors, including the nature of the target, the binding modality of the diazaspirocycle-based compound (covalent vs. non-covalent), the desired throughput, and the biological context (in vitro, in situ, or in vivo). Here, we compare the leading methodologies, highlighting their strengths and weaknesses in the context of diazaspirocycle therapeutics.

Biophysical Assays: Direct Measurement of Binding

Biophysical assays provide direct evidence of a compound binding to its purified target protein, offering quantitative data on affinity, kinetics, and thermodynamics.[6][7][8]

  • Surface Plasmon Resonance (SPR): A gold-standard technique for real-time, label-free analysis of biomolecular interactions.[6] It provides precise kinetic parameters (kon and koff), which are invaluable for structure-activity relationship (SAR) studies.[7] For diazaspirocycle-based compounds, SPR can quantify the impact of subtle structural modifications on binding kinetics, guiding lead optimization.

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding, providing a complete thermodynamic profile of the interaction (ΔH, ΔS, and KD).[6] This can be particularly insightful for understanding the driving forces behind the binding of a rigid diazaspirocycle to its target.

  • Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA): A high-throughput method that measures the change in protein melting temperature upon ligand binding.[7][9] It's a rapid and cost-effective way to screen for binders and can be a valuable initial step in a target engagement cascade.

Table 1: Comparison of Biophysical Assays for Diazaspirocycle Target Engagement

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Differential Scanning Fluorimetry (DSF/TSA)
Principle Change in refractive index upon bindingHeat change upon bindingChange in protein melting temperature
Key Outputs KD, kon, koffKD, ΔH, ΔS, StoichiometryΔTm (change in melting temperature)
Labeling Label-free (one partner immobilized)Label-freeTypically uses a fluorescent dye
Throughput Medium to HighLow to MediumHigh
Sample Consumption LowHighLow
Strengths Precise kinetics, real-time dataComplete thermodynamic profileHigh throughput, cost-effective
Considerations for Diazaspirocycles Ideal for quantifying SAR of rigid scaffoldsElucidates thermodynamic drivers of bindingExcellent for initial hit identification
Cellular Assays: Confirming Engagement in a Physiological Context

While biophysical assays are powerful, they do not confirm that a compound can penetrate the cell membrane and engage its target in the complex intracellular environment. Cellular target engagement assays bridge this gap.[10]

  • Cellular Thermal Shift Assay (CETSA®): This groundbreaking technique assesses target engagement in intact cells or tissue samples by measuring the thermal stabilization of a target protein upon ligand binding.[9][11] It is a label-free method that provides direct evidence of target binding in a physiologically relevant setting.[9] For diazaspirocycle-based therapeutics, CETSA® is invaluable for confirming cell permeability and on-target activity.

  • Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET): These proximity-based assays measure the energy transfer between a donor and an acceptor molecule fused to the target protein and a tracer ligand, respectively. Competitive displacement of the tracer by a diazaspirocycle compound results in a loss of signal, allowing for the quantification of target engagement in living cells.

  • Probe-Based Pull-Down Assays: In this approach, a chemical probe based on the diazaspirocycle scaffold is used to pull down its interacting proteins from a cell lysate, which are then identified by mass spectrometry.[12] This can be a powerful tool for both target validation and identifying off-targets.

Table 2: Comparison of Cellular Assays for Diazaspirocycle Target Engagement

FeatureCellular Thermal Shift Assay (CETSA®)BRET/FRETProbe-Based Pull-Down
Principle Ligand-induced thermal stabilizationResonance energy transferAffinity-based protein enrichment
Key Outputs Target stabilization (EC50)Target occupancy (IC50)Identification of binding partners
Labeling Label-freeRequires protein tagging and/or labeled tracerRequires a chemical probe
Throughput Medium to HighHighLow to Medium
Biological Context Intact cells, tissuesLive cellsCell lysates
Strengths High physiological relevance, label-freeReal-time measurements in live cellsTarget identification and off-target profiling
Considerations for Diazaspirocycles Confirms cell permeability and target bindingRequires genetic modification of cellsProbe design can be challenging

Experimental Workflows and Protocols

Workflow for Validating Target Engagement

A robust validation cascade for a novel diazaspirocycle-based therapeutic should integrate both biophysical and cellular methods to build a comprehensive picture of target engagement.

G cluster_0 Biophysical Validation cluster_1 Cellular Validation cluster_2 In Vivo Validation DSF DSF/TSA Screen (High-Throughput Hit ID) SPR SPR Analysis (Kinetics & Affinity) DSF->SPR Confirm Hits ITC ITC Confirmation (Thermodynamics) SPR->ITC Orthogonal Validation CETSA CETSA® (Cellular Target Engagement) SPR->CETSA Translate to Cellular Context BRET BRET/FRET Assay (Live-Cell Occupancy) CETSA->BRET Confirm in Live Cells PD_Biomarker Pharmacodynamic Biomarker Analysis CETSA->PD_Biomarker Link to Downstream Effects BRET->PD_Biomarker Correlate Occupancy & Function PullDown Probe Pull-Down (Off-Target Profiling) PD_Biomarter PD_Biomarter InVivo_Imaging In Vivo Imaging (PET, etc.) PD_Biomarker->InVivo_Imaging Confirm In Vivo Efficacy

Caption: Integrated workflow for validating target engagement.

Detailed Protocol: Cellular Thermal Shift Assay (CETSA®)

This protocol outlines the key steps for performing a CETSA experiment to validate the cellular target engagement of a diazaspirocycle-based compound.

1. Cell Culture and Treatment:

  • Culture cells expressing the target of interest to an appropriate confluency.
  • Treat cells with varying concentrations of the diazaspirocycle compound or vehicle control for a predetermined time.

2. Thermal Challenge:

  • Harvest and wash the cells.
  • Resuspend the cell pellet in a suitable buffer.
  • Aliquot the cell suspension into PCR tubes.
  • Heat the samples to a range of temperatures using a thermal cycler for a defined duration (e.g., 3 minutes).

3. Cell Lysis and Protein Quantification:

  • Lyse the cells by freeze-thaw cycles or other appropriate methods.
  • Separate the soluble and aggregated protein fractions by centrifugation.
  • Collect the supernatant containing the soluble proteins.
  • Quantify the amount of soluble target protein using a specific detection method, such as Western blotting, ELISA, or AlphaLISA®.[11]

4. Data Analysis:

  • Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples.
  • The shift in the melting curve indicates target stabilization by the compound.
  • Generate isothermal dose-response curves at a fixed temperature to determine the EC50 of target engagement.

start [label="Cells Treated with\nDiazaspirocycle Compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; heat [label="Thermal Challenge\n(Temperature Gradient)"]; lyse [label="Cell Lysis"]; centrifuge [label="Centrifugation\n(Separate Soluble/Aggregated)"]; quantify [label="Quantify Soluble\nTarget Protein"]; analyze [label="Data Analysis\n(Melt Curve Shift, EC50)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> heat; heat -> lyse; lyse -> centrifuge; centrifuge -> quantify; quantify -> analyze; }

Caption: Step-by-step workflow for a CETSA® experiment.

Case Study: Validating a Novel Diazaspirocycle-Based Kinase Inhibitor

Let's consider a hypothetical scenario of validating a novel, ATP-competitive diazaspirocycle-based inhibitor of a kinase implicated in cancer.

  • Initial Hit Confirmation (Biophysical): A DSF screen identifies the compound as a binder to the purified kinase domain. Subsequent SPR analysis confirms a high-affinity interaction with a KD in the low nanomolar range and reveals a slow off-rate, suggesting a prolonged residence time on the target.

  • Cellular Target Engagement (CETSA®): A CETSA® experiment is performed on a cancer cell line endogenously expressing the target kinase. The results show a clear thermal stabilization of the kinase in the presence of the diazaspirocycle compound, with a cellular EC50 consistent with its functional potency in a cell-based assay. This provides strong evidence that the compound enters the cells and engages its intended target.

  • On-Target Pathway Modulation: Downstream of the kinase, a known substrate is phosphorylated. A Western blot analysis shows a dose-dependent decrease in the phosphorylation of this substrate in cells treated with the diazaspirocycle inhibitor. This links target engagement to a functional cellular outcome.

  • Selectivity Profiling: To assess selectivity, a probe-based pull-down experiment using a biotinylated version of the diazaspirocycle compound is conducted. Mass spectrometry analysis identifies the target kinase as the primary interactor, with minimal binding to other kinases, indicating good selectivity.

This integrated approach, moving from biophysical confirmation to cellular engagement and functional modulation, provides a high degree of confidence in the on-target activity of the novel diazaspirocycle-based inhibitor.

Conclusion: A Pathway to Confident Drug Development

The unique structural features of diazaspirocycle-based therapeutics offer exciting opportunities for addressing challenging drug targets. However, realizing their full potential hinges on a rigorous and multi-faceted approach to target engagement validation. By integrating biophysical and cellular methodologies, researchers can build a compelling data package that not only confirms on-target activity but also provides crucial insights into a compound's mechanism of action, selectivity, and translational potential. The strategic application of the techniques outlined in this guide will empower drug discovery teams to make more informed decisions, ultimately accelerating the development of novel and effective medicines.

References

  • The Spirocycle Surge in Drug Discovery. (2025). Drug Hunter. [Link]

  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025). ResearchGate. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). European Journal of Medicinal Chemistry. [Link]

  • Target Engagement Measures in Preclinical Drug Discovery: Theory, Methods, and Case Studies. (2017). Translating Molecules into Medicines. [Link]

  • Biophysical Assays. (n.d.). Ichor Life Sciences. [Link]

  • Biophysics for Successful Drug Discovery Programs. (n.d.). Eurofins Discovery. [Link]

  • Editorial: Biophysical target engagement assays in chemical biology and pharmacological research. (2023). Frontiers in Cell and Developmental Biology. [Link]

  • Bespoke Assays for Biochemical, Biophysical, and Cellular applications. (n.d.). BioAscent. [Link]

  • Biophysical Screening for the Discovery of Small-Molecule Ligands. (2015). Methods in Molecular Biology. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). DNDi. [Link]

  • Target Engagement Assays in Early Drug Discovery. (2025). Journal of Medicinal Chemistry. [Link]

  • Assays for the identification of inhibitors targeting specific translational steps. (2006). Journal of Microbiological Methods. [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. (2020). Molecular & Cellular Proteomics. [Link]

  • Accelerating Drug Development Using Biomarkers: A Case Study with Sitagliptin, A Novel DPP4 Inhibitor for Type 2 Diabetes. (2011). The AAPS Journal. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Expert Opinion on Drug Discovery. [Link]

  • Launch of CDK2 and CDK4 Alpha SureFire® CETSA® Target Engagement Assay Kit. (2020). YouTube. [Link]

Sources

Safety Operating Guide

Proper Disposal of Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are daily occurrences. Among these, complex molecules like Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride play a crucial role. As our collective responsibility extends beyond discovery and application to the entire lifecycle of these compounds, their safe and environmentally sound disposal is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory compliance. Our aim is to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical waste stream responsibly, ensuring the safety of personnel and the protection of our environment.

Understanding the Compound: A Safety-First Approach

This compound is a multifaceted organic compound. Its structure, featuring a spirocyclic diamine core, a benzyl carbamate protecting group, and a hydrochloride salt, dictates its chemical reactivity and potential hazards. While specific toxicity data for this exact compound is not extensively published, the constituent functional groups provide a solid basis for a rigorous safety assessment. The benzyl carbamate moiety suggests potential hazards associated with carbamates, while the hydrochloride salt indicates that the compound is acidic and may be corrosive.[1][2] The diazaspiro[4.5]decane core is a nitrogen-containing heterocycle, a class of compounds with varied biological activities.[3][4]

Core Principle: The foundation of safe disposal is a thorough understanding of the substance's potential hazards. Always consult the Safety Data Sheet (SDS) for the most specific and comprehensive information.[2][5][6] In the absence of a specific SDS, data from structurally similar compounds should be used to infer potential risks.

Key Hazard Considerations:
Hazard TypePotential ManifestationRationale
Skin and Eye Irritation May cause irritation or chemical burns upon contact.[6][7]The hydrochloride salt can release hydrochloric acid upon dissolution, which is corrosive.[8]
Respiratory Irritation Inhalation of dust may irritate the respiratory tract.[9][10]Fine powders of amine salts can be harmful if inhaled.
Environmental Hazard Potential for harm to aquatic life if released into waterways.[2][11]Many organic nitrogen compounds have ecological toxicity.

Immediate Safety and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, ensuring the immediate safety of all laboratory personnel is the primary directive. This involves the mandatory use of appropriate Personal Protective Equipment (PPE) and having emergency procedures clearly established.

Essential PPE:
  • Eye Protection: Wear tightly fitting safety goggles or a face shield.[10]

  • Hand Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use.[12][13]

  • Body Protection: A lab coat or chemical-resistant apron is required. For larger quantities, a full chemical suit may be necessary.[12][14]

  • Respiratory Protection: If there is a risk of dust formation, a NIOSH-approved respirator is essential.[1]

Operational Imperative: All handling and disposal steps should be performed within a certified chemical fume hood to minimize inhalation exposure.[11] An emergency eyewash station and safety shower must be readily accessible.[9]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of this compound should not be a direct "down-the-drain" or "in-the-trash" process. It requires a systematic approach involving neutralization and proper waste stream segregation.

Diagram: Disposal Workflow

DisposalWorkflow cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Steps A Don Appropriate PPE B Work in a Chemical Fume Hood A->B C Weigh and Dissolve Compound in Water B->C D Neutralize with a Weak Base (e.g., Sodium Bicarbonate) C->D Slowly add base to avoid effervescence E Monitor pH until Neutral (pH 6-8) D->E Use pH paper or meter F Transfer to a Labeled Hazardous Waste Container E->F G Seal and Store Container in Designated Area F->G H Arrange for Pickup by EHS G->H

Sources

Personal protective equipment for handling Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: Benzyl 1,7-diazaspiro[4.5]decane-1-carboxylate hydrochloride

This guide provides essential safety protocols and operational directives for the handling and disposal of this compound. The information herein is synthesized from established safety data for structurally related compounds and general best practices for laboratory chemical handling. This document is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Core Safety Principles

  • Oral Toxicity: Harmful if swallowed.[1][2]

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Eye Irritation: Can cause serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][2]

The hydrochloride salt form may also contribute to the corrosive nature of the compound, particularly in the presence of moisture. Therefore, all handling procedures must be designed to minimize direct contact and aerosol generation.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to mitigate the risks associated with handling this compound. The following PPE is mandatory when working with this compound:

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] A face shield should be worn if there is a significant risk of splashing.Protects against accidental splashes and airborne particles of the compound, which can cause serious eye irritation.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile or latex) inspected for integrity before each use.[4][5] Change gloves immediately if they become contaminated.Prevents skin contact, which can lead to irritation.[1][3] The hydrochloride salt can be corrosive, making intact gloves essential.
Body Protection A laboratory coat or chemical-resistant apron. Fire/flame resistant and impervious clothing should be worn when handling larger quantities.[4]Protects skin and personal clothing from spills and contamination.
Respiratory Protection Not typically required when handling small quantities in a well-ventilated area or a chemical fume hood. If aerosols or dust may be generated, a NIOSH-approved respirator is necessary.Minimizes the risk of inhaling the compound, which may cause respiratory tract irritation.[1][2] Working in a fume hood is the preferred engineering control.

Operational Handling: A Step-by-Step Protocol

Adherence to a strict operational protocol is essential for the safe handling of this compound.

3.1. Preparation and Weighing

  • Work Area Preparation : Always handle this compound within a certified chemical fume hood to ensure adequate ventilation.[4][6]

  • Pre-weighing : Before handling the compound, ensure all necessary equipment (spatulas, weigh boats, glassware) is clean, dry, and readily accessible.

  • Weighing : Carefully weigh the desired amount of the solid compound. Avoid generating dust. If the compound is a fine powder, consider using a balance with a draft shield.

  • Dissolution : If preparing a solution, add the solid to the solvent slowly. If the dissolution is exothermic, use an ice bath to control the temperature.

3.2. Solution Handling and Reactions

  • Closed Systems : Whenever possible, conduct reactions in a closed system to prevent the release of vapors or aerosols.

  • Spill Containment : Have a spill kit readily available. For small spills, absorb the material with an inert absorbent such as sand or vermiculite and place it in a sealed container for disposal.[4]

  • Avoid Incompatibilities : Keep the compound away from strong oxidizing agents and strong bases, as these may initiate hazardous reactions.

Disposal Plan: Responsible Waste Management

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

4.1. Waste Segregation

  • Solid Waste : Unused solid this compound and any materials contaminated with it (e.g., weigh boats, gloves, paper towels) should be collected in a clearly labeled, sealed, and compatible waste container.[7][8]

  • Liquid Waste : Solutions containing the compound should be collected in a separate, labeled liquid waste container. Do not mix with incompatible waste streams.[7]

4.2. Neutralization of Hydrochloride Waste

For aqueous solutions containing the hydrochloride salt, neutralization may be a viable pre-treatment step before disposal, depending on local regulations.[5][8]

  • Dilution : If the solution is concentrated, dilute it by slowly adding it to a large volume of cold water. Always add acid (or acidic salt solution) to water, never the other way around. [5]

  • Neutralization : Slowly add a weak base, such as sodium bicarbonate (baking soda), to the diluted solution.[5] The reaction is complete when fizzing stops.[5]

  • pH Verification : Use pH paper or a pH meter to confirm that the solution is neutral (pH 7).[5]

  • Final Disposal : The neutralized solution may be permissible for drain disposal in some jurisdictions, but it is imperative to check and adhere to your local and institutional regulations. [5] If the solution contains other hazardous materials, it must be disposed of as hazardous waste.

Emergency Procedures

Emergency SituationAction
Skin Contact Immediately remove contaminated clothing and rinse the affected skin area with plenty of soap and water.[1] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Wash out the mouth with water.[1] Seek immediate medical attention.

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep1 Don Appropriate PPE prep2 Prepare Work Area in Fume Hood prep1->prep2 handle1 Weigh Compound Carefully prep2->handle1 Proceed to Handling handle2 Prepare Solution handle1->handle2 disp1 Segregate Solid and Liquid Waste handle2->disp1 Proceed to Disposal disp2 Neutralize Aqueous Waste (if permissible) disp1->disp2 disp3 Dispose According to Local Regulations disp2->disp3

Caption: Workflow for handling this compound.

References

  • Lab Alley. How to dispose of hydrochloric acid. [Link]

  • Sangon Biotech. SAFETY DATA SHEETS. [Link]

  • Boehringer Ingelheim Vetmedica, Inc. SAFETY DATA SHEET. [Link]

  • University of Toronto Scarborough. Hazardous Chemical Waste Disposal Section 7. [Link]

  • Unknown. Chemical Waste Disposal Guidelines. [Link]

  • White Rose Research Online. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]

  • ResearchGate. Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]

  • EHSO. Hazardous Waste - EHSO Manual 2025-2026. [Link]

  • Chemistry For Everyone. How Should Hydrochloric Acid Be Disposed Of Safely?. [Link]

  • Chemical Communications (RSC Publishing). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]

  • ResearchGate. (PDF) Synthesis of Spirocyclic 1,2-Diamines by Dearomatising Intramolecular Diamination of Phenols. [Link]

  • Unknown. benzyl 2,4-dioxo-1,8-diazaspiro[4.5]decane-8-carboxylate. [Link]

  • AA Blocks. Safety Data Sheet. [Link]

  • ResearchGate. Spirobicyclic diamines. Part 3: Synthesis and metal complexation of proline-derived [4.4]-spirodiamines | Request PDF. [Link]

  • ChemUniverse. Order : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research. [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.